Maxadilan
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1aS,3S,4aS,6S,7aS,9S,10aS,12S,15S,16aS,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69S,72S,75S,78S,81S,84S,87R,92R,95S,98S)-87-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,13S,16R)-16-amino-13-(carboxymethyl)-7-[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-81,98-bis(4-aminobutyl)-10a,63-bis(2-amino-2-oxoethyl)-6,42,54,78,84-pentakis(3-amino-3-oxopropyl)-1a,27-dibenzyl-95-(2-carboxyethyl)-15-(carboxymethyl)-12,24,30,36,39,51-hexakis[(1R)-1-hydroxyethyl]-7a,9,21,48,66-pentakis(hydroxymethyl)-69,72-bis(1H-imidazol-5-ylmethyl)-33,75-dimethyl-3,57-bis(2-methylpropyl)-18-(2-methylsulfanylethyl)-a,2,3a,5,6a,8,9a,11,12a,14,15a,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,94,97-heptatriacontaoxo-4a,45,60-tri(propan-2-yl)-89,90-dithia-1,2a,4,5a,7,8a,10,11a,13,14a,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,93,96,99-heptatriacontazabicyclo[114.3.0]nonadecahectane-92-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C291H465N85O95S6/c1-27-141(12)223(368-232(412)143(14)319-236(416)161(66-40-48-96-292)324-245(425)169(74-56-104-314-291(310)311)332-259(439)183(111-155-60-34-29-35-61-155)346-248(428)173(79-88-207(304)392)340-276(456)202-133-475-474-130-160(300)235(415)345-190(118-216(403)404)256(436)320-144(15)233(413)370-226(149(20)384)287(467)364-202)281(461)355-192(120-218(407)408)264(444)351-191(119-217(405)406)265(445)363-201-132-477-476-131-200(275(455)342-179(94-106-472-25)252(432)329-167(72-46-54-102-298)242(422)334-171(77-86-205(302)390)246(426)327-164(69-43-51-99-295)240(420)325-163(68-42-50-98-294)239(419)326-165(70-44-52-100-296)243(423)335-177(83-92-214(399)400)249(429)347-182(110-154-58-32-28-33-59-154)258(438)330-162(67-41-49-97-293)237(417)322-146(17)290(470)471)362-251(431)178(84-93-215(401)402)336-244(424)168(73-47-55-103-299)331-260(440)184(112-156-62-36-30-37-63-156)353-280(460)222(140(10)11)367-272(452)198(128-380)358-263(443)188(116-211(308)396)323-213(398)124-315-277(457)203-75-57-105-376(203)289(469)194(109-137(4)5)356-250(430)174(80-89-208(305)393)338-269(449)196(126-378)359-286(466)229(152(23)387)374-268(448)193(121-219(409)410)350-253(433)180(95-107-473-26)341-270(450)197(127-379)360-285(465)228(151(22)386)373-266(446)185(113-157-64-38-31-39-65-157)354-283(463)225(148(19)383)369-234(414)145(16)321-282(462)224(147(18)382)375-288(468)230(153(24)388)372-255(435)176(82-91-210(307)395)343-278(458)220(138(6)7)366-273(453)199(129-381)361-284(464)227(150(21)385)371-254(434)175(81-90-209(306)394)337-257(437)181(108-136(2)3)352-279(459)221(139(8)9)365-267(447)189(117-212(309)397)349-271(451)195(125-377)357-262(442)187(115-159-123-313-135-317-159)348-261(441)186(114-158-122-312-134-316-158)344-231(411)142(13)318-238(418)170(76-85-204(301)389)333-241(421)166(71-45-53-101-297)328-247(427)172(339-274(201)454)78-87-206(303)391/h28-39,58-65,122-123,134-153,160-203,220-230,377-388H,27,40-57,66-121,124-133,292-300H2,1-26H3,(H2,301,389)(H2,302,390)(H2,303,391)(H2,304,392)(H2,305,393)(H2,306,394)(H2,307,395)(H2,308,396)(H2,309,397)(H,312,316)(H,313,317)(H,315,457)(H,318,418)(H,319,416)(H,320,436)(H,321,462)(H,322,417)(H,323,398)(H,324,425)(H,325,420)(H,326,419)(H,327,426)(H,328,427)(H,329,432)(H,330,438)(H,331,440)(H,332,439)(H,333,421)(H,334,422)(H,335,423)(H,336,424)(H,337,437)(H,338,449)(H,339,454)(H,340,456)(H,341,450)(H,342,455)(H,343,458)(H,344,411)(H,345,415)(H,346,428)(H,347,429)(H,348,441)(H,349,451)(H,350,433)(H,351,444)(H,352,459)(H,353,460)(H,354,463)(H,355,461)(H,356,430)(H,357,442)(H,358,443)(H,359,466)(H,360,465)(H,361,464)(H,362,431)(H,363,445)(H,364,467)(H,365,447)(H,366,453)(H,367,452)(H,368,412)(H,369,414)(H,370,413)(H,371,434)(H,372,435)(H,373,446)(H,374,448)(H,375,468)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,470,471)(H4,310,311,314)/t141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,220-,221-,222-,223-,224-,225-,226-,227-,228-,229-,230-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLBYNBTBNDQZ-KFHPIRAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)C(C)O)CO)C(C)C)CCC(=O)N)C(C)O)C(C)O)C)C(C)O)CC5=CC=CC=C5)C(C)O)CO)CCSC)CC(=O)O)C(C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N9)C(C)O)C)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)[C@@H](C)O)CO)C(C)C)CCC(=O)N)[C@@H](C)O)[C@@H](C)O)C)[C@@H](C)O)CC5=CC=CC=C5)[C@@H](C)O)CO)CCSC)CC(=O)O)[C@@H](C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N9)[C@@H](C)O)C)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C291H465N85O95S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135374-80-0 | |
| Record name | maxadilan protein, insect | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135374800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Genesis of Maxadilan: A Potent Vasodilator from the Sand Fly's Kiss
A Technical Guide for Researchers and Drug Development Professionals
Discovered in 1991, Maxadilan is a potent 61-amino acid vasodilator peptide isolated from the salivary glands of the New World sand fly, Lutzomyia longipalpis.[1] This remarkable peptide plays a crucial role in the sand fly's blood-feeding process by significantly increasing blood flow at the bite site.[1] Beyond its potent vasodilatory effects, this compound has garnered significant interest within the scientific community for its specific and high-affinity agonism of the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R), a class B G protein-coupled receptor (GPCR).[1][2][3][4] This interaction, occurring despite a lack of significant primary sequence homology with the endogenous ligand PACAP, presents a fascinating case of convergent evolution and offers a valuable tool for studying PAC1R signaling and its therapeutic potential.[2][4]
This technical guide provides an in-depth exploration of the origin, biochemical properties, and signaling mechanisms of this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound's Biological Activity
The biological potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data regarding its receptor binding, vasodilatory effects, and immunomodulatory properties.
| Parameter | Value | Assay System | Reference |
| Vasodilation (EC50) | |||
| Rabbit Thoracic Aorta | 2.7 ± 1.5 nM | Isolated tissue bath | [5] |
| Rabbit Abdominal Aorta | 2.1 ± 0.5 nM | Isolated tissue bath | [5] |
| Rabbit Carotid Artery | 2.6 ± 0.4 nM | Isolated tissue bath | [5] |
| Rabbit Iliac Artery | 1.9 ± 0.5 nM | Isolated tissue bath | [5] |
| Aortic Relaxation (IC50) | 24 nM | Norepinephrine-induced contraction in rabbit aorta | [6] |
| cAMP Accumulation | 2- to 3-fold increase | Rabbit aortic smooth muscle cells (at 1 µM) | [6] |
| Cytokine Modulation | |||
| TNF-α Reduction | ~10-fold | LPS-stimulated BALB/c mouse macrophages | [7][8] |
| IL-6 Induction | ~3-fold | LPS-stimulated BALB/c mouse macrophages | [8] |
| IL-10 Induction | ~3-fold | LPS-stimulated BALB/c mouse macrophages | [8] |
Key Experimental Protocols
The characterization of this compound has been built upon a foundation of meticulous experimental work. Below are detailed methodologies for key experiments cited in the study of this peptide.
Isolation and Purification of Native this compound
-
Source: Salivary glands of the sand fly Lutzomyia longipalpis.
-
Methodology:
-
Dissection of salivary glands from a large cohort of sand flies.
-
Homogenization of the dissected glands in an appropriate buffer.
-
Centrifugation to pellet cellular debris.
-
Application of the supernatant to a reversed-phase high-performance liquid chromatography (RP-HPLC) column.
-
Elution of peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., trifluoroacetic acid).
-
Collection of fractions and subsequent testing for biological activity (e.g., erythema induction in rabbit skin).
-
Further purification of the active fraction(s) using additional rounds of RP-HPLC with different column chemistries or elution gradients to achieve homogeneity.
-
Characterization of the purified peptide by mass spectrometry and amino acid sequencing.
-
Vasodilation Assay (Isolated Artery Rings)
-
Objective: To quantify the vasodilatory potency of this compound.
-
Methodology:
-
Euthanasia of a rabbit and sterile dissection of major arteries (e.g., thoracic aorta, carotid artery).
-
Cutting of the arteries into rings of a specific width (e.g., 2-3 mm).
-
Suspension of the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Connection of the rings to an isometric force transducer to record changes in tension.
-
Pre-constriction of the arterial rings with a vasoconstrictor agent (e.g., norepinephrine, phenylephrine) to induce a stable contractile tone.
-
Cumulative addition of increasing concentrations of this compound to the organ bath.
-
Recording of the relaxation response at each concentration.
-
Calculation of the EC50 value, representing the concentration of this compound that produces 50% of the maximal relaxation.
-
Cyclic AMP (cAMP) Accumulation Assay
-
Objective: To determine the effect of this compound on intracellular cAMP levels, a key second messenger in PAC1R signaling.
-
Methodology:
-
Culture of a suitable cell line expressing the PAC1 receptor (e.g., rabbit aortic smooth muscle cells, CHO cells stably expressing PAC1R).
-
Pre-incubation of the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation of the cells with various concentrations of this compound for a defined period.
-
Lysis of the cells to release intracellular contents.
-
Quantification of cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Normalization of cAMP levels to the total protein concentration in each sample.
-
Cytokine Production Assay
-
Objective: To assess the immunomodulatory effects of this compound on macrophage cytokine production.
-
Methodology:
-
Isolation of macrophages from a source such as the peritoneal cavity of BALB/c mice.
-
Plating of the macrophages in a culture dish and allowing them to adhere.
-
Stimulation of the macrophages with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
-
Incubation of the cells for a specified time to allow for cytokine production and secretion.
-
Collection of the cell culture supernatant.
-
Quantification of the levels of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using sandwich ELISA kits.
-
Signaling Pathways and Experimental Workflow
The biological effects of this compound are initiated by its binding to the PAC1 receptor, triggering a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its characterization.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilatory properties of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxadilan: A Potent Vasoactive and Immunomodulatory Peptide from Sand Fly Saliva
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan is a potent 61-amino acid peptide first isolated from the salivary glands of the female sand fly, Lutzomyia longipalpis, the primary vector for the protozoan parasite Leishmania.[1] This peptide plays a crucial role in the blood-feeding process of the sand fly by inducing strong and sustained vasodilation at the bite site, thereby facilitating access to host blood.[1] Beyond its profound vasodilatory effects, this compound exhibits significant immunomodulatory properties, influencing the host's immune response in a manner that can enhance the establishment of Leishmania infection.[1][2] This dual functionality makes this compound a subject of intense scientific interest, both as a tool for understanding physiological processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, biological functions, and experimental investigation of this compound.
Discovery and Structure
This compound was discovered in 1991 as the vasodilatory component of sand fly saliva.[1] It is one of the most potent vasodilators known, being approximately 500 times more potent than calcitonin gene-related peptide (CGRP).[1] The peptide's primary structure consists of 61 amino acids, and its gene has been cloned and sequenced.[1]
Mechanism of Action: The PAC1 Receptor
This compound exerts its biological effects through a specific and high-affinity interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) type 1 receptor (PAC1R).[2] This is a remarkable example of convergent evolution, as this compound shares no significant sequence homology with the endogenous mammalian ligands for this receptor, PACAP-27 and PACAP-38.[2] this compound is a selective agonist for the PAC1 receptor and does not bind to the VPAC1 and VPAC2 receptors, which are also part of the PACAP/VIP family.[1]
The binding of this compound to the PAC1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] The elevation of cAMP is a central event that mediates the diverse physiological effects of this compound.
Data Presentation: Quantitative Analysis of this compound's Biological Activities
The following tables summarize the key quantitative data related to the vasodilatory, receptor binding, and immunomodulatory activities of this compound.
Table 1: Vasodilatory Potency of this compound in Rabbit Arteries
| Arterial Bed | EC50 (nM) |
| Thoracic Aorta | 2.7 ± 1.5 |
| Abdominal Aorta | 2.1 ± 0.5 |
| Carotid Artery | 2.6 ± 0.4 |
| Iliac Artery | 1.9 ± 0.5 |
EC50 (half maximal effective concentration) values represent the concentration of this compound required to induce 50% of the maximal relaxation in pre-contracted arterial rings.
Table 2: Receptor Binding Affinity of this compound for the PAC1 Receptor
| Ligand | IC50 (nM) |
| This compound | 3.2 |
| natIn-DTPA-Maxadilan | 21.0 |
| This compound-DTPA-natIn | 21.0 |
IC50 (half maximal inhibitory concentration) values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to the PAC1 receptor.
Table 3: Immunomodulatory Effects of this compound
| Biological Effect | Target Cells | Dose-Dependent Effect | Key Observations |
| Inhibition of T-Cell Proliferation | Murine Spleen Cells | Yes | Inhibition of proliferation stimulated by concanavalin A or anti-TCR antibody. |
| Inhibition of TNF-α Production | LPS-stimulated Macrophages | Yes | Decreases the production of the pro-inflammatory cytokine TNF-α. |
| Induction of IL-6 Production | Macrophages | Yes | Stimulates the production of the pleiotropic cytokine IL-6. |
| Induction of IL-10 Production | Macrophages | Yes | Enhances the production of the anti-inflammatory cytokine IL-10. |
| Neutrophil Chemotaxis | Human Neutrophils | Yes | Acts as a potent chemoattractant for neutrophils. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Vasodilation Assay: Isometric Tension Measurement in Isolated Aortic Rings
This protocol measures the vasodilatory effect of this compound on isolated arterial segments.
-
Tissue Preparation:
-
Euthanize a rabbit and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or norepinephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is observed.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Cytokine Production Assay: ELISA for TNF-α and IL-6
This protocol quantifies the effect of this compound on the production of TNF-α and IL-6 by macrophages.
-
Cell Culture and Stimulation:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages in appropriate culture medium.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere.
-
For TNF-α inhibition studies, pre-treat the cells with varying concentrations of this compound for 2 hours before stimulating with lipopolysaccharide (LPS; 100 ng/mL).
-
For IL-6 induction studies, treat the cells with varying concentrations of this compound.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of TNF-α or IL-6 in the culture supernatants based on the standard curve.
-
T-Cell Proliferation Assay: [³H]-Thymidine Incorporation
This protocol assesses the inhibitory effect of this compound on T-cell proliferation.
-
Cell Preparation and Stimulation:
-
Isolate splenocytes from a mouse and prepare a single-cell suspension.
-
Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add a T-cell mitogen, such as concanavalin A (2 µg/mL) or plate-bound anti-CD3 antibody (10 µg/mL), to stimulate proliferation.
-
Simultaneously, add varying concentrations of this compound to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
[³H]-Thymidine Labeling and Harvesting:
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [³H]-thymidine.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM).
-
Calculate the percentage of inhibition of proliferation compared to the control (stimulated cells without this compound).
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxadilan's Mechanism of Action at the PAC1 Receptor: A Technical Guide
Executive Summary: Maxadilan, a potent vasodilatory peptide from the sand fly Lutzomyia longipalpis, exerts its biological effects through specific and high-affinity agonism of the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I Receptor (PAC1R). Despite a lack of primary sequence homology with the endogenous ligand PACAP, this compound activates the PAC1 receptor with similar potency. This activation triggers a cascade of intracellular signaling events, primarily through the Gαs and Gαq protein pathways, leading to the accumulation of second messengers cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG). These events culminate in diverse physiological responses, most notably potent, endothelium-independent vasodilation and modulation of leukocyte activity. This guide provides an in-depth examination of the molecular interactions, signaling pathways, structure-function relationships, and key experimental methodologies used to elucidate the mechanism of action of this compound at the PAC1 receptor.
Molecular Interaction and Binding
This compound is a 61-amino acid peptide that acts as a specific and potent agonist for the PAC1 receptor, a Class B G-protein coupled receptor (GPCR).[1][2] Unlike the endogenous ligand PACAP, this compound does not significantly activate the related VPAC1 or VPAC2 receptors, making it a valuable tool for isolating PAC1-specific functions.[1][3] Cryo-electron microscopy studies have revealed that while this compound and PACAP bind to the same orthosteric pocket on the PAC1 receptor, they do so with distinct binding modes, showcasing the receptor's conformational plasticity.[4] This interaction is a unique example of functional convergent evolution, where two structurally unrelated peptides activate the same receptor with high potency.[5]
G-Protein Coupling and Second Messenger Activation
Upon binding of this compound, the PAC1 receptor undergoes a conformational change that facilitates its coupling to and activation of intracellular heterotrimeric G proteins. The PAC1 receptor is dually coupled to both Gαs and Gαq proteins, initiating two primary signaling cascades.
-
Gαs/Adenylate Cyclase Pathway: The predominant pathway activated by this compound is the stimulation of Gαs. The activated Gαs subunit binds to and activates adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses like smooth muscle relaxation (vasodilation).[7]
-
Gαq/Phospholipase C Pathway: The PAC1 receptor can also couple to Gαq. Activation of Gαq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is crucial for cellular processes such as proliferation and migration.[9]
Structure-Function Relationship
The biological activity of this compound is intrinsically linked to its tertiary structure, which is maintained by two critical disulfide bonds (Cys1-Cys5 and Cys14-Cys51).[1] Structure-function studies using synthetic and recombinant mutants have identified key domains responsible for receptor binding and activation.
-
Receptor Binding: The N-terminal residues of this compound appear to be important for initial receptor binding.[1]
-
Receptor Activation: A series of threonine residues within the predicted beta-strand are crucial for triggering the conformational change in the PAC1 receptor that leads to G-protein activation.[10][11] The integrity of the larger disulfide ring (Cys14-Cys51) is essential for maintaining the correct peptide conformation for activity.[1]
-
Generation of an Antagonist (M65): Deletion of the central loop of this compound, specifically residues 24-42, results in a peptide known as M65. This truncated peptide retains its ability to bind to the PAC1 receptor but can no longer activate it. Consequently, M65 acts as a potent and specific PAC1 receptor antagonist, competitively inhibiting the effects of both this compound and PACAP.[1][6][12]
Quantitative Analysis of this compound-PAC1 Interaction
The interaction of this compound with the PAC1 receptor has been quantified through various in vitro and in vivo assays. The data consistently demonstrate a high-affinity interaction leading to potent functional responses at nanomolar and even picomolar concentrations.
| Parameter | Value | Assay System | Reference |
| EC50 (cAMP Accumulation) | 0.62 ± 0.18 nM | COS cells expressing PAC1R | [5] |
| EC50 (Dermal Blood Flow) | 0.0098 ng (~1.4 pM) | Human forearm (in vivo) | [13] |
| IC50 (Receptor Binding) | 3.2 nM | Competition with 125I-PACAP27 | [14] |
| IC50 (Vasorelaxation) | 24 nM | Rabbit isolated aorta | [from initial search] |
| Optimal Concentration (Cell Proliferation) | 80 nM | Human Adipose-Derived Stem Cells (hADSCs) | [7] |
| Table 1: Quantitative parameters of this compound activity at the PAC1 receptor. |
| Ligand | EC50 (cAMP Accumulation) | Receptor Specificity | Reference |
| This compound | 0.62 nM | PAC1 >> VPAC1, VPAC2 | [5] |
| PACAP-38 | 0.34 nM | PAC1, VPAC1, VPAC2 | [5] |
| Table 2: Comparison of functional potency between this compound and the endogenous ligand PACAP-38. |
Detailed Experimental Methodologies
The elucidation of this compound's mechanism of action relies on a suite of specialized experimental protocols. Below are detailed methodologies for key assays.
cAMP Accumulation Assay (HTRF)
This assay quantifies the production of intracellular cAMP following PAC1 receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method based on a competitive immunoassay.[15][16]
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates PAC1 receptors expressed in Xenopus laevis xelanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional analysis of recombinant mutants of this compound with a PAC1 receptor-expressing melanophore cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of PAC1 targeting with radiolabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Biological Functions of Maxadilan: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Maxadilan is a potent vasodilatory and immunomodulatory peptide originating from the saliva of the sand fly, Lutzomyia longipalpis. Its unique properties, particularly its specific agonism for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I (PAC1) receptor, make it a significant subject of study for understanding physiological processes such as vasoregulation, inflammation, and host-pathogen interactions. This document provides a detailed examination of the in vivo biological functions of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the critical signaling pathways and workflows involved in its activity.
Core Biological Functions of this compound
This compound is a 61-amino acid peptide that exerts two primary, potent effects in vivo: profound vasodilation and significant immunomodulation.[1][2] Although it shares no significant sequence homology with its mammalian counterpart, PACAP, this compound acts as a high-affinity agonist for the PAC1 receptor, a G-protein coupled receptor involved in numerous physiological processes.[3][4][5] This interaction is the foundation of its biological activities.
Vasodilatory Function
This compound is one of the most potent vasodilators ever described, approximately 500 times more powerful than the calcitonin gene-related peptide (CGRP).[3] When injected into the skin, picogram quantities can induce a persistent erythema lasting up to 48 hours.[3] This effect is critical for the sand fly, as the increased local blood flow facilitates its blood meal.
The vasodilation is endothelium-independent and is mediated by the direct action of this compound on vascular smooth muscle cells.[1][6] The binding to the PAC1 receptor activates adenylyl cyclase, leading to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers smooth muscle relaxation and vessel dilation.[1][6] Studies have also shown that this compound can induce plasma leakage from postcapillary venules, an effect that involves both PAC1 and CXCR1/2 receptors on leukocytes and endothelial cells.[7]
Immunomodulatory Function
This compound profoundly alters the host's immune response, a function that facilitates the survival and establishment of pathogens like Leishmania major, which are co-transmitted during the sand fly's bite.[3][8] Its immunomodulatory effects are characterized by a suppression of the pro-inflammatory Type 1 immune response and an enhancement of the anti-inflammatory/regulatory Type 2 response.[8][9]
-
Suppression of Type 1 Immunity: In vivo, this compound inhibits delayed-type hypersensitivity reactions.[10][11] It decreases the production of key Type 1 cytokines by macrophages, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12p70).[3][8][9]
-
Enhancement of Type 2 Immunity: Conversely, this compound stimulates the production of cytokines associated with a Type 2 response, such as Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Transforming Growth Factor-beta (TGF-β).[8][9][12]
This cytokine shift creates a local anti-inflammatory environment that impairs the ability of macrophages to kill intracellular pathogens, thereby exacerbating Leishmania infection.[8][9] Paradoxically, this same mechanism provides a protective effect in systemic inflammation models. In mice challenged with a lethal dose of lipopolysaccharide (LPS), this compound treatment significantly reduces mortality by suppressing the TNF-α surge and boosting protective IL-10 levels.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies that define the potency and effects of this compound.
Table 1: Vasodilatory and Chemotactic Potency of this compound
| Parameter | Value | Model System | Source |
|---|---|---|---|
| IC₅₀ (Recombinant this compound) | 24 nM | Norepinephrine-induced contraction in rabbit isolated aorta | [6] |
| IC₅₀ (Synthetic this compound) | 74 nM | Norepinephrine-induced contraction in rabbit isolated aorta | [6] |
| cAMP Increase | 2- to 3-fold | Smooth muscle cells (1 µM this compound) | [6] |
| Neutrophil Chemotaxis | 100 nM | Comparable effect to 100 nM fMLP and 30 nM IL-8 |[7] |
Table 2: In Vivo Immunomodulatory Effects of this compound in Endotoxemia Model
| Parameter | Treatment | Effect | Animal Model | Source |
|---|---|---|---|---|
| Survival | 1 to 10 µg this compound + Lethal LPS | Protection against death | BALB/c mice | [12] |
| Serum TNF-α | This compound + Lethal LPS | ~10-fold reduction | BALB/c mice | [12] |
| Serum IL-6 | This compound + Lethal LPS | ~3-fold increase | BALB/c mice | [12] |
| Serum IL-10 | this compound + Lethal LPS | ~3-fold increase | BALB/c mice |[12] |
Signaling Pathways and Experimental Workflows
Visualized Signaling Pathways
The following diagrams illustrate the primary molecular pathways activated by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound-simile expression in Nyssomyia neivai, a sandfly vector in an endemic region of Brazil, and its immunogenicity in patients with American tegumentary leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Immunomodulatory effects of the Lutzomyia longipalpis salivary gland protein this compound on mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Properties of Maxadilan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan is a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis. While it was initially identified as a potent vasodilator, subsequent research has unveiled its significant immunomodulatory capabilities.[1][2] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, its mechanism of action, and its effects on various immune cells and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and immunology.
This compound's primary mode of action is through the specific activation of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[3][4] This interaction triggers a cascade of intracellular events that ultimately modulate the host's immune response. Notably, this compound exhibits a dual role, often suppressing pro-inflammatory responses while promoting anti-inflammatory and regulatory pathways. This unique profile makes it a compelling subject of study for its potential therapeutic applications in inflammatory and autoimmune diseases.
Mechanism of Action: PAC1 Receptor-Mediated Signaling
This compound exerts its immunomodulatory effects by binding to and activating the PAC1 receptor, a G-protein coupled receptor.[3][4] This binding initiates a series of intracellular signaling events, primarily involving the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.[3] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function.[5] Additionally, this compound has been shown to activate the Wnt/β-catenin signaling pathway, which is associated with cell viability and differentiation.[5]
Immunomodulatory Effects on Immune Cells
This compound has been demonstrated to have profound effects on a variety of immune cells, including macrophages, dendritic cells (DCs), and T cells. Its influence on these cells contributes to its overall immunomodulatory profile.
Macrophages
This compound significantly alters macrophage function, steering them towards an anti-inflammatory phenotype. It has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner, particularly in response to lipopolysaccharide (LPS) stimulation.[3][6] Conversely, this compound promotes the secretion of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-6 (IL-6).[3][7] This cytokine shift is critical in dampening inflammatory responses and promoting tissue repair. Furthermore, this compound has been observed to decrease the production of nitric oxide (NO) by macrophages, a key molecule in inflammatory processes.[1]
Dendritic Cells (DCs)
Dendritic cells, as potent antigen-presenting cells, play a crucial role in initiating and shaping adaptive immune responses. This compound modulates DC maturation and function. Studies have shown that this compound can reduce the expression of co-stimulatory molecules CD80 and CD86 on the surface of DCs.[8] This reduction in co-stimulatory signals can lead to a dampened T cell activation and a shift towards a more tolerogenic immune response.
T Cells
This compound directly impacts T cell proliferation and function. It has been shown to inhibit T cell proliferation in response to mitogens like concanavalin A and anti-TCR antibody stimulation in a dose-dependent manner.[2] This inhibitory effect on T cell expansion is a key aspect of its immunosuppressive properties. Moreover, this compound has been found to inhibit the delayed-type hypersensitivity (DTH) reaction in mice, a T cell-mediated inflammatory response.[9]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on cytokine production and dendritic cell marker expression.
Table 1: Effect of this compound on Cytokine Production by Macrophages
| Cytokine | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| TNF-α | Murine Macrophages | LPS | 10 ng/mL | Inhibition | [6] |
| IL-6 | Murine Macrophages | LPS | 10 ng/mL | Increase | [3] |
| IL-10 | Murine Macrophages | LPS | 10 ng/mL | Increase | [7] |
| IL-12p40 | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Reduction | [8] |
| IFN-γ | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Reduction | [8] |
| IL-6 | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Increase | [8] |
| IL-10 | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Increase | [8] |
Table 2: Effect of this compound on Dendritic Cell Surface Marker Expression
| Marker | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| CD80 | Murine Bone Marrow-Derived DCs | LPS (50 ng/mL) | 10 ng/mL | Dose-dependent decrease | [8] |
| CD86 | Murine Bone Marrow-Derived DCs | LPS (50 ng/mL) | 10 ng/mL | Dose-dependent increase on a subpopulation | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Macrophage Stimulation and Cytokine Measurement
Objective: To assess the effect of this compound on cytokine production by macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
Recombinant this compound peptide
-
ELISA kits for TNF-α, IL-6, and IL-10
Protocol:
-
Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 ng/mL) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
T Cell Proliferation Assay
Objective: To determine the effect of this compound on T cell proliferation.
Materials:
-
Murine spleen cells
-
Complete RPMI 1640 medium
-
Concanavalin A (Con A)
-
Recombinant this compound peptide
-
[³H]-thymidine or CFSE staining kit
-
Scintillation counter or flow cytometer
Protocol:
-
Isolate splenocytes from mice.
-
Plate the splenocytes in 96-well plates at a density of 2 x 10^5 cells/well.
-
Add various concentrations of this compound to the wells.
-
Stimulate the cells with Concanavalin A (e.g., 2.5 µg/mL).
-
Incubate the plates for 48-72 hours.
-
For [³H]-thymidine incorporation: Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure thymidine incorporation using a scintillation counter.
-
For CFSE staining: Stain the cells with CFSE prior to stimulation. After incubation, analyze CFSE dilution by flow cytometry to assess cell division.
Conclusion
This compound is a fascinating peptide with potent and diverse immunomodulatory properties. Its ability to suppress pro-inflammatory responses while promoting anti-inflammatory and regulatory pathways, primarily through the PAC1 receptor, makes it a promising candidate for further investigation in the context of various inflammatory and autoimmune conditions. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lutzomyia longipalpis salivary peptide this compound alters murine dendritic cell expression of CD80/86, CCR7 and cytokine secretion and reprograms dendritic cell-mediated cytokine release from cultures containing allogeneic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxadilan's Effect on Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxadilan, a potent vasodilatory peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis, exerts its effects on the vasculature through a direct, endothelium-independent mechanism on vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize the interaction of this compound with VSMCs. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts targeting the this compound-PAC1 receptor axis.
Introduction
This compound is a 61-amino acid peptide renowned for its potent and long-lasting vasodilatory properties.[1] Unlike many vasodilators that act via endothelial-derived factors such as nitric oxide, this compound directly targets VSMCs, making it a valuable tool for studying smooth muscle physiology and a potential lead compound for therapeutic agents.[1][2] The primary molecular target of this compound is the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I receptor (PAC1R), a G protein-coupled receptor (GPCR).[2][3] Upon binding, this compound initiates a signaling cascade that leads to VSMC relaxation and, consequently, vasodilation. Understanding the intricacies of this process is crucial for harnessing its therapeutic potential.
Molecular Mechanism of Action
This compound's vasodilatory effect is initiated by its specific and high-affinity binding to the PAC1 receptor on the surface of VSMCs.[1][2] This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent elevation of intracellular cAMP levels is the central event in this compound-induced vasodilation.[4][5]
Signaling Pathway
The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets within the VSMC.[6] The key downstream effects of PKA activation that contribute to vasodilation include:
-
Inhibition of Voltage-Gated Calcium Channels: PKA-mediated phosphorylation can inhibit the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels, a critical step for VSMC contraction.[7]
-
Activation of Potassium Channels: There is evidence to suggest that PKA can phosphorylate and open ATP-sensitive potassium (KATP) channels.[6] The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.
-
Decreased Myosin Light Chain Kinase (MLCK) Activity: PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in the contractile process.
-
Enhanced Calcium Sequestration: PKA can also promote the sequestration of intracellular calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, thereby reducing the availability of free calcium for contraction.
The degradation of cAMP is mediated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP to AMP.[8] The activity of these enzymes can therefore modulate the duration and intensity of the this compound-induced signal.
Figure 1: this compound signaling pathway in vascular smooth muscle cells.
Quantitative Data
The following tables summarize key quantitative data on the interaction of this compound with its receptor and its effect on VSMC function.
Table 1: Receptor Binding and cAMP Accumulation
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (Receptor Binding) | 3.2 nM | INS-1 Cells | [9] |
| EC50 (cAMP Accumulation) | 0.62 ± 0.18 nM | COS cells expressing PAC1R | [2] |
| cAMP Increase | 2- to 3-fold | Rabbit Aorta | [4] |
Table 2: Vasodilatory Potency
| Parameter | Value | Vascular Bed | Conditions | Reference |
| IC50 (Recombinant this compound) | 24 nM | Rabbit Aorta | Norepinephrine-induced contraction | [4] |
| IC50 (Synthetic this compound) | 74 nM | Rabbit Aorta | Norepinephrine-induced contraction | [4] |
| Arteriolar Dilation | Max. 32% above control | Hamster Cheek Pouch | Topical application of 134 nM this compound | [10] |
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This ex vivo method is used to assess the direct effect of this compound on vascular tone.[4][11]
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rabbit, rat).[4]
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Norepinephrine (or other vasoconstrictor).
-
This compound (recombinant or synthetic).
-
Organ bath system with force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Euthanize the animal and carefully excise the thoracic aorta, placing it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
(Optional) To confirm endothelium-independent effects, the endothelium can be removed by gently rubbing the luminal surface with a fine wire.
-
Suspend each aortic ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of norepinephrine (e.g., 1 µM).[4]
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data is typically expressed as a percentage of the norepinephrine-induced contraction.
Figure 2: Experimental workflow for the isolated aortic ring assay.
cAMP Accumulation Assay in Cultured VSMCs
This in vitro assay quantifies the increase in intracellular cAMP in response to this compound.[5][12]
Materials:
-
Cultured vascular smooth muscle cells (e.g., primary rabbit aorta smooth muscle cells).[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (IBMX) and 0.1% bovine serum albumin).[2]
-
This compound.
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Seed VSMCs in multi-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with pre-warmed assay buffer and incubate for a short period to inhibit phosphodiesterase activity.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.[2]
-
Terminate the reaction by adding a lysis buffer provided with the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data is typically expressed as pmol of cAMP per well or normalized to protein concentration.
Conclusion
This compound is a potent, endothelium-independent vasodilator that acts directly on vascular smooth muscle cells through the PAC1 receptor. Its mechanism of action, centered on the elevation of intracellular cAMP and subsequent activation of PKA, leads to a cascade of events that ultimately result in smooth muscle relaxation. The detailed signaling pathways and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals. Further investigation into the downstream effectors of the this compound-cAMP pathway and its potential therapeutic applications in cardiovascular diseases is warranted.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptors for the vasodilator this compound are expressed on selected neural crest and smooth muscle-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of PAC1 targeting with radiolabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. benchchem.com [benchchem.com]
Intracellular Signaling Cascades Activated by Maxadilan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxadilan, a potent vasodilatory peptide isolated from the saliva of the sand fly Lutzomyia longipalpis, is a highly specific and potent agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[1][2][3] Its ability to selectively activate this receptor makes it a valuable tool for dissecting PAC1R-mediated signaling and a molecule of interest for therapeutic development. This technical guide provides an in-depth exploration of the core intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to support further research and drug development efforts.
Core Signaling Pathways Activated by this compound
This compound's interaction with the PAC1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events that mediate its diverse physiological effects, ranging from potent vasodilation to significant immunomodulation. The primary and most extensively characterized pathway involves the canonical Gs-protein/cAMP/PKA axis. Additionally, this compound has been shown to influence intracellular calcium levels, modulate cytokine production, stimulate leukocyte migration through PAC1R and CXCR1/2, and in certain cell types, activate the Wnt/β-catenin pathway.
The cAMP/PKA Pathway: The Central Axis of this compound Action
The principal signaling mechanism initiated by this compound is the activation of the Gs alpha subunit of the G-protein coupled to the PAC1 receptor. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, leading to various cellular responses. This pathway is fundamental to this compound's potent vasodilatory effects, which are endothelium-independent and mediated by alterations in intracellular cAMP in smooth muscle cells.[2]
Immunomodulatory Effects: Regulation of Cytokine Production
This compound exhibits significant immunomodulatory properties, primarily by altering cytokine production in macrophages.[1] Upon binding to the PAC1 receptor on these immune cells, this compound inhibits the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while simultaneously inducing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pleiotropic cytokine Interleukin-6 (IL-6).[1][4] The inhibition of TNF-α is, at least in part, mediated by an increase in prostaglandin E2 (PGE2) production.[1] This targeted modulation of cytokine profiles highlights this compound's potential as a tool for studying and potentially treating inflammatory conditions.
References
- 1. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maxadilan Gene and Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxadilan is a potent vasodilatory and immunomodulatory peptide originating from the salivary glands of the sand fly, Lutzomyia longipalpis. As a highly specific and potent agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I Receptor (PAC1R), it represents a valuable pharmacological tool and a potential therapeutic agent. This document provides a comprehensive technical overview of the this compound gene, its expression, the biochemical properties of the protein, its mechanism of action through the PAC1 receptor, and detailed protocols for its study.
This compound Gene and Protein Characteristics
The this compound gene encodes a prepropeptide that undergoes post-translational modification to yield a mature, biologically active 61-amino acid peptide.[1] The gene itself is characterized by a single intron located within the signal sequence.[2] The mature peptide's structure is critical for its function, featuring two disulfide bonds. The bond between cysteine residues at positions 1 and 5 is not essential for its activity, whereas the disulfide bridge between Cys14 and Cys51 is indispensable for maintaining the structural integrity required for receptor binding and activation.[2]
Despite being a potent PAC1 receptor agonist, this compound shares no significant primary sequence homology with the endogenous ligand, PACAP.[1] This makes it a fascinating example of convergent evolution. The peptide's structure, predicted to contain two alpha-helices, is crucial for its interaction with the PAC1 receptor.[2] Deletion of amino acids in the large loop between the critical cysteine residues (positions 24-42) converts the agonist into a specific PAC1 receptor antagonist, known as M65.[2][3]
| Property | Description | Source |
| Origin | Salivary glands of the sand fly Lutzomyia longipalpis | [2] |
| Gene Structure | Contains a single intron within the signal sequence | [2] |
| Mature Protein Length | 61 amino acids | [2] |
| Molecular Weight | ~6.8 kDa | [4] |
| Key Structural Features | Two disulfide bonds: Cys1-Cys5 and Cys14-Cys51 (essential) | [2] |
| Mammalian Receptor | Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor (PAC1R) | [1] |
| Receptor Specificity | Specific for PAC1R; does not bind to VPAC1 or VPAC2 receptors | [2] |
Recombinant Expression and Purification
Due to the minuscule quantities of natural this compound available from sand flies, recombinant expression is the primary method for obtaining the peptide for research. Escherichia coli is a commonly used and effective expression system.[5] The process involves cloning the synthetic gene into an expression vector, transforming it into a suitable E. coli strain, inducing protein expression, and purifying the recombinant peptide.
Mechanism of Action: PAC1 Receptor Signaling
This compound exerts its effects by binding to and activating the PAC1 receptor, a Class B G-protein coupled receptor (GPCR). This activation is highly specific and potent.
The cAMP/PKA Signaling Pathway
The primary signaling cascade initiated by this compound binding to the PAC1 receptor is the activation of the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA then phosphorylates various downstream targets within the cell, leading to a physiological response. In vascular smooth muscle cells, this pathway results in the reduction of intracellular calcium and subsequent vasodilation.[4] In immune cells, it modulates the expression of cytokine genes.
Other Implicated Pathways
Evidence also suggests the involvement of other signaling pathways in this compound's broader effects. For instance, the plasma leakage induced by this compound involves a mechanism related to both PAC1 and CXCR1/2 receptors on leukocytes and endothelial cells.[7] Furthermore, like other PAC1R-mediated effects, downstream activation of the MAPK/ERK signaling pathway can occur, contributing to cellular responses like proliferation and differentiation.[8]
Quantitative Data Summary
This compound's potency is notable across various functional assays. The following tables summarize key quantitative data from the literature, providing a comparative basis for its activity.
Table 2: Binding Affinity & Functional Potency of PACAP Ligands and this compound
| Ligand | Receptor | Assay Type | Value (nM) | Cell/Tissue Type |
| PACAP-27/38 | PAC1R | Binding (Kd) | ~0.4-0.5 | Various (e.g., Chick cerebral cortex, Rat brain)[8] |
| VIP | PAC1R | Binding (Kd) | >500 | Various Tissues[8] |
| This compound | PAC1R | Binding (IC50) | 3.2 | INS-1 Cells [9] |
| This compound | PAC1R | cAMP Accumulation (EC50) | 0.62 ± 0.18 | COS Cells (PAC1R transfected) [1] |
| PACAP-38 | PAC1R | cAMP Accumulation (EC50) | 0.34 ± 0.08 | COS Cells (PAC1R transfected)[1] |
Table 3: Functional Potency of this compound in Physiological Assays
| Assay Type | Effect | Value (nM) | System |
| Vasodilation | Arterial Relaxation (EC50) | ~2.0 - 2.7 | Isolated Rabbit Arteries [4] |
| Vasodilation | Relaxation (IC50) | 24 | Rabbit Isolated Aorta [5] |
| Immunomodulation | IL-6 Induction | Dose-dependent (0.3-1.4 nM) | Mouse Macrophages [10][11] |
| Immunomodulation | TNF-α Inhibition | Dose-dependent (~1.4 nM) | LPS-stimulated Mouse Macrophages [10] |
| Chemotaxis | Neutrophil Migration | Peak effect at 100 | Human Neutrophils [7] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the study of this compound.
Protocol: Recombinant this compound Expression and Purification in E. coli
This protocol is a generalized procedure based on common lab practices for recombinant protein expression.
-
Transformation :
-
Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-2 µL of the expression vector plasmid containing the this compound gene.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression :
-
Inoculate a 10 mL starter culture of LB medium with a single colony and grow for 6-8 hours at 37°C.
-
Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Continue to culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
-
Purification :
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
If using a His-tag, apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (e.g., lysis buffer with 250-500 mM imidazole).
-
(Optional) Cleave the affinity tag using a specific protease (e.g., TEV protease) followed by a second round of affinity chromatography to remove the tag and protease.
-
Perform a final purification/polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm protein identity and purity via SDS-PAGE and Mass Spectrometry.
-
Protocol: PAC1 Receptor Binding Assay
This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the PAC1 receptor.
-
Membrane Preparation :
-
Homogenize tissue or cells known to express PAC1R (e.g., rat brain, PAC1R-transfected CHO cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction :
-
In a microtiter plate, add in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A constant concentration of radiolabeled ligand (e.g., 50 pM ¹²⁵I-PACAP27).
-
Increasing concentrations of unlabeled competitor (this compound, PACAP, etc.).
-
Membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation and Counting :
-
Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters, pre-soaked in polyethylenimine to reduce non-specific binding.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand, e.g., 1 µM PACAP-38) from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value.
-
Protocol: cAMP Accumulation Assay
This functional assay quantifies the increase in intracellular cAMP following receptor activation.
-
Cell Culture :
-
Plate cells expressing the PAC1 receptor (e.g., transfected CHO or COS cells, PC12 cells) in 12-well or 24-well plates and grow to near confluence.
-
-
Stimulation :
-
Wash the cells once with serum-free medium or HBSS.
-
Pre-incubate the cells for 15-30 minutes in stimulation buffer (e.g., HBSS containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity).
-
Add varying concentrations of this compound (or other agonists) to the wells.
-
Incubate for 10-20 minutes at 37°C.
-
-
Lysis and Detection :
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl or ethanol).
-
Incubate on ice or at -20°C to ensure complete lysis.
-
Scrape the wells and transfer the lysate to microcentrifuge tubes. Centrifuge to pellet cell debris.
-
Quantify the cAMP concentration in the supernatant using a commercial cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Normalize cAMP levels to the protein concentration in each well or express as pmol/well.
-
Plot the cAMP concentration against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol: Macrophage Cytokine Release Assay
This protocol assesses the immunomodulatory effect of this compound on cytokine production by macrophages.
-
Cell Culture :
-
Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages in appropriate medium.
-
Plate the cells in 12-well or 24-well plates at a density of approximately 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
-
Treatment :
-
Replace the medium with fresh medium.
-
Add varying concentrations of this compound (e.g., 0-50 ng/mL or ~0-7 nM).
-
For TNF-α inhibition studies, co-stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100-500 ng/mL.[10]
-
For IL-6 induction, this compound can be added with or without LPS.[10]
-
Incubate the plates for a specified time (e.g., 4 hours for TNF-α, 24-48 hours for IL-6).
-
-
Supernatant Collection and Analysis :
-
After incubation, collect the cell culture supernatants and centrifuge to remove any detached cells or debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.
-
-
Data Analysis :
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the this compound concentration to visualize the dose-dependent effects. Calculate IC50 for inhibition or EC50 for induction where applicable.
-
Conclusion and Future Directions
This compound is a unique peptide that serves as a powerful and selective tool for probing the function of the PAC1 receptor. Its potent vasodilatory and distinct immunomodulatory properties make it a subject of interest for drug development, particularly in the context of inflammatory diseases and vascular disorders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to explore the multifaceted biology of this compound and its therapeutic potential. Future research may focus on engineering more stable and potent analogs, further elucidating its role in the complex interplay between the nervous and immune systems, and exploring its application in targeted drug delivery to PAC1-expressing tissues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilatory properties of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical evaluation of PAC1 targeting with radiolabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Predicted Secondary Structure of Maxadilan: A Technical Guide for Researchers
Abstract
Maxadilan, a potent vasodilatory peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis, is a subject of significant interest in drug development due to its selective agonism of the human Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R). Understanding the structural characteristics of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting the PAC1 receptor. This technical guide provides an in-depth overview of the predicted secondary structure of this compound, summarizing key predictive and experimental findings. It details the methodologies used for structural analysis and outlines the known signaling pathways activated by this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a 61-amino acid peptide that, despite a lack of significant sequence homology, potently and specifically activates the mammalian PAC1 receptor, a class B G-protein coupled receptor (GPCR)[1]. This unique characteristic makes it a valuable tool for studying PAC1R function and a potential lead for therapeutic agents. The biological effects of this compound are diverse, ranging from profound vasodilation to immunomodulation, including the differential regulation of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). A thorough understanding of its three-dimensional structure is crucial for deciphering its structure-function relationship and for the development of this compound-based or -inspired pharmaceuticals.
Predicted Secondary Structure of this compound
The secondary structure of this compound has been primarily investigated through computational prediction methods, notably the Chou-Fasman algorithm, and supported by experimental data from circular dichroism spectroscopy.
Chou-Fasman Prediction
The Chou-Fasman method, an empirical technique for secondary structure prediction, has been applied to the amino acid sequence of this compound. This analysis predicts the presence of two primary alpha-helical domains within the peptide's structure[2]. These helical regions are crucial for the peptide's overall conformation and its interaction with the PAC1 receptor.
| Feature | Predicted Location (Residue Number) |
| Alpha-Helix 1 | 10 - 22 |
| Alpha-Helix 2 | 47 - 61 |
| Table 1: Predicted Alpha-Helical Domains of this compound based on Chou-Fasman Analysis.[2] |
Experimental Evidence from Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy, a technique that measures the differential absorption of left- and right-circularly polarized light, has been employed to experimentally assess the secondary structure of this compound in solution. The resulting spectra provide qualitative and quantitative information about the proportions of alpha-helices, beta-sheets, and random coils. While specific quantitative percentages are not extensively reported in the literature, available CD spectra of recombinant this compound are consistent with a folded structure containing alpha-helical content.
Experimental Protocols
Detailed, step-by-step experimental protocols for the structural and functional characterization of this compound are not consistently available in the public domain. However, this section outlines the general methodologies that would be employed for such studies.
Recombinant Production of this compound
The gene encoding this compound has been cloned and expressed in Escherichia coli to produce recombinant peptide for structural and functional studies[3]. A general protocol for expression and purification would involve:
-
Cloning: The cDNA sequence of this compound is cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., 6x-His tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification:
-
Cells are harvested and lysed.
-
The lysate is clarified by centrifugation.
-
The recombinant this compound is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve high purity.
-
The affinity tag may be removed by enzymatic cleavage, followed by another round of chromatography to separate the tag from the peptide.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure and folding of proteins and peptides. A general protocol for analyzing this compound would include:
-
Sample Preparation: Purified, recombinant this compound is buffer-exchanged into a suitable buffer (e.g., phosphate buffer at a specific pH) that is compatible with CD spectroscopy (i.e., low absorbance in the far-UV region). The protein concentration is accurately determined.
-
Data Acquisition:
-
CD spectra are recorded on a spectropolarimeter.
-
Measurements are typically performed in the far-UV region (e.g., 190-250 nm) to monitor peptide backbone conformation.
-
Data are collected at a controlled temperature using a quartz cuvette with a defined path length.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
A buffer blank is subtracted from the sample spectra.
-
-
Data Analysis: The resulting CD spectra are analyzed using deconvolution algorithms to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information of proteins in solution. A general workflow for this compound NMR studies would be:
-
Isotope Labeling: For detailed structural studies, this compound is typically expressed in minimal media supplemented with 15N and/or 13C isotopes.
-
Sample Preparation: The isotopically labeled protein is purified to high homogeneity and concentrated in a suitable NMR buffer.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer.
-
Data Analysis: The NMR signals are assigned to specific atoms in the protein sequence. Distance and dihedral angle restraints are derived from the NMR data and used in computational structure calculations to generate a three-dimensional model of this compound.
X-ray Crystallography
X-ray crystallography can determine the atomic-resolution structure of a protein in its crystalline state. The general steps include:
-
Crystallization: Purified, concentrated this compound is screened against a wide range of crystallization conditions (e.g., different precipitants, buffers, and temperatures) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is built into the electron density and refined to yield the final atomic structure.
This compound Signaling Pathways
This compound exerts its biological effects by binding to and activating the PAC1 receptor. The PAC1R is known to couple to at least two major G-protein signaling pathways: the Gs and Gq pathways.
Gs-cAMP-PKA Pathway
Activation of the Gs alpha subunit by the this compound-bound PAC1R leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). This pathway is central to many of this compound's effects, including vasodilation and immunomodulation.
Caption: this compound-induced Gs-cAMP-PKA signaling pathway.
Gq-PLC-IP3/DAG Pathway
The PAC1 receptor can also couple to the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
References
An In-depth Technical Guide on the Erythema-Inducing Activity of Maxadilan
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maxadilan is a potent and long-acting vasodilatory peptide originally isolated from the salivary glands of the New World sand fly, Lutzomyia longipalpis.[1][2] Its primary physiological role is to enhance blood flow at the bite site, facilitating the sand fly's blood meal.[1][2] In research and clinical settings, its most prominent characteristic is the induction of a pronounced and persistent erythema (redness of the skin) following cutaneous injection. This activity stems from its function as a highly specific and potent agonist for the mammalian Pituitary Adenylate Cyclase-Activating Peptide (PACAP) Type 1 receptor (PAC1).[1][3][4] Unlike PACAP, this compound does not significantly interact with VPAC1 or VPAC2 receptors, making it an invaluable pharmacological tool for isolating and studying PAC1-mediated pathways.[1] This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to the erythema-inducing activity of this compound.
Core Mechanism of Action
The erythema induced by this compound is a direct consequence of its potent vasodilatory effect on cutaneous blood vessels. This process is initiated by the specific binding and activation of the PAC1 receptor, a G-protein coupled receptor (GPCR), on vascular smooth muscle cells.[1][3]
Primary Signaling Pathway: PAC1-cAMP-PKA Axis
The canonical pathway for this compound-induced vasodilation is endothelium-independent and mediated by the cyclic adenosine monophosphate (cAMP) second messenger system.[1][5][6]
-
Receptor Binding and Activation : this compound binds to the PAC1 receptor on vascular smooth muscle cells.[1][2]
-
G-Protein Coupling : This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation : The activated alpha subunit of Gs stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic AMP (cAMP).[7]
-
Protein Kinase A (PKA) Activation : The accumulation of intracellular cAMP leads to the activation of Protein Kinase A.[5]
-
Smooth Muscle Relaxation : PKA phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), leading to a reduction in phosphorylated myosin light chains. This prevents the interaction of myosin and actin, resulting in smooth muscle relaxation, vasodilation, and a subsequent increase in cutaneous blood flow, which manifests as erythema.
Secondary Pathway: Pro-inflammatory Effects
Beyond direct vasodilation, this compound also induces effects consistent with a pro-inflammatory response, including leukocyte accumulation and plasma leakage from postcapillary venules.[8][9] This suggests a more complex mechanism contributing to the overall inflammatory appearance of the erythema.
-
Leukocyte Activation : this compound directly activates leukocytes via PAC1 receptors.[8]
-
Chemotaxis : It is a potent chemoattractant for neutrophils, with an efficacy comparable to fMLP and IL-8.[8]
-
CXCR1/2 Involvement : The resulting leukocyte accumulation and plasma leakage involve CXCR1/2 chemokine receptors, suggesting an indirect mechanism where PAC1 activation leads to the release of chemokines that subsequently act on CXCR1/2.[8][9]
Quantitative Data Presentation
The vasodilatory and erythema-inducing effects of this compound have been quantified in various preclinical and clinical models.
Table 1: Dose-Response and Efficacy of this compound
| Study Model | This compound Dose / Concentration | Observed Effect | Duration | Reference(s) |
| Human Skin | Picogram quantities | Persistent Erythema | ~48 hours | [1] |
| Human Skin | 0.001 - 10 ng (intradermal) | Dose-dependent increase in Dermal Blood Flow (DBF) | Quantifiable up to 72 hours | [10] |
| Rabbit Isolated Arteries | EC50: ~1.9 - 2.7 nM | Dose-dependent arterial relaxation | Not Applicable | [5] |
| Rabbit Isolated Aorta | IC50: 24 nM | Relaxation of norepinephrine-induced contractions | > 40 minutes | [6] |
| Hamster Cheek Pouch | 134 nM | ~32% increase in arteriolar dilation | > 60 minutes | [8] |
| Human Neutrophils | 100 nM | Chemotaxis comparable to fMLP (100 nM) | Not Applicable | [8] |
Table 2: Comparative Potency of this compound
| Peptide | Potency Metric | Study Model | Reference(s) |
| This compound | ~500x more potent than CGRP | Erythema induction | [1] |
| This compound | ~7x more potent than Nitroglycerin | Arterial relaxation (EC50) in rabbit arteries | [5] |
| This compound vs. PACAP | Activate PAC1 receptor with essentially equal potency | Receptor binding/activation assays | [1] |
| Recombinant this compound | IC50: 24 nM | Relaxation of rabbit aorta | [6] |
| Synthetic this compound | IC50: 74 nM | Relaxation of rabbit aorta | [6] |
Experimental Protocols
The study of this compound-induced erythema involves a range of in vivo, ex vivo, and in vitro methodologies.
In Vivo Assessment of Cutaneous Blood Flow and Erythema
This protocol is used to quantify the vasodilatory response to this compound directly in the skin of living subjects.
Objective : To measure changes in dermal blood flow (DBF) over time following intradermal injection of this compound.
Methodology : Laser Doppler Imaging (LDI) or Flowmetry (LDF). LDI provides a 2D map of perfusion, while LDF gives a point measurement.[11][12][13][14]
Protocol Steps :
-
Subject Acclimatization : The subject rests in a temperature-controlled room for at least 20-30 minutes to ensure stable baseline skin perfusion.
-
Site Selection : Injection sites are marked on the volar forearm or other suitable skin area, avoiding visible veins and blemishes.
-
Baseline Measurement : A baseline LDI scan or LDF reading of the marked areas is taken to establish pre-injection blood flow.
-
Intradermal Injection : A precise volume (e.g., 25-50 µL) of this compound solution (at desired concentrations, e.g., 0.01 ng to 10 ng) and a vehicle control (e.g., saline) are injected intradermally using a fine-gauge needle.[10]
-
Post-Injection Measurements : LDI scans or LDF readings are taken at specified time points (e.g., 5, 15, 30, 60 minutes, and at 24, 48, 72 hours) to capture the onset, peak, and duration of the vascular response.[10]
-
Data Analysis : Perfusion is quantified in arbitrary perfusion units (APU) or cutaneous vascular conductance (CVC). The change in DBF is calculated as the post-injection value minus the baseline value or as a percentage increase from baseline. The area under the curve (AUC) can be calculated to represent the total vascular response over time.
Ex Vivo Arterial Ring Vasodilation Assay
This protocol assesses the direct effect of this compound on vascular smooth muscle tone in isolated arteries.
Objective : To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted arterial segments.
Protocol Steps :
-
Tissue Preparation : A blood vessel (e.g., rabbit thoracic aorta) is excised, cleaned of connective tissue, and cut into rings (2-3 mm).[5][6]
-
Mounting : Rings are mounted in an organ bath system containing physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2. Tension is measured via an isometric force transducer.
-
Equilibration : Tissues are allowed to equilibrate under a resting tension for 60-90 minutes.
-
Pre-constriction : Arterial rings are sub-maximally constricted with an agent like norepinephrine (e.g., 1 µM) or phenylephrine to induce a stable tone.[6]
-
Cumulative Dosing : Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative, log-incremental manner.
-
Data Recording : The relaxation at each concentration is recorded as a percentage of the pre-constriction tone.
-
Data Analysis : A concentration-response curve is plotted, and the EC50 (concentration causing 50% of maximal relaxation) is calculated.
In Vitro Neutrophil Chemotaxis Assay
This protocol measures the ability of this compound to act as a chemoattractant for immune cells.
Objective : To quantify the migration of neutrophils towards a this compound gradient.
Methodology : Boyden Chamber Assay.[8]
Protocol Steps :
-
Neutrophil Isolation : Human or murine neutrophils are isolated from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chamber Assembly : A multi-well Boyden chamber is used, which consists of upper and lower wells separated by a microporous filter (e.g., 5 µm pore size).
-
Loading : The lower wells are filled with medium containing various concentrations of this compound, a positive control (e.g., fMLP, IL-8), and a negative control (medium alone).[8]
-
Cell Seeding : A suspension of isolated neutrophils is placed in the upper wells.
-
Incubation : The chamber is incubated (e.g., 37°C, 5% CO2) for a period (e.g., 60-90 minutes) to allow cells to migrate through the filter towards the chemoattractant.
-
Quantification : The filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted in several high-power fields using a microscope.
-
Data Analysis : Results are expressed as the number of migrated cells per field or as a chemotactic index (fold-increase over negative control).
Conclusion
This compound is an unparalleled pharmacological agent for investigating PAC1 receptor-mediated physiological and pathological processes. Its erythema-inducing activity is a robust, quantifiable, and long-lasting phenomenon driven by potent vasodilation through the canonical cAMP pathway in vascular smooth muscle. Furthermore, its ability to induce leukocyte accumulation and plasma leakage highlights a more complex interaction with the immune system, involving secondary chemokine signaling. The detailed protocols and quantitative data presented herein provide a technical foundation for researchers and drug developers aiming to leverage this compound as a tool for studying cutaneous vascular biology, neurogenic inflammation, and the development of novel PAC1 receptor-targeted therapeutics.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilatory properties of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1-CXCR1/2-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Laser Doppler measurement of cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Maxadilan: A Deep Dive into its Immunomodulatory Effects on TNF-α and IL-6 Production
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Maxadilan, a potent vasodilatory peptide isolated from the saliva of the sand fly Lutzomyia longipalpis, has emerged as a significant modulator of the immune response. This technical guide provides an in-depth analysis of this compound's effects on the production of two key cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It details the underlying molecular mechanisms, summarizes quantitative data from key studies, provides comprehensive experimental protocols for replication, and visualizes the involved signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and immunomodulatory therapeutics.
Introduction
This compound is a 61-amino acid peptide that acts as a specific and potent agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R)[1][2]. While it shares no significant sequence homology with the endogenous ligand PACAP, it mimics many of its biological functions[3]. Of particular interest to immunologists and drug developers are this compound's dichotomous effects on pro-inflammatory and anti-inflammatory cytokine production by macrophages. Specifically, this compound has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α while simultaneously inducing the production of the pleiotropic cytokine IL-6[1][3]. This unique profile suggests its potential as a therapeutic agent for various inflammatory conditions.
Core Mechanism of Action
This compound exerts its immunomodulatory effects primarily through its interaction with the PAC1 receptor on macrophages[1][4]. The binding of this compound to this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Signaling Pathway
The principal signaling pathway activated by this compound in macrophages involves the following steps:
-
Receptor Binding: this compound binds to the PAC1 receptor on the macrophage cell surface[1][5].
-
G-Protein Activation: This binding activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP)[1].
-
cAMP Accumulation: This results in a dose- and time-dependent increase in intracellular cAMP levels[1].
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA)[6].
-
Downstream Effects: Activated PKA then phosphorylates various downstream targets, ultimately leading to the modulation of gene expression for TNF-α and IL-6.
The inhibition of TNF-α production by this compound is also critically dependent on the production of Prostaglandin E2 (PGE2)[1]. Treatment with the cyclooxygenase inhibitor indomethacin completely abrogates the inhibitory effect of this compound on TNF-α release[1].
Quantitative Data on Cytokine Production
The following tables summarize the quantitative effects of this compound on TNF-α and IL-6 production in macrophages from various studies.
Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages
| Cell Type | This compound Concentration | LPS Concentration | Incubation Time | % Inhibition of TNF-α (Mean ± SD/SEM) | Reference |
| BALB/c Peritoneal Macrophages | 10 ng/mL | 500 ng/mL | 4 hours | ~50% | [1] |
| BALB/c Peritoneal Macrophages | 100 ng/mL | 500 ng/mL | 4 hours | ~80% | [1] |
| ApoE-/- Mouse Plaques (in vivo) | N/A (i.p. injection) | Cholesterol-Enriched Diet | N/A | 18.3% reduction in TNF-α+ area | [4][7] |
Table 2: Effect of this compound on IL-6 Production in Macrophages
| Cell Type | This compound Concentration | LPS Concentration | Incubation Time | Fold Increase in IL-6 (Mean ± SD/SEM) | Reference |
| BALB/c Peritoneal Macrophages | 10 ng/mL | 0 ng/mL | 24 hours | ~4-fold | [1] |
| BALB/c Peritoneal Macrophages | 100 ng/mL | 0 ng/mL | 24 hours | ~10-fold | [1] |
| BALB/c Peritoneal Macrophages | 10 ng/mL | 500 ng/mL | 24 hours | ~2-fold (over LPS alone) | [1] |
| BALB/c Mice (in vivo) | 1-10 µg | Lethal dose of LPS | N/A | ~3-fold increase in serum IL-6 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on TNF-α and IL-6 production.
Isolation and Culture of Murine Peritoneal Macrophages
This protocol describes the elicitation and harvesting of peritoneal macrophages from mice.
Materials:
-
BALB/c mice
-
3% Thioglycollate broth (sterile)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Syringes (3 mL, 10 mL) and needles (23G, 20G)
-
Centrifuge tubes (15 mL, 50 mL)
-
Tissue culture plates (24-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Elicitation: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.
-
Incubation: Wait for 3-4 days to allow for macrophage recruitment to the peritoneal cavity.
-
Harvesting:
-
Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sterilize the abdomen with 70% ethanol.
-
Make a small midline incision through the skin to expose the peritoneal wall.
-
Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity using a 20G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the cells.
-
Aspirate the peritoneal fluid using the same syringe and needle, and transfer it to a 15 mL centrifuge tube on ice.
-
-
Cell Processing:
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells using a hemocytometer.
-
-
Plating:
-
Seed the cells in a 24-well tissue culture plate at a density of 1 x 10^6 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 2-4 hours to allow macrophages to adhere.
-
After incubation, wash the wells gently with warm PBS to remove non-adherent cells.
-
Add fresh culture medium to the adherent macrophages.
-
Macrophage Stimulation and Cytokine Measurement
This protocol outlines the stimulation of macrophages with LPS and this compound, followed by the quantification of TNF-α and IL-6.
Materials:
-
Cultured peritoneal macrophages (from Protocol 4.1) or RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (recombinant or purified)
-
Culture medium (DMEM + 10% FBS + 1% Pen-Strep)
-
ELISA kits for murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare macrophage cultures as described in Protocol 4.1 or by seeding RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and allowing them to adhere overnight.
-
Stimulation:
-
Prepare working solutions of LPS and this compound in culture medium at the desired concentrations.
-
For TNF-α inhibition studies, pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding LPS (e.g., 500 ng/mL).
-
For IL-6 induction studies, add various concentrations of this compound to the cells with or without LPS.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation:
-
For TNF-α measurement, incubate the cells for 4-6 hours after LPS stimulation.
-
For IL-6 measurement, incubate the cells for 24 hours.
-
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatants from each well and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
-
Logical Relationships and Interpretations
The opposing effects of this compound on TNF-α and IL-6 production highlight its complex immunomodulatory properties. The inhibition of TNF-α, a potent pro-inflammatory cytokine, suggests a therapeutic potential for conditions characterized by excessive inflammation. The simultaneous induction of IL-6, a cytokine with both pro- and anti-inflammatory roles, adds another layer of complexity.
The induction of IL-6 by this compound may represent a compensatory anti-inflammatory mechanism. IL-6 can inhibit the production of TNF-α and promote the synthesis of acute-phase proteins. Furthermore, the this compound-induced increase in IL-10, another anti-inflammatory cytokine, further supports its role in dampening inflammatory responses[8].
Conclusion and Future Directions
This compound presents a fascinating case of a single molecule with dual, seemingly opposing, effects on key inflammatory cytokines. Its ability to suppress TNF-α while promoting IL-6 production through the PAC1 receptor-cAMP-PKA pathway positions it as a promising candidate for further investigation in the context of inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to explore its mechanisms and therapeutic potential further.
Future research should focus on:
-
Elucidating the precise downstream targets of PKA that differentially regulate TNF-α and IL-6 gene expression.
-
Investigating the in vivo efficacy of this compound in various animal models of inflammatory diseases.
-
Exploring the potential for developing this compound-based analogs with optimized immunomodulatory profiles for therapeutic applications.
By providing a comprehensive overview of the current knowledge, this technical guide aims to facilitate and inspire further research into the multifaceted immunomodulatory properties of this compound.
References
- 1. Harvest and Culture of Mouse Peritoneal Macrophages [bio-protocol.org]
- 2. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. 2.10. Measurement of NO, TNF-α, and IL-6 Levels in Cell Culture Supernatants of LPS-Stimulated RAW264.7 Cells [bio-protocol.org]
Methodological & Application
Recombinant Maxadilan: Expression and Purification Protocols for Research and Drug Development
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Maxadilan is a potent vasodilator peptide originally isolated from the salivary glands of the sand fly, Lutzomyia longipalpis. It is a specific and high-affinity agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R)[1][2][3][4]. Despite a lack of significant sequence homology to PACAP, this compound effectively activates the PAC1 receptor, a G-protein coupled receptor involved in various physiological processes, including vasodilation, neuro- and immunomodulation[2][5]. Its ability to modulate immune responses, such as inhibiting the production of pro-inflammatory cytokines like TNF-α while inducing anti-inflammatory cytokines like IL-6 and IL-10, makes it a molecule of significant interest for therapeutic applications in inflammatory diseases and as a tool to study PAC1 receptor signaling[2].
These application notes provide a detailed protocol for the expression of recombinant this compound in Escherichia coli and its subsequent purification using an intein-mediated affinity chromatography system. Additionally, a protocol for a biological activity assay is included to assess the functionality of the purified peptide.
Data Presentation
| Parameter | E. coli Expression System | Purification Method | Purity | Biological Activity | Reference |
| Expression Host | ER2566 | Intein-mediated chitin affinity chromatography | >95% (as inferred from similar intein-based purifications) | Significant enhancement of serum glucose in mice; potent chemoattractant for human neutrophils | [6][7][8][9] |
| Vector | pKYB-MAX | - | - | - | [6] |
| Induction | IPTG | - | - | - | [6][7] |
Experimental Protocols
Expression of Recombinant this compound in E. coli
This protocol describes the expression of this compound as a fusion protein with an intein and a chitin-binding domain (CBD) in E. coli. The gene for this compound is cloned into an expression vector, such as pKYB-MAX, and transformed into a suitable E. coli host strain like ER2566[6]. Expression is induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Materials:
-
E. coli strain ER2566 containing the pKYB-MAX expression plasmid
-
Luria-Bertani (LB) broth
-
Ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Inoculate 50 mL of LB broth containing 100 µg/mL ampicillin with a single colony of E. coli ER2566 harboring the pKYB-MAX plasmid.
-
Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
The next day, inoculate 1 L of fresh LB broth with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the 1 L culture at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM[10]. For potentially toxic proteins or to improve solubility, induction can be optimized by varying the IPTG concentration (0.1-1.0 mM) and temperature (15-37°C)[10][11][12][13].
-
Continue to incubate the culture for an additional 4-16 hours. Lower temperatures (e.g., 15-20°C) with longer induction times (e.g., 16 hours) may enhance the yield of soluble protein[10][11].
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant this compound
This protocol utilizes an intein-mediated purification system where the this compound-intein-CBD fusion protein is purified by chitin-affinity chromatography. The intein's self-cleavage activity is then induced by a thiol reagent, releasing the untagged, purified this compound[6][14].
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)
-
Lysozyme
-
DNase I
-
Sonicator
-
Chitin Resin
-
Chromatography column
-
Wash Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 8.5)
-
Cleavage Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 50 mM DTT, pH 8.5)
-
Elution Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)
-
SDS-PAGE analysis equipment
Protocol:
-
Cell Lysis:
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble fusion protein.
-
-
Affinity Chromatography:
-
Pack a chromatography column with chitin resin and equilibrate with 5-10 column volumes of Lysis Buffer[15].
-
Load the clarified supernatant onto the equilibrated chitin column at a flow rate of 0.5-1 mL/min[15][16].
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins[16][17].
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
On-column Cleavage and Elution:
-
Flush the column with 3 column volumes of Cleavage Buffer to introduce the DTT and induce intein cleavage[16].
-
Stop the column flow and incubate the resin at 4°C for 16-40 hours to allow for efficient cleavage[16][18].
-
Elute the purified this compound from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
The intein-CBD portion remains bound to the chitin resin[16].
-
-
Buffer Exchange and Concentration:
-
Pool the fractions containing pure this compound.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) and concentrate the protein using an appropriate centrifugal filter device.
-
Determine the final protein concentration using a BCA or Bradford protein assay.
-
Biological Activity Assay: Human Neutrophil Chemotaxis
This protocol is to assess the biological activity of the purified recombinant this compound by measuring its ability to induce chemotaxis of human neutrophils in vitro[9].
Materials:
-
Purified recombinant this compound
-
Human neutrophils isolated from fresh blood
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size)
-
Chemoattractants for positive control (e.g., fMLP, IL-8)
-
RPMI 1640 medium with 0.1% BSA
-
Diff-Quik stain kit
-
Light microscope
Protocol:
-
Isolate human neutrophils from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the purified neutrophils in RPMI 1640 with 0.1% BSA to a concentration of 1 x 10^6 cells/mL.
-
Add different concentrations of purified this compound (e.g., 1-100 nM) to the lower wells of the chemotaxis chamber. Use RPMI with 0.1% BSA as a negative control and a known chemoattractant like fMLP (100 nM) or IL-8 (30 nM) as a positive control[9].
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60 minutes.
-
After incubation, remove the membrane, fix, and stain it using a Diff-Quik stain kit.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a light microscope.
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control). A dose-dependent increase in neutrophil migration indicates that the recombinant this compound is biologically active.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for recombinant this compound production and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of recombinant mutants of this compound with a PAC1 receptor-expressing melanophore cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Preparation and identification of recombinant this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. neb.com [neb.com]
- 16. neb.com [neb.com]
- 17. Chitin-binding protein purification — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 18. An optimized protocol for expression and purification of monomeric full-length BAX protein for functional interrogations - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Maxadilan Peptide: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan is a potent vasodilatory peptide originally isolated from the salivary glands of the sand fly, Lutzomyia longipalpis. As a highly specific and potent agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R), synthetic this compound serves as a valuable tool in various research applications.[1][2][3] Its ability to induce prolonged vasodilation and modulate immune responses makes it a subject of interest for studies related to vascular biology, inflammation, immunology, and the pathogenesis of diseases like leishmaniasis.[1][4] This document provides detailed application notes and experimental protocols for the research use of synthetic this compound peptide.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the PAC1 receptor, a G-protein coupled receptor (GPCR).[1][2] Although it shares no significant sequence homology with the endogenous ligand PACAP, this compound acts as a functional analog.[3] Upon binding to the PAC1 receptor, it initiates a cascade of intracellular signaling events.
Signaling Pathway
The activation of the PAC1 receptor by this compound leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is a key mediator of the subsequent physiological responses, including smooth muscle relaxation, which leads to vasodilation.[1] The signaling pathway also involves the activation of other downstream effectors, contributing to its diverse biological activities.
Caption: this compound Signaling Pathway.
Applications in Research
Synthetic this compound peptide is utilized in a range of in vitro and in vivo research applications to investigate its physiological and pathological roles.
Data Presentation
The following tables summarize quantitative data from key experiments investigating the effects of synthetic this compound.
Table 1: In Vitro Vasodilation
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ | 0.0098 ng | Human Skin |
Table 2: In Vitro Neutrophil Chemotaxis
| This compound Concentration | Migrated Neutrophils (cells/field) | Positive Control (fMLP, 100 nM) | Reference |
| 5 ng/mL (0.67 nM) | ~15 | ~45 | [5] |
| 50 ng/mL (6.7 nM) | ~35 | ~45 | [5] |
| 100 ng/mL (13.4 nM) | ~45 | ~45 | [5] |
| 500 ng/mL (67 nM) | ~25 | ~45 | [5] |
Note: Data is estimated from graphical representation in the cited source.
Table 3: In Vivo Plasma Leakage and Leukocyte Accumulation (Hamster Cheek Pouch Model)
| Treatment | Max Arteriolar Dilation (%) | Max Plasma Leakage (RFU) | Max Leukocyte Accumulation (RFU) | Reference |
| This compound (134 nM) | ~32% | ~180% increase | ~150% increase | [5] |
| This compound + M65 (PAC1 antagonist) | Inhibited | Inhibited | Inhibited | [5] |
RFU: Relative Fluorescence Units
Table 4: In Vitro T-Cell Proliferation
| Condition | Effect | Cell Type | Reference |
| This compound on Concanavalin A-stimulated T-cells | Dose-dependent inhibition | Murine Spleen Cells | [1][4] |
| This compound on anti-TCR antibody-stimulated T-cells | Dose-dependent inhibition | Murine Spleen Cells | [1][4] |
| This compound in Mixed Lymphocyte Reaction | Inhibition | Murine Spleen Cells | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: In Vitro and In Vivo Analysis of this compound
Caption: Experimental workflow for this compound research.
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol is adapted from studies investigating the chemoattractant properties of this compound on human neutrophils.[5]
Objective: To determine the chemotactic effect of synthetic this compound on isolated human neutrophils.
Materials:
-
Synthetic this compound peptide
-
Human neutrophils (isolated from peripheral blood)
-
RPMI 1640 medium
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine) as a positive control
-
48-well microchemotaxis chamber (Boyden chamber)
-
Polycarbonate filters (5 µm pore size)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Preparation of Chemotactic Agents: Prepare serial dilutions of synthetic this compound peptide in RPMI 1640 medium (e.g., 5, 50, 100, 500 ng/mL). Prepare a solution of fMLP (100 nM) in RPMI 1640 medium to serve as a positive control. Use RPMI 1640 medium alone as a negative control.
-
Assay Setup:
-
Add 25 µL of the prepared this compound dilutions, fMLP, or medium alone to the lower wells of the 48-well microchemotaxis chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add 50 µL of the neutrophil suspension (1 x 10⁶ cells/mL) to the upper wells, directly above the filter.
-
-
Incubation: Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining and Counting:
-
After incubation, remove the filter and wipe the upper side to remove non-migrated cells.
-
Fix and stain the filter with a suitable stain (e.g., Diff-Quik).
-
Mount the filter on a glass slide.
-
Count the number of migrated neutrophils in several high-power fields (e.g., 1000x magnification) using a light microscope.
-
-
Data Analysis: Express the results as the mean number of migrated cells per field ± standard deviation. A bell-shaped dose-response curve is characteristic of chemotaxis.
Protocol 2: In Vivo Plasma Leakage and Leukocyte Accumulation Assay
This protocol is based on the hamster cheek pouch intravital microscopy model used to assess the vascular effects of this compound.[5]
Objective: To quantify the effect of synthetic this compound on plasma leakage and leukocyte accumulation in the microvasculature.
Materials:
-
Synthetic this compound peptide
-
Male golden hamsters
-
Anesthetic (e.g., sodium pentobarbital)
-
FITC-dextran (fluorescein isothiocyanate-dextran) for plasma leakage visualization
-
Rhodamine 6G for leukocyte labeling
-
Intravital microscope equipped with a fluorescence light source and appropriate filters
-
Digital camera and image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the hamster and cannulate a femoral vein for the injection of fluorescent dyes.
-
Exteriorize one cheek pouch and prepare it for intravital microscopy. Superfuse the pouch with a bicarbonate-buffered saline solution maintained at 37°C.
-
-
Fluorescent Labeling:
-
Inject FITC-dextran intravenously to visualize plasma.
-
Inject Rhodamine 6G intravenously to label leukocytes.
-
-
Baseline Measurement: Observe the cheek pouch microcirculation under the intravital microscope and record baseline images and measurements of arteriolar diameter, plasma fluorescence intensity (for leakage), and the number of adherent leukocytes.
-
This compound Application:
-
Topically apply a solution of synthetic this compound (e.g., 134 nM in saline) to the cheek pouch.
-
Continuously record images of the microvasculature for a set period (e.g., 60-90 minutes).
-
-
Data Acquisition and Analysis:
-
Measure arteriolar diameter at multiple time points.
-
Quantify plasma leakage by measuring the change in fluorescence intensity in the interstitial space using image analysis software.
-
Count the number of adherent and rolling leukocytes in selected venules over time.
-
-
Controls: In separate experiments, apply saline as a negative control. To confirm PAC1 receptor specificity, pre-treat the cheek pouch with a PAC1 antagonist like M65 before this compound application.
-
Data Presentation: Express the results as a percentage change from baseline for arteriolar diameter, and in relative fluorescence units (RFU) for plasma leakage and leukocyte accumulation.
Protocol 3: In Vitro T-Cell Proliferation Assay (Inhibition)
This protocol is a generalized method based on findings that this compound inhibits T-cell proliferation stimulated by mitogens.[1][4]
Objective: To assess the inhibitory effect of synthetic this compound on T-cell proliferation.
Materials:
-
Synthetic this compound peptide
-
Murine spleen cells (or purified T-cells)
-
Complete RPMI 1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
Concanavalin A (Con A) or plate-bound anti-CD3/anti-CD28 antibodies as T-cell stimulants
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well flat-bottom culture plates
-
Incubator (37°C, 5% CO₂)
-
Scintillation counter or plate reader (depending on the proliferation assay method)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of murine splenocytes and resuspend them in complete RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of various concentrations of synthetic this compound peptide to the wells. Include a vehicle control (medium alone).
-
Add 50 µL of the T-cell stimulant (e.g., Concanavalin A at a final concentration of 2.5 µg/mL). Include unstimulated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
Approximately 18 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control. Plot the percentage of inhibition against the this compound concentration to determine the dose-response relationship.
Conclusion
Synthetic this compound peptide is a powerful research tool for investigating the roles of the PAC1 receptor in vascular and immune processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the mechanisms of action and potential therapeutic applications of this unique peptide. As with any experimental work, appropriate controls and optimization of conditions are crucial for obtaining reliable and reproducible results.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Maxadilan in Mice: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Maxadilan, a potent and specific agonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R), is a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis.[1][2] Its unique properties as a vasodilator and immunomodulator have made it a valuable tool in preclinical research, particularly in murine models.[3][4] In vivo administration of this compound in mice has been instrumental in elucidating the role of PAC1R signaling in various physiological and pathological processes, including atherosclerosis, inflammation, and neurogenic inflammation.[5][6][7]
This document provides detailed protocols and application notes for the in vivo administration of this compound in mice, based on established research. It aims to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting the PAC1R pathway.
Key Applications:
-
Atherosclerosis Research: this compound has been shown to reduce atherosclerotic lesions in hypercholesterolemic mouse models, such as ApoE-deficient mice.[5][6] It exerts atheroprotective effects by reducing vascular inflammation, apoptosis, and lumen stenosis, even in the presence of high cholesterol levels.[5][6]
-
Inflammation and Immunology: this compound exhibits potent immunomodulatory effects. It can protect mice against lethal endotoxemia by reducing serum levels of the pro-inflammatory cytokine TNF-alpha and increasing the levels of anti-inflammatory IL-10 and IL-6.[8][9] This activity is at least partially dependent on IL-10.[8] It also inhibits delayed-type hypersensitivity reactions.[3]
-
Neurogenic Inflammation: As a PAC1R agonist, this compound can inhibit neurogenic vasodilation and edema formation in the skin of mice.[7]
-
Vascular Biology: The peptide is a powerful vasodilator and can induce plasma leakage and leukocyte accumulation in postcapillary venules, effects that can be modulated by PAC1R and CXCR1/2 antagonists.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo effects of this compound in mice.
Table 1: Effects of this compound on Plasma Lipids and Atherosclerotic Lesions in ApoE-/- Mice
| Parameter | Diet | Treatment | Dosage & Route | Duration | % Change vs. Sham | Significance | Reference |
| Plasma Triglycerides | Standard Chow (SC) | This compound | Not Specified | Not Specified | ↓ 66.9% | p ≤ 0.05 | [5] |
| Cholesterol-Enriched Diet (CED) | This compound | Not Specified | Not Specified | ↓ 37.8% | Not Specified | [5] | |
| Total Plasma Cholesterol | Standard Chow (SC) | This compound | Not Specified | Not Specified | ↑ 33.5% | p ≤ 0.05 | [5] |
| Lumen Stenosis | Standard Chow (SC) | This compound | Not Specified | Not Specified | ↓ 70% (in 7.2% vs 2.1% of mice) | p ≤ 0.05 | [5] |
| Cholesterol-Enriched Diet (CED) | This compound | Not Specified | Not Specified | ↓ 86.5% (in 42.1% vs 5.7% of animals) | p = 0.011 | [5] |
Table 2: Effects of this compound on Inflammatory Markers in ApoE-/- Mice
| Marker | Diet | Treatment | Dosage & Route | Duration | % Change vs. Sham | Significance | Reference |
| TNF-α+ Area in Plaques | Cholesterol-Enriched Diet (CED) | This compound | Not Specified | Not Specified | ↓ 18.3% | p = 0.04 | [5] |
| IL-1β+ Area in Plaques | Standard Chow (SC) | This compound | Not Specified | Not Specified | ↓ 23.6% | p = 0.04 | [5] |
| Cleaved Caspase-3+ Area in Media | Standard Chow (SC) | This compound | Not Specified | Not Specified | ↓ 9.5% | p ≤ 0.01 | [11] |
| Cholesterol-Enriched Diet (CED) | This compound | Not Specified | Not Specified | ↓ 7.3% | p ≤ 0.05 | [11] | |
| COX-2+ Area in Lesion | Standard Chow (SC) | This compound | Not Specified | Not Specified | ↑ 40.4% | p ≤ 0.01 | [11] |
| Cholesterol-Enriched Diet (CED) | This compound | Not Specified | Not Specified | ↑ 26.2% | p ≤ 0.001 | [11] |
Table 3: Effects of this compound in a Murine Model of Endotoxemia
| Parameter | Mouse Strain | Treatment | Dosage & Route | Effect | Reference |
| Survival against lethal LPS dose | BALB/c | This compound | 1 to 10 µg, i.p. | Protective | [8] |
| Serum TNF-α | BALB/c | This compound | 1 to 10 µg, i.p. | ~10-fold decrease | [8] |
| Serum IL-6 | BALB/c | This compound | 1 to 10 µg, i.p. | ~3-fold increase | [8] |
| Serum IL-10 | BALB/c | This compound | 1 to 10 µg, i.p. | ~3-fold increase | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound's Atheroprotective Effects in ApoE-/- Mice
This protocol is based on studies investigating the impact of this compound on the development of atherosclerosis in a genetically modified mouse model.
1. Animal Model:
-
Adult male ApoE-deficient (ApoE-/-) mice are used as a model for hypercholesterolemia and atherosclerosis.[5][6]
2. Diet:
-
Mice are fed either a standard chow (SC) or a cholesterol-enriched diet (CED) to modulate the severity of hypercholesterolemia.[5][6]
3. This compound Preparation and Administration:
-
Preparation: Recombinant this compound is dissolved in a sterile vehicle (e.g., saline).
-
Administration: this compound is administered via intraperitoneal (i.p.) injection.[5] The specific dosage and frequency of administration should be optimized based on the study design.
4. Experimental Groups:
-
Sham Group: Receives vehicle injections.
-
This compound Group: Receives this compound injections.
-
Control Groups (Optional): A PAC1 antagonist like M65 can be used to confirm the specificity of this compound's effects.[5]
5. Assessment of Atherosclerosis:
-
Histomorphometric Analysis: After the treatment period, mice are euthanized, and the brachiocephalic trunk is dissected.[5] Cross-sections are stained (e.g., with hematoxylin and eosin) to analyze atherosclerotic plaque size and lumen stenosis.[5]
-
Immunohistochemistry: Plaque composition can be further analyzed by staining for inflammatory markers (TNF-α, IL-1β), apoptosis markers (caspase-3), and other relevant proteins (COX-2).[5][6]
6. Biochemical Analysis:
-
Blood samples are collected to measure plasma levels of triglycerides and total cholesterol.[5]
Protocol 2: Assessment of this compound's Anti-inflammatory Effects in a Murine Endotoxemia Model
This protocol outlines a method to evaluate the protective effects of this compound against lethal endotoxic shock.
1. Animal Model:
-
BALB/c mice are commonly used for this model.[8] To investigate the role of specific cytokines, knockout mice (e.g., IL-10-/-) can be utilized.[8]
2. This compound Administration:
-
This compound is administered intraperitoneally (i.p.) at a dose ranging from 1 to 10 micrograms per mouse.[8]
3. Induction of Endotoxemia:
-
A lethal dose of lipopolysaccharide (LPS) is administered to the mice, typically also via i.p. injection. The timing of this compound administration relative to the LPS challenge (before, during, or after) is a critical experimental parameter.
4. Monitoring and Sample Collection:
-
Survival: Mice are monitored for survival over a defined period (e.g., 72 hours).
-
Cytokine Analysis: Blood is collected at specific time points after LPS injection to measure serum levels of TNF-alpha, IL-6, and IL-10 using methods like ELISA.[8]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of action of this compound is through the activation of the PAC1 receptor, a G-protein coupled receptor.[1][4] This initiates a cascade of intracellular events that mediate its diverse biological effects.
Caption: this compound signaling cascade via the PAC1 receptor.
Experimental Workflow for Atherosclerosis Study
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on atherosclerosis in mice.
Caption: Workflow for in vivo this compound atherosclerosis study.
Logical Relationship in this compound-Induced Anti-Endotoxemia
This diagram depicts the logical flow of events in this compound's protective effect against endotoxic shock.
Caption: this compound's protective mechanism in endotoxemia.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PAC1 Agonist this compound Reduces Atherosclerotic Lesions in Hypercholesterolemic ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective PAC1 receptor agonist this compound inhibits neurogenic vasodilation and edema formation in the mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAC1 Agonist this compound Reduces Atherosclerotic Lesions in Hypercholesterolemic ApoE-Deficient Mice [mdpi.com]
Application Notes and Protocols for Maxadilan in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan is a potent and specific 61-amino acid vasodilator peptide originally isolated from the salivary glands of the sand fly, Lutzomyia longipalpis[1][2][3]. Despite lacking significant primary sequence homology with the endogenous neuropeptide PACAP (Pituitary Adenylate Cyclase-Activating Polypeptide), this compound acts as a selective agonist for the PACAP type I receptor (PAC1R)[1][2][4]. This specificity makes it an invaluable tool for in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of PAC1R signaling[1]. These application notes provide a comprehensive overview of this compound's use in cell culture, including effective concentrations, experimental protocols, and key signaling pathways.
Data Presentation: this compound Concentration and Effects
The following table summarizes the effective concentrations of this compound and its observed effects across various cell types as reported in the literature. This information can serve as a starting point for designing new experiments.
| Cell Type | Concentration Range | Incubation Time | Key Observed Effects | References |
| Mouse Macrophages (BALB/c) | 10 ng/mL | 4 hours (LPS co-stimulation) | Inhibited LPS-induced TNF-α release; Induced IL-6 release. | [5][6] |
| Dose-dependent | Not specified | Induced IL-6 release from unstimulated macrophages; Increased PGE2 production. | [5] | |
| Human Adipose-Derived Stem Cells (hADSCs) | 20-200 nM (Optimal at 80 nM) | 24 hours | Promoted cell proliferation. | [7] |
| 80 nM | 12-24 hours | Enhanced cell migration, completely closing wound area in 24 hours. | [7][8] | |
| 80 nM | 48 hours | Exhibited anti-apoptotic effects against serum withdrawal-induced apoptosis. | [7] | |
| Not specified | Not specified | Promoted neural differentiation. | [7][8][9] | |
| Human Neutrophils | 100 nM | Not specified | Induced chemotaxis, comparable to fMLP and IL-8. | [10] |
| Rat Cortical Neurons (cultured) | Dose-dependent | Not specified | Stimulated cyclic AMP (cAMP) accumulation. | [4] |
| CHO cells expressing PAC1R | Dose-dependent | Not specified | Stimulated cyclic AMP (cAMP) accumulation. | [4] |
| Pancreatic Beta Cells | Picomolar concentrations | Not specified | Altered intracellular calcium levels. | [1] |
| Murine Spleen Cells | Dose-dependent | Not specified | Inhibited Concanavalin A and anti-TCR antibody-induced T cell proliferation. | [11] |
Signaling Pathways
This compound exerts its effects primarily through the activation of the PAC1 receptor, a G-protein coupled receptor. This interaction triggers downstream signaling cascades that can vary depending on the cell type. The two major pathways identified are the adenylyl cyclase/PKA pathway and the Wnt/β-catenin pathway.
Caption: this compound signaling through the PAC1 receptor activates both PKA and Wnt/β-catenin pathways.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Assessing the Effect of this compound on Macrophage Cytokine Production
This protocol is adapted from studies investigating the immunomodulatory effects of this compound on macrophages[5][6].
Objective: To determine the effect of this compound on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated mouse macrophages.
Materials:
-
BALB/c mouse peritoneal or bone marrow-derived macrophages
-
RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Recombinant this compound
-
Lipopolysaccharide (LPS) from E. coli
-
Indomethacin (optional, for mechanism investigation)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 2 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: After adherence, gently wash the cells to remove non-adherent cells. Add fresh medium containing this compound at the desired concentration (e.g., 10 ng/mL). For control wells, add medium alone.
-
Stimulation: Immediately after adding this compound, stimulate the cells by adding LPS to a final concentration of 500 ng/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Protocol 2: Evaluating the Proliferative Effect of this compound on hADSCs
This protocol is based on research demonstrating the pro-proliferative effects of this compound on human adipose-derived stem cells[7].
Objective: To assess the impact of different concentrations of this compound on the proliferation of hADSCs.
Materials:
-
Human Adipose-Derived Stem Cells (hADSCs)
-
hADSC culture medium (e.g., DMEM/F12 with 10% FBS, bFGF)
-
Recombinant this compound
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hADSCs in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight to allow for attachment.
-
Treatment: The next day, replace the medium with fresh hADSC culture medium containing various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120, and 200 nM).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay: After the 24-hour incubation, add 10 µL of CCK-8 solution to each well and incubate for an additional 3 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: Calculate the percentage of proliferation relative to the untreated control (0 nM this compound).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a typical cell culture experiment involving this compound treatment and subsequent analysis.
Caption: General workflow for in vitro experiments using this compound.
Conclusion
This compound is a versatile and potent tool for investigating PAC1 receptor-mediated signaling in a wide range of cell types. Its ability to modulate immune responses, promote cell proliferation and differentiation, and influence cell viability makes it highly relevant for studies in immunology, neuroscience, and regenerative medicine. The protocols and data provided herein offer a solid foundation for researchers to incorporate this compound into their cell culture experiments. As with any bioactive compound, optimal concentrations and incubation times should be empirically determined for each specific cell line and experimental setup.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of recombinant mutants of this compound with a PAC1 receptor-expressing melanophore cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: PAC1 Receptor Binding Assay Using Maxadilan
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I Receptor (PAC1R) is a class B G-protein coupled receptor that plays a crucial role in a wide array of physiological processes, including neurotransmission, neurodevelopment, and immune regulation. Maxadilan, a potent 61-amino acid vasodilator peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis, is a highly specific and potent agonist for the PAC1 receptor.[1][2][3] Notably, this compound shares no significant amino acid sequence homology with the endogenous ligands, PACAP-27 and PACAP-38.[1][4][5] Unlike PACAP, which also activates VPAC1 and VPAC2 receptors, this compound's activity is selective for PAC1R, making it an invaluable pharmacological tool for isolating and studying PAC1 receptor-specific pathways and functions.[1]
This document provides detailed protocols for conducting a PAC1 receptor competitive binding assay using this compound and outlines the key signaling pathways activated upon its binding.
Data Presentation: Binding and Functional Parameters
The following table summarizes the binding affinity (IC₅₀) of this compound in a competitive assay against a radiolabeled PACAP ligand and its functional potency (EC₅₀) in stimulating cAMP accumulation. These values highlight the high affinity and potency of this compound, comparable to the endogenous ligand PACAP.
| Ligand | Assay Type | Cell/Tissue Source | Radioligand | Parameter | Value | Reference |
| This compound | Competitive Binding | Rat Cortical Membranes | ¹²⁵I-PACAP-27 | IC₅₀ | 3.89 nM | [4][6] |
| PACAP-38 | Competitive Binding | Rat Cortical Membranes | ¹²⁵I-PACAP-27 | IC₅₀ | 4.90 nM | [4][6] |
| This compound | cAMP Accumulation | COS Cells (PAC1R) | - | EC₅₀ | 0.62 ± 0.18 nM | [7] |
| PACAP-38 | cAMP Accumulation | COS Cells (PAC1R) | - | EC₅₀ | 0.34 ± 0.08 nM | [7] |
Experimental Protocols
This protocol details the methodology for determining the binding affinity of this compound for the PAC1 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the PAC1 receptor (e.g., CHO-K1, COS-7) or tissue homogenates known to express PAC1R (e.g., rat brain cortex).[2][7]
-
Radioligand: ¹²⁵I-PACAP-27.
-
Competitors:
-
Unlabeled this compound (for generating competition curve).
-
Unlabeled PACAP-38 (for positive control and non-specific binding determination).
-
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and vials or a gamma counter.
-
Harvester for rapid filtration.
2. Procedure:
-
Plate Setup:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension to designated wells.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled PACAP-38 (e.g., 1 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
This compound Competition: Add 50 µL of serially diluted unlabeled this compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Quantification: Place the filters into vials for a gamma counter and measure the radioactivity (counts per minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value for this compound.
-
This assay measures the functional consequence of PAC1 receptor activation by quantifying the downstream production of cyclic AMP (cAMP).
1. Materials and Reagents:
-
Cell Line: Live cells stably expressing PAC1R (e.g., CHO-K1).
-
Agonists: this compound and PACAP-38.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Detection Kit: A commercial kit, such as HTRF, ELISA, or LANCE Ultra cAMP kit.
-
384-well white microplates.
2. Procedure:
-
Cell Plating: Seed cells into a 384-well plate and grow to confluence.
-
Assay Preparation: On the day of the experiment, remove the culture medium and replace it with Stimulation Buffer.
-
Agonist Stimulation: Add varying concentrations of this compound or PACAP-38 to the wells. Incubate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the agonist.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.
-
Signaling Pathways and Visualizations
Upon binding to the PAC1 receptor, this compound initiates a conformational change that activates associated G-proteins, primarily Gαs. This leads to the stimulation of adenylyl cyclase, increased intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). Studies have also shown that this compound can activate the Wnt/β-catenin signaling pathway through PAC1R.[1]
Caption: Workflow for a PAC1R competitive binding assay.
Caption: Signaling pathways activated by this compound via PAC1R.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Measuring Maxadilan-Induced Vasodilation In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maxadilan is a potent and long-lasting vasodilator peptide isolated from the salivary glands of the sand fly, Lutzomyia longipalpis[1][2]. It is the most potent vasodilator known, producing long-lasting erythema upon cutaneous injection of femtomolar quantities[3]. This compound exerts its effects by selectively activating the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1R)[1][2][4][5]. This specific agonism makes this compound a valuable tool for studying PAC1 receptor signaling and its role in vasodilation and other physiological processes[2][6]. This application note provides a detailed protocol for measuring this compound-induced vasodilation in vitro using an isolated blood vessel assay, along with an overview of the underlying signaling pathway.
Mechanism of Action
This compound-induced vasodilation is an endothelium-independent process that primarily targets vascular smooth muscle cells[2][3]. The signaling cascade is initiated by the binding of this compound to the PAC1 receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[3][5][7][8]. Elevated cAMP, in turn, activates protein kinase A (PKA), which is believed to phosphorylate downstream targets that ultimately lead to a reduction in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation[3][9].
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocol: Isolated Blood Vessel Vasodilation Assay
This protocol describes the use of wire myography to measure the vasodilatory effects of this compound on isolated arterial segments. This technique allows for the precise measurement of isometric tension in small blood vessels in a controlled in vitro environment[10][11].
Materials and Reagents:
-
Isolated blood vessels (e.g., rabbit thoracic aorta, carotid artery, iliac artery)[3]
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
This compound (recombinant or synthetic)
-
Vasoconstrictor agent (e.g., Norepinephrine, Phenylephrine)[7][12]
-
Dissection microscope
-
Force transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory glassware and consumables
Procedure:
-
Vessel Preparation:
-
Euthanize the experimental animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit buffer.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting the Vessel:
-
Mount the arterial ring on the two wires of the wire myograph jaws and place it in the organ bath containing Krebs-Henseleit buffer.
-
Continuously bubble the buffer with carbogen gas and maintain the temperature at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the vessel to equilibrate for at least 60 minutes under a resting tension.
-
To check for viability, induce a contraction with a high potassium solution (e.g., 60 mM KCl)[11]. A robust contraction indicates a viable vessel.
-
Wash the vessel with fresh Krebs-Henseleit buffer and allow it to return to baseline tension.
-
-
Pre-constriction:
-
Induce a submaximal, stable contraction with a vasoconstrictor agent (e.g., norepinephrine at a concentration that produces approximately 80% of the maximal response)[7].
-
-
This compound Application:
-
Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro vasodilation assay.
Data Presentation
The vasodilatory potency of this compound can be quantified by its EC50 value. The following table summarizes the reported EC50 values for this compound-induced relaxation in various isolated rabbit arteries. For comparison, the EC50 values for nitroglycerin, a commonly used vasodilator, are also included[3].
| Artery | This compound EC50 (nM) | Nitroglycerin EC50 (nM) |
| Thoracic Aorta | 2.7 ± 1.5 | 25 ± 12 |
| Abdominal Aorta | 2.1 ± 0.5 | 32 ± 9 |
| Carotid Artery | 2.6 ± 0.4 | 37 ± 10 |
| Iliac Artery | 1.9 ± 0.5 | 22 ± 13 |
Data are presented as mean ± SEM.
The in vitro isolated blood vessel assay is a robust and reliable method for quantifying the vasodilatory effects of this compound. By following the detailed protocol outlined in this application note, researchers can accurately determine the potency of this compound and investigate its mechanism of action in a controlled experimental setting. The specific activation of the PAC1 receptor by this compound makes it an invaluable pharmacological tool for studying vascular biology and related drug development.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilatory properties of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maxadilan T-cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan, a potent vasodilatory peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis, has demonstrated significant immunomodulatory properties. Notably, it has been shown to inhibit T-cell proliferation, a critical process in the adaptive immune response. This document provides a detailed protocol for a T-cell proliferation assay to assess the inhibitory effects of this compound. The assay is crucial for researchers investigating the mechanism of action of this compound, its potential therapeutic applications in autoimmune diseases, and for drug development professionals screening for novel immunomodulatory compounds.
The protocol herein describes the use of Concanavalin A (ConA), a potent mitogen, to induce T-cell proliferation. The inhibitory effect of this compound on this proliferation is then quantified. This application note also includes a summary of expected quantitative data, a diagram of the experimental workflow, and an illustration of the underlying signaling pathway.
Data Presentation
The inhibitory effect of this compound on T-cell proliferation is dose-dependent. The following table summarizes the expected qualitative and quantitative outcomes based on published research.
| This compound Concentration | T-cell Proliferation (relative to ConA-stimulated control) | Cytokine Profile Modulation |
| Vehicle Control (0 µM) | Baseline proliferation | Baseline cytokine levels |
| Low Concentration (e.g., 1-10 nM) | Significant inhibition of proliferation | Shift towards a Th2-type response (e.g., increased IL-4, IL-5, IL-10) and decreased Th1-type cytokines (e.g., IFN-γ, IL-2) |
| Medium Concentration (e.g., 10-100 nM) | Stronger inhibition of proliferation | Further enhancement of Th2 cytokine production and suppression of Th1 cytokines |
| High Concentration (e.g., >100 nM) | Maximal inhibition of proliferation | Pronounced shift to a Th2 cytokine profile |
Note: The specific concentrations and percentage of inhibition may vary depending on the cell type, donor variability, and specific experimental conditions. A dose-response curve should be generated to determine the IC50 value in your specific system.
Experimental Protocols
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound peptide (lyophilized)
-
Concanavalin A (ConA)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
Cell proliferation dye (e.g., CFSE or eFluor™ 670) or [³H]-thymidine
-
96-well flat-bottom cell culture plates
-
Flow cytometer or liquid scintillation counter
-
CO₂ incubator (37°C, 5% CO₂)
Protocol for this compound T-cell Proliferation Assay
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
2. Cell Staining (for flow cytometry-based proliferation assay)
-
Resuspend PBMCs at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye (e.g., CFSE to a final concentration of 1-5 µM).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Centrifuge at 300 x g for 5 minutes and wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the stained cells in complete RPMI-1640 medium at a final concentration of 1 x 10⁶ cells/mL.
3. Assay Setup
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution to achieve the desired final concentrations.
-
Seed 100 µL of the stained (or unstained for [³H]-thymidine assay) PBMC suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Add 50 µL of the appropriate this compound dilution to the wells. Include a vehicle control (solvent only).
-
Add 50 µL of ConA solution to a final concentration of 1-5 µg/mL to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
The final volume in each well should be 200 µL.
-
Set up the following controls:
-
Unstimulated cells (no ConA, no this compound)
-
Stimulated cells (ConA only, no this compound)
-
Vehicle control (ConA + this compound solvent)
-
-
Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO₂.
4. Measurement of T-cell Proliferation
-
For Flow Cytometry:
-
After incubation, harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and measuring the dilution of the proliferation dye. Proliferation is indicated by a decrease in fluorescence intensity as the dye is distributed among daughter cells.
-
-
For [³H]-thymidine Incorporation:
-
18-24 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound T-cell proliferation assay.
This compound Signaling Pathway in T-cells
Caption: this compound signaling pathway leading to inhibition of T-cell proliferation.
Assessing the Immunomodulatory Effects of Maxadilan on Macrophage Cytokine Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Maxadilan is a potent vasodilatory peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis. It is a selective and potent agonist for the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1).[1][2][3] Beyond its vasodilatory properties, this compound exhibits significant immunomodulatory effects, particularly on macrophages, key cells of the innate immune system. In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages release a variety of cytokines. This compound has been shown to alter this response, typically by inhibiting the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while promoting the secretion of Interleukin-6 (IL-6) and the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][4] This activity makes this compound and the PAC1 receptor a subject of interest for therapeutic strategies targeting inflammatory diseases.[5][6]
These application notes provide an overview of the signaling pathway, quantitative data on cytokine modulation, and detailed protocols for assessing the effects of this compound on macrophage cytokine release in an in vitro setting.
This compound Signaling Pathway in Macrophages
This compound exerts its effects on macrophages by binding to the G-protein coupled PAC1 receptor. This initiates a signaling cascade that modulates gene expression related to cytokine production. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][7] PKA can then phosphorylate transcription factors, such as cAMP-response element binding protein (CREB), which promotes the transcription of anti-inflammatory genes like IL-10. Furthermore, this pathway can interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to a reduction in TNF-α production.
Experimental Workflow Overview
The general workflow for assessing this compound's effect on macrophage cytokine release involves isolating or culturing macrophages, pre-treating them with this compound, stimulating them with an inflammatory agent like LPS, collecting the cell culture supernatant, and finally, quantifying the released cytokines using an immunoassay such as ELISA.
Data Presentation: Effect of this compound on Cytokine Release
The following tables summarize the observed effects of this compound on macrophage cytokine production based on published literature.
Table 1: In Vivo Effects of this compound on Serum Cytokine Levels
| Model System | Treatment | TNF-α | IL-6 | IL-10 | Reference |
|---|
| BALB/c mice with lethal endotoxemia (LPS-induced) | 1-10 µg this compound | ~10-fold reduction | ~3-fold increase | ~3-fold increase |[4] |
Table 2: In Vitro Effects of this compound on Macrophage Cytokine Release
| Macrophage Type | Stimulus | This compound Conc. | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 | Reference |
|---|---|---|---|---|---|---|
| BALB/c peritoneal macrophages | LPS (500 ng/mL) | 10 ng/mL (~1.4 nM) | Inhibition | Increased release | Not specified | [1][8] |
| Murine macrophages | LPS | Not specified | Inhibition | Increased release | Not specified | [2] |
| Human neutrophils (for migration) | None | 5-100 ng/mL | Not Applicable | Not Applicable | Not Applicable |[9] |
Protocols
Protocol 1: Culture and Stimulation of J774A.1 Macrophages
This protocol is adapted for a 12-well plate format to test the effects of this compound on LPS-stimulated macrophages.[10]
Materials:
-
J774A.1 macrophage cell line
-
Complete Macrophage Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (recombinant)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
12-well tissue culture plates
-
Serological pipettes and pipette aids
Procedure:
-
Cell Culture: Culture J774A.1 cells in T-75 flasks with Complete Macrophage Medium at 37°C in a 5% CO₂ incubator. Passage cells when they reach 70-80% confluency.
-
Cell Harvesting: Aspirate the culture medium. Wash the cells once with 10 mL of sterile PBS. Add 10 mL of fresh medium and detach the adherent cells by gently spraying the medium over the monolayer using a 10 mL serological pipette.
-
Cell Counting: Transfer the cell suspension to a 50 mL conical tube. Centrifuge at 250 x g for 5 minutes. Resuspend the pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Seeding: Adjust the cell density to 2 x 10⁵ cells/mL. Add 1 mL of the cell suspension (200,000 cells) to each well of a 12-well plate. Incubate overnight to allow for cell adherence.
-
Pre-treatment: Prepare serial dilutions of this compound in Complete Macrophage Medium (e.g., final concentrations of 1 nM, 10 nM, 100 nM). Remove the old medium from the wells and add 1 mL of the this compound-containing medium or medium-only control. Incubate for 2 hours.
-
Stimulation: Prepare a stock of LPS at 2x the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add an equal volume of this LPS stock to the wells. For negative controls, add medium only.
-
Incubation: Incubate the plate for the desired time period. For TNF-α, a 4-6 hour incubation is often sufficient. For IL-10, a longer incubation of 18-24 hours may be necessary.[10][11]
-
Supernatant Collection: After incubation, carefully collect the medium (supernatant) from each well into 1.5 mL microcentrifuge tubes.
-
Storage: Centrifuge the tubes at 500 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a new, clean tube. Samples can be analyzed immediately or stored at -80°C for later analysis.
Protocol 2: Cytokine Quantification by ELISA
This is a general protocol for a sandwich ELISA. Follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α, mouse IL-10)
-
Collected macrophage supernatants
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Plate Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Add the capture antibody to the wells of the 96-well ELISA plate and incubate. Wash the plate multiple times with the provided wash buffer.
-
Blocking: Add the blocking buffer to each well to prevent non-specific binding. Incubate and then wash the plate.
-
Sample and Standard Incubation: Add the prepared standards and the collected macrophage supernatants to the appropriate wells. Incubate to allow the cytokine to bind to the capture antibody. Wash the plate.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well. This antibody will bind to a different epitope on the captured cytokine. Incubate and then wash the plate.
-
Enzyme Conjugate: Add the streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. This will bind to the biotin on the detection antibody. Incubate and then wash the plate.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark.
-
Stop Reaction: Add the stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to calculate the concentration of the cytokine in each of the unknown samples. Compare the cytokine concentrations between different treatment groups (control, LPS-only, LPS + this compound).
References
- 1. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAC1 Agonist this compound Reduces Atherosclerotic Lesions in Hypercholesterolemic ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Maxadilan in a Murine Model of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania. The transmission of these parasites to a mammalian host occurs through the bite of infected phlebotomine sand flies. Sand fly saliva is not merely a vehicle for the parasites; it contains a cocktail of pharmacologically active molecules that modulate the host's immune system, creating a favorable environment for the establishment of infection. One of the most well-characterized of these molecules is Maxadilan (MAX), a potent vasodilator peptide found in the saliva of the sand fly Lutzomyia longipalpis, a vector for Leishmania species.[1][2][3]
This compound has been shown to exacerbate Leishmania infection in murine models, leading to larger lesion sizes and higher parasite burdens.[4][5][6] It achieves this by modulating the host's immune response, primarily by steering it away from a protective T helper 1 (Th1) response and towards a non-protective T helper 2 (Th2) response.[1][4][7] This immunomodulatory effect is initiated through its interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1) on host cells.[2][8][9] Understanding the mechanisms of this compound's action is crucial for developing novel therapeutic and vaccine strategies against leishmaniasis. These application notes provide detailed protocols for utilizing this compound in a murine model of leishmaniasis to study its immunomodulatory effects and to test the efficacy of potential countermeasures.
Data Presentation
Table 1: Effect of this compound on Lesion Size and Parasite Burden in Leishmania major-infected BALB/c Mice
| Treatment Group | Peak Lesion Size (mm ± SD) | Parasite Burden (Log10 amastigotes/lesion ± SD) | Reference |
| L. major alone | 2.5 ± 0.5 | 5.8 ± 0.4 | [5] |
| L. major + this compound (10 ng) | 5.0 ± 0.8 | 7.1 ± 0.5 | [5] |
Table 2: Effect of this compound on Cytokine Production by Macrophages
| Treatment | IL-10 (pg/mL ± SD) | IL-12p70 (pg/mL ± SD) | TNF-α (pg/mL ± SD) | Nitric Oxide (µM ± SD) | Reference |
| LPS (5 µg/mL) | 250 ± 30 | 800 ± 75 | 1200 ± 110 | 35 ± 4 | [4][7] |
| LPS (5 µg/mL) + MAX (50 ng/mL) | 600 ± 50 | 300 ± 40 | 500 ± 60 | 15 ± 3 | [4][7] |
Table 3: Effect of this compound on Cytokine Secretion by Dendritic Cells (DCs) from BALB/c Mice
| Treatment | IL-6 (pg/mL ± SD) | IL-10 (pg/mL ± SD) | IL-12p40 (pg/mL ± SD) | TNF-α (pg/mL ± SD) | IFN-γ (pg/mL ± SD) | Reference |
| LPS-stimulated DCs | 1500 ± 120 | 400 ± 35 | 3000 ± 250 | 2500 ± 200 | 50 ± 10 | [1] |
| LPS-stimulated DCs + MAX | 2500 ± 210 | 600 ± 50 | 1800 ± 150 | 1500 ± 130 | 20 ± 5 | [1] |
Experimental Protocols
Protocol 1: In vivo Murine Model of Leishmaniasis with this compound Co-injection
This protocol describes the establishment of a cutaneous leishmaniasis infection in mice with the co-administration of this compound to study its exacerbating effects.
Materials:
-
6-8 week old female BALB/c mice (susceptible strain) or C57BL/6 mice (resistant strain)
-
Leishmania major (e.g., strain WHOM/IR/-/173) stationary-phase promastigotes
-
Recombinant this compound (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 28-30 gauge needles
-
Calipers for lesion measurement
Procedure:
-
Preparation of Leishmania major Inoculum:
-
Culture L. major promastigotes in a suitable medium (e.g., M199) at 26°C until they reach the stationary phase (approximately 5-7 days), which is enriched in infectious metacyclic promastigotes.
-
Wash the parasites twice with sterile PBS by centrifugation (e.g., 1500 x g for 10 minutes).
-
Resuspend the parasite pellet in sterile PBS and adjust the concentration to 2 x 10^7 parasites/mL.
-
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 1 µg/mL.
-
Further dilute the stock solution to the desired working concentration (e.g., 200 ng/mL for a final dose of 10 ng per injection).
-
-
Infection of Mice:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Prepare the injection mixture by combining equal volumes of the L. major suspension and the this compound working solution. For example, mix 50 µL of the parasite suspension (containing 1 x 10^6 promastigotes) with 50 µL of the this compound solution (containing 10 ng of this compound). The control group will receive parasites mixed with PBS.
-
Inject a total volume of 100 µL subcutaneously into the dorsal side of one hind footpad.
-
-
Monitoring Disease Progression:
-
Measure the thickness of the infected and uninfected contralateral footpads weekly using calipers. The lesion size is determined by subtracting the thickness of the uninfected footpad from the infected one.
-
At desired time points (e.g., 4-6 weeks post-infection), euthanize the mice.
-
-
Quantification of Parasite Burden:
-
Aseptically remove the infected footpad and the draining lymph node.
-
Homogenize the tissues in a suitable medium.
-
Determine the parasite load using limiting dilution analysis. Briefly, create serial dilutions of the tissue homogenate and plate them in 96-well plates with appropriate culture medium.
-
After 7-10 days of incubation at 26°C, examine the wells for the presence of viable promastigotes and calculate the number of parasites per gram of tissue.
-
Protocol 2: In vitro Macrophage Infection and Cytokine Analysis
This protocol details the in vitro assessment of this compound's effect on macrophage function and parasite survival.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)
-
Leishmania major stationary-phase promastigotes
-
Recombinant this compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
ELISA kits for relevant cytokines (e.g., IL-10, IL-12, TNF-α)
-
Griess reagent for nitric oxide measurement
Procedure:
-
Cell Culture and Stimulation:
-
Plate macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Infection and Treatment:
-
Opsonize stationary-phase L. major promastigotes with fresh mouse serum.
-
Infect the macrophages with opsonized promastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:macrophage).
-
After 4 hours of incubation to allow for phagocytosis, wash the cells to remove extracellular parasites.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL).
-
In some wells, add a stimulant such as LPS (e.g., 1 µg/mL) to induce a pro-inflammatory response.
-
-
Supernatant Collection and Analysis:
-
After 24-48 hours of incubation, collect the cell culture supernatants.
-
Measure the concentrations of cytokines (IL-10, IL-12, TNF-α) in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Measure the production of nitric oxide (NO) in the supernatants using the Griess assay.
-
-
Assessment of Intracellular Parasite Survival:
-
After supernatant collection, wash the cells with PBS.
-
Lyse the macrophages with a saponin solution to release intracellular amastigotes.
-
Quantify the number of viable parasites by limiting dilution analysis as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade in host immune cells.
References
- 1. Lutzomyia longipalpis salivary peptide this compound alters murine dendritic cell expression of CD80/86, CCR7 and cytokine secretion and reprograms dendritic cell-mediated cytokine release from cultures containing allogeneic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the PAC1 receptor, and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory effects of the Lutzomyia longipalpis salivary gland protein this compound on mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Maxadilan as a Tool for Neural Stem Cell Proliferation Research
References
- 1. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACAP promotes neural stem cell proliferation in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of proliferation of neural stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. jpp.krakow.pl [jpp.krakow.pl]
Maxadilan: A Potent and Selective Tool for Interrogating PAC1 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan is a potent and selective peptide agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R). Originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis, this 61-amino acid peptide has emerged as an invaluable tool in pharmacology and drug discovery for elucidating the physiological and pathological roles of the PAC1 receptor.[1][2][3] Unlike the endogenous ligand PACAP, which also activates VPAC1 and VPAC2 receptors, this compound exhibits remarkable selectivity for the PAC1 receptor, making it an ideal probe to dissect PAC1-specific signaling pathways and functions.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to study PAC1 receptor function.
Physicochemical Properties and Pharmacological Profile
This compound is a 6.8 kDa peptide that, despite its lack of significant primary sequence homology with PACAP, activates the PAC1 receptor with high potency.[2] Its vasodilatory effects are reported to be 500 times more potent than those of calcitonin gene-related peptide (CGRP).
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for the PAC1 receptor from various studies. This data highlights the high affinity and potency of this compound, supporting its use as a selective research tool.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 3.2 nM | INS-1 cells | [4] |
Table 1: Binding Affinity of this compound for the PAC1 Receptor
| Functional Assay | Parameter | Value | Cell Line/System | Reference | | --- | --- | --- | --- | | cAMP Accumulation | EC50 | 0.62 ± 0.18 nM | COS cells expressing PAC1 receptor |[5] | | Intracellular Calcium Mobilization | - | Picomolar concentrations effective | Pancreatic beta cells |[2] | | Dermal Blood Flow | EC50 | 0.0098 ng | Human forearm (in vivo) |[6] |
Table 2: Functional Potency of this compound at the PAC1 Receptor
Signaling Pathways Activated by this compound
Activation of the PAC1 receptor by this compound initiates cascades through multiple G protein-coupled signaling pathways. The primary pathways involve the activation of adenylyl cyclase (AC) via Gαs, leading to cyclic AMP (cAMP) production, and the activation of phospholipase C (PLC) via Gαq, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently leads to an increase in intracellular calcium ([Ca2+]i).
Experimental Workflow for Studying PAC1 Receptor Function
A typical workflow for investigating the function of the PAC1 receptor using this compound involves a series of in vitro and in vivo experiments to characterize receptor binding, downstream signaling, and physiological effects.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound with the PAC1 receptor.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50) of this compound for the PAC1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [125I]-PACAP-27).
Materials:
-
Cells or tissues expressing the PAC1 receptor (e.g., INS-1 cells, rat brain homogenates).[4][5]
-
Binding Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-PACAP-27.
-
Non-labeled this compound (competitor).
-
Non-specific binding control: High concentration of unlabeled PACAP-38 (e.g., 1 µM).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation (if using tissues or cultured cells):
-
Homogenize tissues or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of binding buffer to all wells.
-
Add 50 µL of varying concentrations of unlabeled this compound (e.g., 10-12 M to 10-6 M).
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding wells, add 50 µL of 1 µM unlabeled PACAP-38.
-
Add 50 µL of [125I]-PACAP-27 (final concentration ~50 pM).
-
Add 50 µL of membrane preparation (20-50 µg protein per well).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., binding buffer without BSA).
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure the functional potency (EC50) of this compound in stimulating cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO or HEK293 cells stably expressing the PAC1 receptor.[1]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX).
-
This compound.
-
Forskolin (positive control).
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Seed the PAC1-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (e.g., 10-12 M to 10-6 M) in stimulation buffer containing a PDE inhibitor.
-
-
Cell Stimulation:
-
Remove the culture medium from the wells.
-
Add 5 µL of the diluted this compound or control solutions to the respective wells.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Lysis and Detection:
-
Add 5 µL of the HTRF cAMP-d2 conjugate to each well.
-
Add 5 µL of the HTRF anti-cAMP cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 3: Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the PAC1 receptor (e.g., HEK293-PAC1R).
-
Cell culture medium.
-
Recording Buffer: HBSS with 20 mM HEPES, 1 mM CaCl2, and 0.1% BSA, pH 7.4.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
This compound.
-
Ionomycin (positive control).
-
EGTA (for chelation of extracellular calcium, if needed).
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm).
Procedure:
-
Cell Seeding:
-
Seed cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Allow cells to attach and grow to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in recording buffer.
-
Wash the cells once with recording buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[8][9]
-
Wash the cells twice with recording buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for 15-30 minutes.[8]
-
-
Measurement:
-
Place the coverslip or plate in the fluorescence imaging system.
-
Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio over time.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration purposes.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Plot the change in the fluorescence ratio over time.
-
The peak increase in the ratio after this compound addition reflects the intracellular calcium mobilization.
-
For dose-response experiments, plot the peak change in ratio against the logarithm of the this compound concentration to determine the EC50.
-
Conclusion
This compound's high potency and selectivity for the PAC1 receptor make it an indispensable pharmacological tool for researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a comprehensive guide for utilizing this compound to investigate the multifaceted roles of the PAC1 receptor in health and disease, ultimately aiding in the development of novel therapeutics targeting this important receptor.
References
- 1. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Measuring cAMP Accumulation Following Maxadilan Stimulation: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan, a potent vasodilatory peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis, is a highly specific and potent agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[1][2][3] Activation of the PAC1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the accumulation of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] The measurement of cAMP accumulation is therefore a critical method for studying the pharmacological and physiological effects of this compound and for screening potential modulators of the PAC1 receptor. This application note provides detailed protocols for quantifying cAMP levels in response to this compound stimulation using common laboratory techniques.
This compound Signaling Pathway
This compound exerts its effects by binding to the PAC1 receptor, which is coupled to the stimulatory G protein, Gs.[1] Upon agonist binding, the α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a wide range of cellular responses including vasodilation, modulation of inflammation, and regulation of cell growth and differentiation.[1][2][4]
Caption: this compound signaling pathway leading to cAMP production.
Experimental Workflow for Measuring cAMP Accumulation
The general workflow for measuring cAMP accumulation after this compound stimulation involves cell culture, stimulation with this compound, cell lysis, and subsequent quantification of cAMP using a chosen assay method.
Caption: General experimental workflow for cAMP measurement.
Data Presentation
The following table summarizes quantitative data for this compound-stimulated cAMP accumulation from published studies.
| Cell Type | This compound Concentration | EC50 | Fold Increase in cAMP | Reference |
| COS cells (transfected with PACAP type I receptor) | Dose-response | 0.62 ± 0.18 nM | Not Reported | |
| Mouse Macrophages | Dose- and time-dependent | Not Reported | Not Reported | [4] |
| Human Adipose-Derived Stem Cells (hADSCs) | 20-200 nM | Not Reported | Significant increase | [2] |
Experimental Protocols
Below are detailed protocols for three common methods to measure cAMP accumulation.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used.
Materials:
-
Cells expressing PAC1 receptor (e.g., CHO-K1 cells stably transfected with the PAC1 receptor)
-
Cell culture medium and supplements
-
This compound peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (provided with the ELISA kit or 0.1 M HCl)
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and culture overnight.
-
Cell Treatment:
-
Carefully remove the culture medium.
-
Wash the cells once with warm PBS.
-
Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.
-
Add 50 µL of the this compound dilutions to the respective wells. For a negative control, add medium without this compound. For a positive control, a known adenylyl cyclase activator like forskolin can be used.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10-20 minutes at room temperature with gentle shaking.
-
-
cAMP Measurement (refer to the specific ELISA kit manual):
-
Typically, the cell lysate is added to a microplate pre-coated with a cAMP capture antibody.
-
A fixed amount of HRP-conjugated cAMP is then added, which competes with the cAMP in the lysate for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at the recommended wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is a general guideline for a competitive immunoassay using HTRF technology.
Materials:
-
Cells expressing PAC1 receptor
-
Cell culture medium and supplements
-
This compound peptide
-
PDE inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Low-volume 384-well white microplate
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and culture overnight.
-
Cell Stimulation:
-
Prepare this compound dilutions in stimulation buffer containing a PDE inhibitor.
-
Add 5 µL of the this compound dilutions to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
The HTRF signal is inversely proportional to the cAMP concentration.
-
Generate a standard curve and determine the cAMP concentrations in the samples.
-
Plot the data to determine the EC50 value for this compound.
-
Protocol 3: cAMP Reporter Gene Assay
This protocol utilizes a reporter gene, typically luciferase, under the control of a cAMP response element (CRE).
Materials:
-
Host cell line (e.g., HEK293)
-
Expression vector for the PAC1 receptor
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound peptide
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the host cells with the PAC1 receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well white plate and allow them to recover for 24 hours.
-
-
Cell Stimulation:
-
Replace the medium with serum-free medium and incubate for 4-6 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the level of cAMP-driven gene expression.
-
Plot the luminescence signal against the log of the this compound concentration to determine the EC50 value.
-
Conclusion
The choice of assay for measuring cAMP accumulation will depend on the specific experimental needs, available equipment, and desired throughput. ELISA provides a sensitive and quantitative endpoint measurement. HTRF assays offer a homogeneous, no-wash format that is well-suited for high-throughput screening. Reporter gene assays provide an integrated measure of the transcriptional response downstream of cAMP signaling. By following these detailed protocols, researchers can effectively quantify the effects of this compound on intracellular cAMP levels, providing valuable insights into PAC1 receptor pharmacology and downstream signaling pathways.
References
- 1. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Smooth Muscle Relaxation Studies Using Maxadilan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxadilan is a potent vasodilatory peptide originally isolated from the salivary glands of the sand fly, Lutzomyia longipalpis. It is a specific and high-affinity agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[1][2] Unlike the endogenous ligand PACAP, this compound is highly selective for the PAC1R and does not significantly interact with PACAP/Vasoactive Intestinal Peptide (VIP) receptors (VPAC1 and VPAC2). This specificity makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of PAC1R signaling in various tissues, particularly in the context of smooth muscle relaxation.
These application notes provide detailed protocols and supporting data for the use of this compound in in vitro smooth muscle relaxation studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on vascular and non-vascular smooth muscle preparations.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects through a well-defined signaling pathway. Its action is independent of the endothelium.[1][3] The primary mechanism involves the following steps:
-
Receptor Binding: this compound binds to and activates the PAC1 receptor, a G-protein coupled receptor (GPCR), on the surface of smooth muscle cells.[1][4]
-
Adenylyl Cyclase Activation: Activation of the PAC1R leads to the stimulation of adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5]
-
Downstream Signaling: The elevation of intracellular cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
-
Smooth Muscle Relaxation: Activation of PKA and Epac leads to a cascade of events that ultimately decrease intracellular calcium concentration and/or decrease the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation.
Signaling Pathway
Caption: this compound signaling pathway in smooth muscle cells.
Quantitative Data
The following tables summarize the potency of this compound in various smooth muscle preparations and provide a comparison with other common vasodilators.
Table 1: Potency of this compound in Different Smooth Muscle Preparations
| Tissue | Species | Pre-constrictor | IC50 / EC50 (nM) | Reference |
| Aorta | Rabbit | Norepinephrine (1 µM) | 24 (recombinant) | [3] |
| Aorta | Rabbit | Norepinephrine (1 µM) | 74 (synthetic) | [3] |
| Mesenteric Artery | Rabbit | - | Active | [1][3] |
| Coronary Artery | Porcine | - | No activity | [3] |
| Coronary Artery | Bovine | - | No activity | [3] |
Table 2: Comparative Potency of this compound and Other Vasodilators
| Vasodilator | Receptor/Mechanism | Relative Potency | Reference |
| This compound | PAC1R Agonist | ~500x more potent than CGRP | [1] |
| PACAP | PAC1R, VPAC1, VPAC2 Agonist | Similar potency to this compound at PAC1R | [1][4] |
| CGRP | CGRP Receptor Agonist | - | [1] |
| Sodium Nitroprusside | Nitric Oxide Donor | - | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Relaxation Assay Using Isolated Aortic Rings
This protocol describes the methodology for assessing the relaxant effects of this compound on isolated aortic rings pre-contracted with a vasoconstrictor agent.
Materials:
-
This compound (recombinant or synthetic)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Norepinephrine (or other suitable vasoconstrictor, e.g., phenylephrine, U46619)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (forceps, scissors)
-
Animal model (e.g., male New Zealand White rabbits)
Experimental Workflow:
Caption: Workflow for in vitro smooth muscle relaxation assay.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. Take care to not damage the endothelium, although this compound's effect is endothelium-independent.
-
-
Mounting:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (this needs to be determined empirically for the specific tissue, but a common starting point for rabbit aorta is 2 grams).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, assess the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).
-
Once a stable contraction is achieved, wash the rings to allow them to return to baseline tension.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction with a vasoconstrictor agent. A common choice is norepinephrine at a concentration that produces approximately 80% of its maximal response (EC80).
-
-
This compound Treatment:
-
Once the contraction induced by the vasoconstrictor has reached a stable plateau, add this compound in a cumulative manner.
-
Start with a low concentration (e.g., 10^-11 M) and increase the concentration stepwise (e.g., in half-log increments) until a maximal relaxation is observed or the concentration-response curve plateaus.
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the tension at the plateau of the pre-contraction and the tension after each cumulative addition of this compound.
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the pre-constrictor.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From the curve, determine the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Control Experiments:
-
Vehicle Control: Perform a time-matched control experiment by adding the vehicle in which this compound is dissolved to a pre-contracted ring to ensure that the observed relaxation is not due to the vehicle or spontaneous decay of the contraction.
-
Antagonist Studies: To confirm the involvement of the PAC1 receptor, pre-incubate the aortic rings with a specific PAC1 receptor antagonist (e.g., M65, a this compound analog) before pre-contraction and subsequent addition of this compound.
Troubleshooting
-
No or weak relaxation:
-
Check the viability of the tissue with KCl.
-
Ensure the this compound solution is freshly prepared and has been stored correctly.
-
Verify the concentration of the pre-constrictor; an excessively high concentration may be difficult to reverse.
-
-
High variability between rings:
-
Ensure consistent ring size and handling during preparation.
-
Allow for a sufficient and consistent equilibration period.
-
Use tissues from animals of the same age, sex, and strain.
-
Conclusion
This compound is a powerful and selective tool for investigating PAC1 receptor-mediated smooth muscle relaxation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this peptide in their in vitro studies. By following these guidelines, researchers can obtain reliable and reproducible data to further understand the role of PAC1R signaling in health and disease.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptors for the vasodilator this compound are expressed on selected neural crest and smooth muscle-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of sodium nitroprusside on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the inhibitory effects of sodium nitroprusside, pinacidil and nifedipine on pressor response to NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Maxadilan peptide stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the maxadilan peptide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1][2][3][4][5] It is crucial to keep the peptide in a tightly sealed container to prevent moisture absorption, which can significantly decrease its long-term stability.[2][4] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[2][4][5]
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Reconstituted this compound solutions are significantly less stable than the lyophilized powder.[3] For short-term storage (up to one week), solutions can be kept at 4°C.[5] For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C (for up to one month) or -80°C (for up to six months).[6] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[2][4]
Q3: What is the best solvent for reconstituting this compound?
A3: The choice of solvent depends on the experimental application. For initial reconstitution, sterile, distilled water or a buffer with a slightly acidic pH (pH 5-6) is generally recommended to prolong storage life.[2][4] If solubility is an issue, a small amount of an organic solvent like DMSO can be used to dissolve the peptide first, followed by dilution with the aqueous buffer.[7][8] Always test the solubility of a small amount of the peptide before dissolving the entire sample.[4]
Q4: My this compound solution appears cloudy or has visible particulates. What should I do?
A4: Cloudiness or particulate formation can indicate several issues, including poor solubility, aggregation, or microbial contamination. If the issue is solubility, sonication may help to dissolve the peptide.[7] If aggregation is suspected, it may be due to improper storage conditions (e.g., repeated freeze-thaw cycles) or an inappropriate buffer pH. To remove potential bacterial contamination, the solution can be passed through a 0.2 µm filter.[9] It is advisable to prepare a fresh solution from a new vial of lyophilized peptide if the problem persists.
Q5: How can I assess the stability and integrity of my this compound peptide?
A5: The stability and integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods can detect degradation products and confirm the peptide's purity and identity. Additionally, a biological activity assay can be performed to ensure the peptide is still functional.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | - Improper storage leading to degradation.- Repeated freeze-thaw cycles.- Incorrect reconstitution solvent or pH. | - Use a fresh vial of lyophilized peptide.- Prepare fresh, single-use aliquots from the stock solution.- Verify the reconstitution protocol and buffer composition. |
| Peptide is difficult to dissolve | - The peptide is hydrophobic.- Incorrect solvent or pH. | - Use a small amount of an organic solvent (e.g., DMSO) to initially dissolve the peptide, then dilute with aqueous buffer.- Try sonicating the solution.- Adjust the pH of the buffer (a slightly acidic pH of 5-6 is often optimal for stability).[2][4] |
| Inconsistent experimental results | - Peptide degradation over time.- Inaccurate peptide concentration due to improper weighing or reconstitution. | - Use freshly prepared solutions for each experiment.- Ensure the lyophilized peptide is at room temperature before weighing to avoid moisture absorption.- Validate the method for determining peptide concentration. |
| Precipitation in the stock solution | - Peptide aggregation.- Buffer instability. | - Filter the solution through a 0.2 µm filter.- Prepare a new stock solution in a different, pre-tested buffer system.- Avoid prolonged storage of solutions, especially at 4°C. |
Quantitative Stability Data
While specific quantitative stability data for this compound under various conditions is not extensively published, the following tables provide general guidelines based on typical peptide stability.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Several years | Store in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][4] |
| -80°C | Extended (many years) | Optimal for very long-term preservation.[1][2][4] | |
| In Solution | -20°C | Up to 1 month | Prepare single-use aliquots to avoid freeze-thaw cycles.[6] |
| -80°C | Up to 6 months | Recommended for longer-term storage of reconstituted peptide.[6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Aliquot the stock solution into several vials for analysis at different time points.
-
Store the aliquots under the desired conditions (e.g., 4°C, -20°C, and a stressed condition like 40°C).
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Procedure:
-
At each time point (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot from each storage condition.
-
Inject a standard amount (e.g., 20 µL) of each sample onto the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the initial time point (T=0).
-
Summarize the data in a table to compare the stability under different conditions.
-
Protocol 2: Biological Activity Assay of this compound
Objective: To determine the functional activity of this compound by measuring its ability to stimulate its receptor, the PAC1 receptor.
Methodology (based on a melanophore-based assay): [10][11]
-
Cell Culture:
-
Use a cell line expressing the PAC1 receptor, such as Xenopus laevis melanophores.
-
Culture the cells under appropriate conditions.
-
-
Assay Procedure:
-
Plate the melanophores in a 96-well plate.
-
Prepare serial dilutions of the this compound samples (both a fresh standard and the stored samples to be tested).
-
Add the this compound dilutions to the wells containing the melanophores.
-
Incubate for a specified period (e.g., 1 hour) at room temperature.
-
-
Data Acquisition:
-
Activation of the PAC1 receptor by this compound will cause a dispersion of pigment granules within the melanophores.
-
Measure the pigment dispersion using a spectrophotometer (reading the absorbance at a wavelength such as 600 nm) or by imaging and quantifying the change in cell morphology.
-
-
Data Analysis:
-
Generate a dose-response curve for the fresh this compound standard.
-
Compare the dose-response curves of the stored this compound samples to the standard to determine any loss of biological activity.
-
Visualizations
This compound Signaling Pathway
This compound is a potent and specific agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor.[10][12][13][14][15][16] Activation of this G-protein coupled receptor initiates several downstream signaling cascades, primarily through the activation of adenylyl cyclase and phospholipase C.
References
- 1. jpt.com [jpt.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. form.biomatik.com [form.biomatik.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of recombinant mutants of this compound with a PAC1 receptor-expressing melanophore cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional characterization of structural alterations in the sequence of the vasodilatory peptide this compound yields a pituitary adenylate cyclase-activating peptide type 1 receptor-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, the PAC1 receptor, and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
proper reconstitution and handling of lyophilized Maxadilan
This technical support center provides guidance on the proper reconstitution, handling, and experimental use of lyophilized Maxadilan.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The recommended solvent for reconstituting lyophilized this compound is dimethyl sulfoxide (DMSO)[1]. For biological assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with an aqueous buffer appropriate for your experiment[2].
Q2: How should I store lyophilized this compound?
A2: Lyophilized this compound should be stored at -20°C for optimal stability[1].
Q3: What are the storage recommendations for reconstituted this compound?
A3: Once reconstituted, it is recommended to store this compound solutions in aliquots to avoid repeated freeze-thaw cycles. For short-term storage, up to one month, a temperature of -20°C is suitable. For longer-term storage, up to six months, it is recommended to store the solution at -80°C[1].
Q4: I am observing precipitation after diluting my DMSO stock of this compound in an aqueous buffer. What should I do?
A4: To avoid precipitation, it is recommended to add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing[2]. If precipitation persists, briefly sonicating the solution may aid in dissolution[3]. It is also important to ensure that the final concentration of DMSO in your experimental setup is compatible with your cells or assay system, typically below 1%[2].
Q5: At what concentration should I use this compound in my experiments?
A5: The optimal concentration of this compound will vary depending on the specific application. For in vitro neutrophil chemotaxis assays, concentrations ranging from 0.67 to 67 nM have been used[4]. For in vivo studies in hamsters, topical application of a 134 nM solution has been reported to induce vasodilation and plasma leakage[4]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving lyophilized powder | Improper solvent or technique. | Ensure you are using the recommended solvent, DMSO. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Add the solvent and gently swirl or sonicate briefly to aid dissolution[3]. |
| Inconsistent experimental results | Improper storage of reconstituted peptide leading to degradation. | Aliquot the reconstituted this compound into single-use volumes and store at -80°C to minimize freeze-thaw cycles and maintain peptide integrity[1]. |
| Low or no biological activity | Incorrect reconstitution or dilution. | Verify the final concentration of your working solution. Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is not inhibiting your biological system. |
| Cell toxicity observed in vitro | High concentration of DMSO in the final working solution. | The final concentration of DMSO in cell-based assays should ideally be kept below 1%[2]. Calculate the dilution factor required to keep the DMSO concentration within a safe range for your specific cell type. |
Data Summary
Storage Recommendations
| Form | Temperature | Duration |
| Lyophilized | -20°C | Long-term |
| Reconstituted (in DMSO) | -20°C | Up to 1 month[1] |
| Reconstituted (in DMSO) | -80°C | Up to 6 months[1] |
Experimental Concentrations
| Experiment Type | Concentration Range | Reference |
| In vitro Neutrophil Chemotaxis | 0.67 - 67 nM | [4] |
| In vivo Vasodilation (hamster) | 134 nM (topical) | [4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure the powder is collected at the bottom.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 1 mM).
-
Gently swirl the vial or sonicate for a few seconds to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Isolate primary human neutrophils from whole blood using your laboratory's standard protocol.
-
Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI) at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the assay medium to achieve the desired concentrations for the dose-response curve (e.g., 0.1 nM to 100 nM).
-
Add the this compound dilutions to the lower wells of a Boyden chamber or a similar chemotaxis plate.
-
Place a microporous membrane (e.g., 5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Quantify the chemotactic response by comparing the number of migrated cells in the presence of this compound to a negative control (medium alone).
Signaling Pathways and Experimental Workflows
Caption: this compound signaling through the PAC1 receptor.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
References
Technical Support Center: Maxadilan Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Maxadilan in different buffer systems and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for reconstituting lyophilized this compound?
A1: While specific quantitative solubility data for this compound in various buffers is limited in publicly available literature, a common starting point for peptide reconstitution is sterile, purified water or a standard physiological buffer such as Phosphate-Buffered Saline (PBS) at a neutral pH. For long-term storage, it is advisable to prepare a concentrated stock solution and aliquot it to avoid repeated freeze-thaw cycles. One supplier suggests storing a stock solution at -80°C for up to 6 months or at -20°C for up to one month[1].
Q2: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A2: Cloudiness or precipitation can indicate several issues, including poor solubility in the chosen buffer, aggregation of the peptide, or that the solution is too close to the isoelectric point (pI) of this compound. Protein and peptide aggregation can be influenced by factors such as pH, ionic strength, temperature, and the presence of certain excipients[2][3]. It is also possible that the concentration of this compound is too high for the selected buffer system.
Q3: How can I improve the solubility of this compound?
A3: To improve solubility, consider the following strategies:
-
Adjusting the pH: Ensure the pH of your buffer is not too close to the isoelectric point of this compound. For basic peptides, dissolving in a slightly acidic buffer can help, while acidic peptides may dissolve better in a slightly basic buffer.
-
Modifying Ionic Strength: Some peptides require a certain salt concentration (e.g., 100-500 mM NaCl) to remain soluble[3].
-
Sonication: Brief sonication can help to dissolve peptides that are difficult to solubilize.
-
Warming: Gently warming the solution to 37°C may aid in dissolution[1].
-
Use of Additives: In some cases, small amounts of organic solvents or stabilizing excipients can be used, but their compatibility with your experimental system must be verified.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent vasodilator peptide that acts as a specific agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R)[4][5][6]. Activation of the PAC1 receptor initiates a signaling cascade, primarily through G proteins, leading to the activation of adenylyl cyclase and phospholipase C. This results in an increase in intracellular cyclic AMP (cAMP) and inositol phosphates, respectively, which mediate the downstream physiological effects[7].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution | - Buffer pH is close to the isoelectric point (pI) of this compound.- Low ionic strength of the buffer.- High concentration of the peptide. | - Try a buffer with a pH further from the pI.- Increase the salt concentration (e.g., add 150 mM NaCl).- Reconstitute at a lower concentration. |
| Cloudiness or aggregation during storage | - Repeated freeze-thaw cycles.- Instability of the peptide in the chosen buffer.- Adsorption to the storage vial. | - Aliquot the stock solution into single-use volumes.- Consider adding a cryoprotectant like glycerol for frozen storage.- Use low-protein-binding tubes. |
| Loss of biological activity | - Peptide degradation.- Aggregation leading to non-functional forms. | - Ensure proper storage conditions (frozen at -20°C or -80°C).- Prepare fresh solutions for critical experiments.- Handle the peptide solution gently to avoid shear stress that can induce aggregation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound and the chosen reconstitution buffer to come to room temperature.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add Buffer: Carefully add the calculated volume of your chosen buffer (e.g., sterile PBS, pH 7.4) to the vial to achieve the desired stock concentration.
-
Dissolve: Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve readily, brief sonication or gentle warming to 37°C can be attempted.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into low-protein-binding microcentrifuge tubes for single-use and store at -20°C or -80°C.
Protocol 2: Buffer Exchange
If you need to transfer this compound into a different buffer for your experiment (e.g., from a reconstitution buffer to a specific assay buffer), use a desalting column or dialysis.
-
Column Equilibration: Equilibrate a desalting column with your target buffer according to the manufacturer's instructions.
-
Sample Loading: Load your reconstituted this compound solution onto the column.
-
Elution: Elute the protein with the target buffer. The protein will elute in the void volume, separated from the original buffer components.
-
Concentration Measurement: Determine the concentration of this compound in the new buffer using a suitable protein assay.
Visualizations
Caption: this compound signaling pathway via the PAC1 receptor.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Aggregation of Recombinant Maxadilan
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the aggregation of recombinant maxadilan. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is recombinant this compound and why is aggregation a concern?
This compound is a potent vasodilator peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis. In research and therapeutic development, it is often produced as a recombinant protein in expression systems like Escherichia coli. Protein aggregation is a significant concern because it can lead to a loss of biological activity, reduced yields during purification, and potentially trigger an immunogenic response in preclinical and clinical studies. Aggregated proteins are often misfolded and can form insoluble particles, making them unsuitable for experimental use.
Q2: What are the common causes of recombinant this compound aggregation?
Aggregation of recombinant this compound can be triggered by a variety of factors throughout the expression, purification, and storage process. Key causes include:
-
High Protein Concentration: Overexpression in E. coli or concentrating the protein to high levels can increase intermolecular interactions, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffers used during lysis, purification, and storage are critical. Proteins are often least soluble at their isoelectric point (pI). The theoretical pI of this compound is approximately 9.88. If the buffer pH is close to this value, the protein will have a neutral net charge, reducing electrostatic repulsion and promoting aggregation.
-
Improper Disulfide Bond Formation: this compound contains cysteine residues that form disulfide bonds crucial for its correct three-dimensional structure. Incorrect disulfide bridging can lead to misfolding and subsequent aggregation.
-
Hydrophobic Interactions: Exposure of hydrophobic regions of the protein, which are normally buried within its core, can lead to aggregation as the protein attempts to minimize contact with the aqueous environment. This can be exacerbated by denaturing conditions or the presence of certain salts.
-
Temperature Stress: Both elevated temperatures during purification and repeated freeze-thaw cycles during storage can denature the protein and promote aggregation.
-
Mechanical Stress: Vigorous shaking or stirring can induce aggregation at air-liquid interfaces.
Q3: How can I predict the isoelectric point (pI) of my recombinant this compound construct?
The theoretical isoelectric point (pI) can be calculated based on the amino acid sequence of the protein. Several online tools, such as the ExPASy Compute pI/Mw tool or IPC 2.0, can be used for this purpose. The amino acid sequence for native this compound (61 amino acids) is:
MHC(1)VTC(5)QYFKDNC(14)YDSKHLFCRK(25)FHFVC(33)TDLTHIKTC(42)EHASHPKNLYKEC(51)KC(52)LKN
Based on this sequence, the calculated theoretical pI is approximately 9.88 . It is important to remember that this is a theoretical value and the actual pI of a recombinant protein can be influenced by post-translational modifications or uncleaved fusion tags.
Troubleshooting Guide
Issue: My recombinant this compound is precipitating after cell lysis.
| Potential Cause | Troubleshooting Step | Recommended Protocol/Buffer Component |
| Lysis buffer pH is close to the pI of this compound. | Adjust the pH of the lysis buffer to be at least 1-2 units away from the pI (9.88). For this compound, a buffer with a pH of 7.5-8.5 is generally recommended. | Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA. |
| High local protein concentration upon cell disruption. | Increase the volume of lysis buffer to reduce the initial protein concentration. | Use at least 10 mL of lysis buffer per gram of wet cell paste. |
| Formation of incorrect disulfide bonds. | Add a reducing agent to the lysis buffer to maintain a reducing environment. | Add 1-5 mM Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the lysis buffer. |
| Hydrophobic interactions leading to aggregation. | Include non-denaturing detergents or other additives to shield hydrophobic patches. | Add 0.1-0.5% Triton X-100 or Tween 20, or 0.5-1 M L-arginine to the lysis buffer. |
Issue: this compound is aggregating during affinity chromatography.
| Potential Cause | Troubleshooting Step | Recommended Protocol/Buffer Component |
| Suboptimal binding/wash buffer conditions. | Ensure the pH of the chromatography buffers is not close to the pI. Maintain a sufficiently high ionic strength to minimize non-specific ionic interactions. | Chitin Affinity Column Buffer: 20 mM Tris-HCl, pH 8.5, 500 mM NaCl, 1 mM EDTA.[1] |
| Protein instability on the column. | Perform the chromatography at a lower temperature (e.g., 4°C). | Conduct all chromatography steps in a cold room or with a refrigerated chromatography system. |
| Aggregation induced by elution conditions. | If using a pH shift for elution, neutralize the eluted fractions immediately. Consider using a milder elution method. | For intein-CBD fusion proteins, on-column cleavage with a thiol reagent is a gentle elution method. |
Issue: The purified this compound aggregates during storage.
| Potential Cause | Troubleshooting Step | Recommended Protocol/Buffer Component |
| Inappropriate storage buffer. | Store the purified protein in a buffer with a pH far from its pI and consider adding stabilizing excipients. | Storage Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, with 10% glycerol or 0.5 M L-arginine. |
| Freeze-thaw cycles. | Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing. Flash-freeze the aliquots in liquid nitrogen. | Store aliquots at -80°C. |
| Oxidation of cysteine residues. | Add a reducing agent to the storage buffer if disulfide bond shuffling is a concern. | Add 0.5-1 mM TCEP (Tris(2-carboxyethyl)phosphine), which is more stable than DTT, to the storage buffer. |
| Surface adsorption and aggregation. | Add a non-ionic surfactant to prevent aggregation at air-liquid and solid-liquid interfaces. | Add 0.01-0.05% Tween 20 or Polysorbate 80 to the storage buffer. |
Experimental Protocols & Data
Table 1: Recommended Buffer Additives to Prevent this compound Aggregation
| Additive | Typical Concentration | Mechanism of Action | Stage of Use |
| L-Arginine | 0.5 - 1 M | Suppresses protein-protein interactions and solubilizes hydrophobic residues. | Lysis, Chromatography, Storage |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure by preferential hydration. Acts as a cryoprotectant. | Storage |
| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1 M | Excluded from the protein surface, promoting a more compact, stable conformation. | Storage |
| Non-denaturing Detergents (e.g., Tween 20, Triton X-100) | 0.01 - 0.5% (v/v) | Shield hydrophobic patches and prevent surface-induced aggregation. | Lysis, Chromatography, Storage |
| Reducing Agents (e.g., DTT, BME, TCEP) | 1 - 5 mM | Prevent the formation of incorrect intermolecular disulfide bonds. | Lysis, Chromatography, Storage |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that can sometimes promote aggregation. | Lysis, Chromatography |
Protocol 1: Expression and Purification of Recombinant this compound using an Intein-CBD Fusion System
This protocol is a generalized procedure based on common practices for expressing and purifying proteins like this compound in E. coli.
-
Expression:
-
Transform E. coli (e.g., strain ER2566) with the expression plasmid (e.g., pKYB-MAX) containing the this compound gene fused to an intein-chitin binding domain (CBD) tag.[2][3]
-
Grow the cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.3 mM) and continue to grow the culture at a reduced temperature (e.g., 16-25°C) for 12-16 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
-
Chitin Affinity Chromatography:
-
Equilibrate a chitin affinity column with Column Buffer (20 mM Tris-HCl, pH 8.5, 500 mM NaCl, 1 mM EDTA).[1]
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Column Buffer to remove unbound proteins.
-
To elute the target protein, induce on-column cleavage of the intein tag by flushing the column with Cleavage Buffer (Column Buffer containing 50 mM DTT or β-mercaptoethanol) and incubating at 4°C for 16-24 hours.[2]
-
Elute the cleaved, tag-free this compound with Column Buffer.
-
-
Buffer Exchange and Storage:
-
Immediately exchange the buffer of the eluted this compound into a suitable Storage Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Maxadilan Experiments
Welcome to the technical support center for Maxadilan experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered when working with the potent PAC1 receptor agonist, this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the vasodilatory response to this compound between different experimental days. What could be the cause?
A1: Inconsistent vasodilation can stem from several factors. Here’s a checklist of potential causes and solutions:
-
Peptide Integrity and Storage: this compound is a peptide and susceptible to degradation. Improper storage can lead to loss of activity.
-
Troubleshooting:
-
Ensure the lyophilized peptide is stored at -20°C or -80°C.
-
Reconstitute the peptide in a sterile, appropriate buffer (e.g., PBS) and aliquot to avoid repeated freeze-thaw cycles. For short-term storage of the reconstituted peptide, 4°C is acceptable, but for longer-term storage, -20°C or -80°C is recommended.
-
Consider performing a stability test on your peptide stock if it has been stored for an extended period.
-
-
-
Tissue Viability (for ex vivo assays): The health of the isolated blood vessels is critical.
-
Troubleshooting:
-
Ensure the dissection is performed quickly and the tissue is immediately placed in ice-cold Krebs-Henseleit buffer.
-
Maintain proper oxygenation (carbogen gas: 95% O2, 5% CO2) of the buffer throughout the experiment.
-
Check the viability of each aortic ring by inducing a robust contraction with a known vasoconstrictor (e.g., phenylephrine or KCl) before adding this compound. Rings that do not show a strong contraction should be excluded.
-
-
-
Receptor Desensitization: Prolonged or repeated exposure to high concentrations of this compound can lead to PAC1 receptor desensitization and internalization, reducing the subsequent response.
-
Troubleshooting:
-
Design experiments with sufficient washout periods between agonist applications.
-
Use the lowest effective concentration of this compound to achieve a response.
-
Consider using a time-course experiment to determine the optimal stimulation time before significant desensitization occurs.
-
-
Q2: Our in vitro cell-based assays show a diminishing response to this compound over subsequent passages of the same cell line. Why is this happening?
A2: This is a common issue related to cell line stability and receptor expression.
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, including changes in receptor expression levels.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range for all experiments. It is recommended to use cells below passage 20-25 for most cell lines to maintain consistency.
-
Establish a master and working cell bank system to ensure a consistent source of low-passage cells.
-
Regularly perform cell line authentication to confirm the identity of your cells.
-
-
-
PAC1 Receptor Splice Variants: Different cell lines may express various splice variants of the PAC1 receptor, which can have different affinities for this compound and distinct signaling properties. The relative expression of these variants might change with passaging.
-
Troubleshooting:
-
If possible, characterize the PAC1 receptor splice variant expression profile in your cell line using RT-PCR. This can help explain differences in response compared to other published data.
-
Choose a cell line known to express the PAC1 receptor variant relevant to your research question.
-
-
Q3: We are not observing the expected changes in cytokine expression (decreased TNF-α, increased IL-6) in our macrophage stimulation experiments.
A3: Inconsistent cytokine responses can be due to several experimental variables.
-
Cell Culture Conditions: The activation state of macrophages is highly sensitive to their environment.
-
Troubleshooting:
-
Ensure consistent cell density at the time of stimulation.
-
Use a consistent source and concentration of LPS for stimulation. The potency of LPS can vary between lots and manufacturers.
-
Pre-treat cells with this compound for a consistent period before LPS stimulation. A pre-treatment of 1 hour is a good starting point.
-
-
-
Timing of Cytokine Measurement: The kinetics of TNF-α and IL-6 production differ.
-
Troubleshooting:
-
Perform a time-course experiment to determine the peak expression of each cytokine in your specific experimental setup. TNF-α production often peaks earlier than IL-6.
-
-
-
Assay Sensitivity: The ELISA or other cytokine measurement assay may not be sensitive enough to detect the changes.
-
Troubleshooting:
-
Ensure you are using a high-quality, validated ELISA kit with a standard curve that covers the expected concentration range of your cytokines.
-
Optimize sample dilutions to fall within the linear range of the standard curve.
-
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound experiments to serve as a reference for expected outcomes.
Table 1: Vasoactive Properties of this compound
| Parameter | Value | Species/Model | Reference |
| Vasodilation EC50 | 0.0098 ng (intradermal) | Human | [1] |
| Effective Concentration | 134 nM | Hamster cheek pouch | [2] |
| Inhibition of Contraction IC50 | 24 nM (recombinant) | Rabbit isolated aorta | [3] |
| 74 nM (synthetic) | Rabbit isolated aorta | [3] |
Table 2: In Vitro Cellular Responses to this compound
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | hADSCs | 80 nM (optimal) | Increased proliferation | |
| cAMP Accumulation | CHO cells (expressing PAC1) | Dose-dependent | Stimulation of cAMP | [4] |
| Neutrophil Chemotaxis | Human Neutrophils | 100 nM | Comparable to fMLP | [2] |
| Cytokine Modulation | RAW264.7 macrophages | 1-100 ng/mL | Inhibition of LPS-induced TNF-α, increase in IL-6 | [5] |
Experimental Protocols
Protocol 1: Ex Vivo Aortic Ring Vasodilation Assay
This protocol details the methodology for assessing the vasodilatory effects of this compound on isolated aortic rings.
Materials:
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine (PE) or KCl for pre-constriction
-
This compound stock solution
-
Organ bath system with force transducers
Methodology:
-
Aorta Dissection:
-
Euthanize a mouse or rat according to approved animal protocols.
-
Quickly excise the thoracic aorta and place it in ice-cold, carbogen-gassed Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 1-2 mm wide rings.
-
-
Mounting:
-
Mount each aortic ring on two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check the viability of the smooth muscle.
-
Wash the rings and allow them to return to baseline.
-
Induce a stable contraction with a submaximal concentration of Phenylephrine (e.g., 1 µM).
-
-
This compound Application:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction induced by Phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Cytokine Measurement in Macrophages
This protocol describes the stimulation of macrophages with this compound and LPS, followed by the measurement of TNF-α and IL-6 by ELISA.
Materials:
-
RAW264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Commercial ELISA kits for mouse TNF-α and IL-6
Methodology:
-
Cell Culture:
-
Plate RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Stimulation:
-
The next day, replace the medium with fresh complete DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 ng/mL) for 1 hour.
-
Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for a predetermined time (e.g., 4 hours for TNF-α, 24 hours for IL-6).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until the ELISA is performed.
-
-
ELISA:
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample.
-
Protocol 3: cAMP Measurement Assay
This protocol outlines a method for measuring intracellular cyclic AMP (cAMP) levels in cells stimulated with this compound.
Materials:
-
A cell line expressing the PAC1 receptor (e.g., CHO-PAC1, PC12, or NBfl cells)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
IBMX (a phosphodiesterase inhibitor)
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Methodology:
-
Cell Preparation:
-
Plate the cells in a 96-well plate at an appropriate density and allow them to grow to confluence.
-
-
Stimulation:
-
On the day of the assay, wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add different concentrations of this compound or Forskolin (as a positive control) to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement according to the kit manufacturer's protocol.[8]
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the dose-response curve for this compound and determine the EC50.
-
Visualizations
Signaling Pathways
Caption: this compound signaling through the PAC1 receptor.
Experimental Workflow
Caption: Workflow for key this compound experiments.
Troubleshooting Logic
References
- 1. revvity.com [revvity.com]
- 2. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
avoiding non-specific binding in Maxadilan assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Maxadilan assays, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor?
A1: this compound is a potent 61-amino acid vasodilator peptide originally isolated from the salivary glands of the sand fly, Lutzomyia longipalpis.[1][2] It is a specific and potent agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[2][3] Despite having no significant primary sequence homology with PACAP, this compound activates the PAC1 receptor with comparable potency.[1]
Q2: What are common applications of this compound in research?
A2: this compound is a valuable tool for in vitro and in vivo studies to investigate the physiological roles of the PAC1 receptor.[1] Its applications include studying cardiovascular phenomena, neurodegenerative diseases, endotoxin shock, and atherosclerosis.[1] Additionally, its antagonist, M65, is used to selectively block PAC1 receptor activity.[1]
Q3: What is non-specific binding (NSB) and why is it a concern in this compound assays?
A3: Non-specific binding (NSB) refers to the binding of a ligand, such as this compound, to sites other than its intended receptor (PAC1R). This can include binding to other proteins, lipids, plasticware, and filter membranes.[4] High NSB can obscure the specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax), thus compromising the reliability of the experimental data.[4]
Q4: How is non-specific binding typically measured in a this compound assay?
A4: Non-specific binding is measured by incubating the radiolabeled this compound (or a competing radioligand like ¹²⁵I-PACAP27) with the receptor preparation in the presence of a high concentration of an unlabeled competitor.[4] For this compound assays, its specific antagonist, M65, or a high concentration of unlabeled this compound or PACAP can be used.[5] This unlabeled ligand saturates the specific binding sites on the PAC1 receptor, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of a competitor).
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in this compound assays. The following troubleshooting guide provides strategies to identify and mitigate the sources of NSB.
Potential Cause 1: Suboptimal Assay Buffer Conditions
Peptides can exhibit non-specific binding due to hydrophobic and electrostatic interactions.[4][6] The composition of your assay buffer is critical in minimizing these interactions.
-
Recommendation:
-
Increase Ionic Strength: Adding salts, such as 100-150 mM NaCl, to the assay buffer can help shield electrostatic interactions between the peptide and other charged surfaces, thereby reducing NSB.[4]
-
Include a Blocking Agent: The addition of a protein blocker to the assay buffer can saturate non-specific binding sites on assay surfaces. Bovine Serum Albumin (BSA) is commonly used at concentrations ranging from 0.1% to 1%.[7]
-
Add a Non-Ionic Detergent: To counteract hydrophobic interactions, a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can be included in the buffer.[4][7] This is particularly useful for preventing the peptide from adhering to plasticware.[4]
Potential Cause 2: Properties of the Ligand and Receptor Preparation
The purity and handling of both the this compound peptide and the receptor source are crucial for a successful assay.
-
Recommendation:
-
Assess Ligand Quality: Ensure the purity of your this compound preparation. Aggregated or degraded peptides can contribute to high NSB.
-
Optimize Receptor Concentration: Use the lowest concentration of receptor preparation (cell membranes or whole cells) that still provides a robust specific binding signal. Excess protein can increase the number of non-specific binding sites.
-
Pre-clear Lysates: If using cell lysates, consider a pre-clearing step by incubating the lysate with beads to remove proteins that non-specifically bind to the matrix.[8]
-
Potential Cause 3: Inadequate Washing Steps
Insufficient washing can leave unbound or weakly bound ligand behind, contributing to a high background signal.
-
Recommendation:
-
Increase Wash Volume and Number: Increase the volume and/or the number of washes to more effectively remove unbound this compound.
-
Optimize Wash Buffer Composition: The wash buffer should be optimized similarly to the assay buffer. Using an ice-cold wash buffer can help to reduce the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.
-
Adjust Wash Stringency: For persistent NSB, consider increasing the stringency of the wash buffer by adding a low concentration of a non-ionic detergent or increasing the salt concentration.[8]
-
Data Summary Table
The following table summarizes data from a competitive binding assay performed on INS-1 cells, which express the PAC1 receptor. This data demonstrates how modifications to the this compound peptide can affect its binding affinity.
| Peptide | IC50 (nM) | 95% Confidence Interval (nM) |
| This compound | 3.2 | 2.1–4.9 |
| This compound-DTPA | 13.2 | 8.8–19.8 |
| DTPA-Maxadilan | 18.3 | 13.2–25.3 |
| This compound-DTPA-NatIn | 21.0 | 13.7–32.2 |
| NatIn-DTPA-Maxadilan | 21.0 | 11.8–37.3 |
Data adapted from a study on radiolabeled this compound for in vivo imaging.[9]
Experimental Protocols
General Protocol for a this compound Competitive Binding Assay
This protocol is a generalized procedure based on common practices in receptor binding assays and specific details from studies involving this compound.[9][10] Researchers should optimize these conditions for their specific experimental system.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the PAC1 receptor (e.g., CHO-PAC1R, INS-1) to confluence.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
To each well, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Unlabeled competitor:
-
For total binding wells: Add assay buffer.
-
For non-specific binding wells: Add a saturating concentration of unlabeled this compound or M65 (e.g., 1 µM).
-
For competition wells: Add varying concentrations of the test compound.
-
-
Radioligand (e.g., ¹²⁵I-PACAP27 or a radiolabeled this compound analog) at a concentration at or below its Kd.
-
Cell membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11] Incubation should be performed with gentle agitation.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer (e.g., 0.3% polyethyleneimine) to reduce non-specific filter binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the counts in the non-specific binding wells from the total binding wells.
-
Analyze the data using non-linear regression to determine IC50 values for competitors or Kd and Bmax for saturation binding.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through the PAC1 receptor.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a this compound competitive binding assay.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. nicoyalife.com [nicoyalife.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. giffordbioscience.com [giffordbioscience.com]
selecting appropriate negative controls for Maxadilan studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maxadilan. The focus is on the critical aspect of selecting and using appropriate negative controls in your experiments to ensure the specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are specific negative controls important?
This compound is a potent 61-amino acid vasodilator peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis. It is a specific and high-affinity agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R), a G protein-coupled receptor (GPCR).[1][2][3][4] Despite activating the same receptor, this compound shares no significant amino acid sequence homology with the endogenous ligand PACAP.[4] This unique property makes it a valuable tool for studying PAC1R signaling in various physiological processes.
Given its high potency and potential for off-target effects, employing appropriate negative controls is crucial to unequivocally attribute an observed biological effect to the specific activation of PAC1R by this compound. Negative controls help to rule out effects caused by the experimental vehicle, non-specific interactions of the peptide, or activation of other signaling pathways.
Q2: What are the most common types of negative controls used in this compound studies?
The most common and recommended negative controls for this compound experiments fall into three main categories:
-
Vehicle Control: This is the most basic and essential control. It consists of the buffer or medium used to dissolve and deliver this compound (e.g., saline, phosphate-buffered saline (PBS), or cell culture medium). It accounts for any effects of the delivery solution itself.
-
Inactive Peptide Control: This is a peptide that is structurally related to this compound but lacks biological activity. The ideal inactive control would have a similar size and overall physicochemical properties to this compound but would not bind to or activate the PAC1 receptor.
-
Specific Antagonist Control: This involves using a specific antagonist of the PAC1 receptor to block the effects of this compound. This control is crucial for demonstrating that the observed effects are indeed mediated through the PAC1 receptor.
Q3: Is there a commercially available and validated inactive form of this compound?
Currently, there is no widely available, commercially validated "inactive this compound" or "scrambled this compound" peptide. While the concept of a scrambled peptide (a peptide with the same amino acid composition as this compound but in a randomized sequence) is a sound approach for a negative control, a specific sequence has not been universally adopted and validated in the literature. Researchers may need to design and validate their own scrambled or inactive peptides.
Q4: What is M65 and how is it used as a control?
M65 is a specifically engineered antagonist of the PAC1 receptor.[5][6] It is a deletion mutant of this compound, lacking the amino acid residues from positions 25 to 41.[6] This deletion allows M65 to bind to the PAC1 receptor without activating it, thereby competitively inhibiting the binding and action of this compound.[3][6]
Using M65 is a powerful way to demonstrate the specificity of this compound's effects. If the biological effect of this compound is blocked or significantly reduced in the presence of M65, it strongly suggests that the effect is mediated by the PAC1 receptor.[2]
Troubleshooting Guide: Selecting and Using Negative Controls
This guide will help you troubleshoot common issues related to negative controls in your this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| High background signal in the vehicle control group. | The vehicle (e.g., solvent, buffer) may have inherent biological activity in your experimental system. | Test different vehicles to find one that is inert in your assay. Ensure the vehicle is of high purity and sterile. |
| Inconsistent results with a custom-synthesized scrambled peptide. | The scrambled peptide may not be completely inactive or may have adopted a secondary structure with off-target effects. | Ensure the scrambled peptide sequence has no known motifs that could cause biological activity. Validate the inactivity of the scrambled peptide by testing its ability to bind to or activate the PAC1 receptor (e.g., in a cAMP assay). |
| M65 does not completely block the effect of this compound. | The concentration of M65 may be too low to effectively compete with the concentration of this compound used. This compound may have some PAC1R-independent effects at high concentrations. | Perform a dose-response experiment to determine the optimal concentration of M65 required to block the effect of your working concentration of this compound. Consider the possibility of non-specific effects of this compound at high concentrations and try to use the lowest effective dose. |
| Unsure which negative control is most appropriate for my experiment. | The choice of negative control depends on the specific question being asked. | Use a combination of controls. A vehicle control is always necessary. To demonstrate receptor specificity, using the antagonist M65 is highly recommended. For ruling out non-specific peptide effects, a validated inactive or scrambled peptide is ideal. |
Quantitative Data Summary
The following table summarizes the expected outcomes when using different negative controls in a hypothetical in vitro cAMP accumulation assay, a common method to measure PAC1 receptor activation.
| Treatment Group | Description | Expected Relative cAMP Level (%) |
| Untreated Cells | Baseline cAMP level | 0 |
| Vehicle Control | Cells treated with the vehicle (e.g., PBS) | ~0-5% |
| This compound | Cells treated with an effective dose of this compound | 100% (by definition) |
| Scrambled this compound | Cells treated with a validated inactive scrambled peptide | ~0-10% |
| M65 alone | Cells treated with the PAC1R antagonist M65 | ~0-5% |
| This compound + M65 | Cells pre-treated with M65 followed by this compound | < 20% |
Experimental Protocols
Protocol 1: Validation of a Scrambled this compound Peptide
Objective: To confirm that a custom-synthesized scrambled this compound peptide does not activate the PAC1 receptor.
Methodology:
-
Cell Culture: Culture cells expressing the PAC1 receptor (e.g., CHO-PAC1R or PC12 cells) in appropriate media.
-
Peptide Preparation: Reconstitute this compound and the scrambled peptide in the appropriate vehicle (e.g., sterile PBS) to create stock solutions.
-
cAMP Assay:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium for 2-4 hours.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with a range of concentrations of this compound (positive control) and the scrambled peptide for 15-30 minutes. Include a vehicle-only control.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis: Plot the cAMP concentration against the peptide concentration. A validated scrambled peptide should not induce a significant increase in cAMP levels compared to the vehicle control, even at high concentrations.
Protocol 2: Demonstrating PAC1 Receptor Specificity using M65
Objective: To show that the biological effect of this compound is mediated by the PAC1 receptor.
Methodology:
-
Experimental Setup: Prepare your experimental system (e.g., cell culture, isolated tissue, or in vivo model).
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
M65 alone
-
M65 + this compound
-
-
Procedure:
-
For the "M65 + this compound" group, pre-incubate the system with an appropriate concentration of M65 for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.
-
Add this compound to the "this compound alone" and "M65 + this compound" groups.
-
Add vehicle to the "Vehicle Control" and "M65 alone" groups.
-
Incubate for the desired time to observe the biological effect (e.g., vasodilation, cytokine release, cell proliferation).
-
-
Measurement and Analysis: Measure the specific biological endpoint for each group. A significant reduction in the effect of this compound in the "M65 + this compound" group compared to the "this compound alone" group indicates that the effect is PAC1 receptor-dependent.
Visualizations
Caption: this compound signaling pathway via the PAC1 receptor.
Caption: Logical workflow for using negative controls in this compound studies.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maxadilan Administration and the Potential for Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Maxadilan, a potent and specific PAC1 receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental use, with a particular focus on the theoretical potential for tachyphylaxis following repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis[1][2]. It is a potent vasodilator that functions as a highly specific agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R)[1][2][3][4]. Although this compound and PACAP do not share significant primary sequence homology, they both activate the PAC1 receptor with similar high potency[2]. The vasodilatory effects of this compound are, at least in part, mediated by the accumulation of intracellular cyclic AMP (cAMP) in smooth muscle cells[2][4].
Q2: Has tachyphylaxis been observed with repeated this compound administration?
Tachyphylaxis is characterized by a rapid decrease in the response to a drug following repeated doses[5][6][7]. While the phenomenon is well-documented for various drugs, including H2-receptor antagonists and antidepressants[5][6], direct experimental evidence of tachyphylaxis with repeated this compound administration is not extensively documented in the currently available literature. However, as the PAC1 receptor is a G-protein coupled receptor (GPCR), the theoretical potential for receptor desensitization, internalization, and downregulation—mechanisms that underlie tachyphylaxis—exists. Researchers should be vigilant for any diminished response upon repeated or prolonged exposure to this compound.
Q3: What are the known signaling pathways activated by this compound?
This compound, by activating the PAC1 receptor, primarily stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cAMP levels[4][8]. This signaling cascade is crucial for its vasodilatory effects. Additionally, studies have shown that this compound can influence other signaling pathways and cellular responses, including the modulation of pro-inflammatory and anti-inflammatory cytokines[9][10][11]. For instance, it has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) while stimulating the production of Interleukin-6 (IL-6) and Interleukin-10 (IL-10) in macrophages[9][11].
Q4: Are there any known antagonists for the PAC1 receptor that can be used with this compound?
Yes, a recombinant mutant of this compound, designated M65, acts as a specific PAC1 receptor antagonist[12][13]. M65 is generated by the deletion of amino acid residues 24 to 42 of this compound[2]. It has been effectively used in research to block the effects of this compound, thereby confirming that the observed responses are mediated through the PAC1 receptor[12]. Another PAC1 receptor antagonist that has been studied is PACAP(6-38)[14].
Troubleshooting Guide
Issue 1: Diminished or absent vasodilatory response to this compound in our experimental model.
-
Potential Cause 1: Improper handling and storage of this compound.
-
Troubleshooting Step: this compound is a peptide and may be sensitive to degradation. Ensure that it has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.
-
-
Potential Cause 2: Experimental model variability.
-
Troubleshooting Step: The expression of PAC1 receptors can vary between different tissues, cell lines, and animal strains. Confirm the expression of PAC1 receptors in your specific model using techniques like RT-PCR, Western blot, or immunohistochemistry.
-
-
Potential Cause 3: Potential for tachyphylaxis/receptor desensitization.
-
Troubleshooting Step: If you are administering this compound repeatedly, consider the possibility of receptor desensitization. To investigate this, you can:
-
Increase the time interval between doses.
-
Perform a dose-response curve at different time points to see if the EC50 or maximal response changes.
-
After a period of no treatment (a "washout" period), re-challenge with this compound to see if the response is restored.
-
-
Issue 2: Unexpected off-target effects are observed.
-
Potential Cause: Non-specific binding or activation of other pathways.
-
Troubleshooting Step: While this compound is known to be a highly specific agonist for the PAC1 receptor, at very high concentrations, the possibility of off-target effects can never be completely ruled out. To confirm that the observed effects are PAC1-mediated, perform control experiments using a PAC1 receptor antagonist like M65. The effect should be blocked in the presence of the antagonist.
-
Issue 3: Difficulty replicating published data on this compound-induced cytokine modulation.
-
Potential Cause 1: Differences in cell types and stimulation conditions.
-
Troubleshooting Step: The cellular response to this compound can be highly context-dependent. Ensure that you are using the same cell type (e.g., primary macrophages vs. a cell line), and that the stimulation conditions (e.g., presence or absence of co-stimulants like LPS) are identical to the published study[9][11].
-
-
Potential Cause 2: Timing of sample collection.
-
Troubleshooting Step: The kinetics of cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring the cytokines of interest after this compound stimulation.
-
Data Presentation
Table 1: In Vitro Chemotactic Effect of this compound on Human Neutrophils
| Treatment | Concentration | Chemotactic Index |
| This compound | 100 nM | Comparable to fMLP (100 nM) and IL-8 (30 nM) |
| M65 | - | Inhibited migration induced by this compound |
| Reparixin | - | Inhibited migration induced by this compound and IL-8 |
Data summarized from in vitro studies on isolated human neutrophils[12].
Table 2: Effect of this compound on Cytokine Production by Macrophages
| Treatment | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 |
| This compound | Reduced serum levels approximately tenfold | Threefold increase in serum levels | Threefold increase in serum levels |
Data from a study where BALB/c mice were protected against a lethal dose of LPS[9].
Experimental Protocols
Protocol 1: Assessment of Vasodilation in the Hamster Cheek Pouch Model
This protocol is adapted from studies investigating the microvascular effects of this compound[12][15].
-
Animal Preparation: Anesthetize male golden hamsters and prepare the cheek pouch for intravital microscopy.
-
Fluorescent Labeling: Administer FITC-dextran intravenously to visualize plasma and Rhodamine 6G to label leukocytes.
-
Baseline Measurement: Record baseline arteriolar diameter, plasma leakage (fluorescence intensity of FITC-dextran), and leukocyte accumulation in a selected area of the cheek pouch microcirculation.
-
This compound Administration: Topically apply a solution of this compound (e.g., 134 nM) to the prepared cheek pouch.
-
Data Acquisition: Continuously record the changes in arteriolar diameter, plasma leakage, and leukocyte accumulation over a period of up to 90 minutes.
-
Control Groups: Include control groups treated with saline or a PAC1 antagonist like M65 prior to this compound application to confirm receptor specificity.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
This protocol is based on the methodology used to assess the chemoattractant properties of this compound[10][12].
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a polycarbonate filter separating the upper and lower wells.
-
Loading: Load the lower wells with different concentrations of this compound or other chemoattractants (e.g., fMLP, IL-8) as positive controls. Load the isolated neutrophils into the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60 minutes) to allow for cell migration.
-
Quantification: After incubation, remove the filter, fix, and stain the migrated cells on the lower side of the filter. Count the number of migrated cells per high-power field using a microscope.
-
Inhibitor Studies: To test for receptor specificity, pre-incubate the neutrophils with antagonists such as M65 or Reparixin before adding them to the chemotaxis chamber.
Visualizations
Caption: Simplified signaling pathway of this compound via the PAC1 receptor.
Caption: Troubleshooting workflow for investigating potential this compound tachyphylaxis.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachyphylaxis/ tolerance to antidepressive medications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 8. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PAC1 receptor blockade reduces central nociceptive activity: new approach for primary headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1-CXCR1/2-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with lot-to-lot variability of Maxadilan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the lot-to-lot variability of Maxadilan. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 61-amino acid peptide originally isolated from the salivary glands of the sand fly, Lutzomyia longipalpis. It is a potent and specific agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[1][2][3] Unlike the endogenous ligand PACAP, this compound does not significantly interact with PACAP type II receptors (VPAC1 and VPAC2).[1] Upon binding to the G-protein coupled PAC1 receptor, it primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This signaling cascade is responsible for its potent vasodilatory effects and immunomodulatory properties.[1][4][5]
Q2: What is the cause of lot-to-lot variability in this compound?
A2: The primary cause of lot-to-lot variability in this compound stems from natural genetic diversity within sand fly populations.[1] Studies have revealed significant amino acid sequence variation (up to 23%) among this compound peptides from different geographical locations.[1] This sequence divergence, particularly in the C-terminal region, can alter the peptide's binding affinity and potency at the PAC1 receptor, leading to variations in biological activity between different lots, whether they are naturally sourced or recombinantly produced based on different variants.[1]
Q3: How can I ensure the quality and consistency of a new lot of this compound?
A3: It is crucial to perform a comprehensive quality control (QC) assessment on each new lot of this compound before use in critical experiments. This should involve both physicochemical characterization and a functional bioassay. Key QC steps include verifying the peptide's identity, purity, and concentration, as well as assessing its biological activity in a standardized assay.[6][7][8] A detailed experimental workflow for qualifying a new lot is provided in this guide.
Q4: What are the best practices for storing and handling this compound to maintain its activity?
A4: To ensure the stability and activity of this compound, it is recommended to follow these storage and handling guidelines:
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or colder in a desiccator to protect it from moisture.[9] For long-term storage, -80°C is preferable. Before opening, allow the vial to warm to room temperature to prevent condensation.[9]
-
Reconstitution: Reconstitute this compound in a sterile, buffered solution (pH 5-7). For peptides with solubility issues, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by dilution in an aqueous buffer.
-
Storage of Stock Solutions: Aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -20°C or -80°C. Peptides in solution are less stable than in their lyophilized form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to moisture). | - Always aliquot and store this compound as recommended. - Use a fresh aliquot for each experiment. - Confirm the activity of a positive control in your assay. |
| Incorrect peptide concentration: Inaccurate weighing or dilution of the lyophilized peptide. | - Have the peptide content of the lyophilized powder professionally determined (e.g., by amino acid analysis). - Use a calibrated microbalance for weighing. - Perform serial dilutions carefully. | |
| Inactive lot: The specific variant or synthesis of the lot may have inherently low activity. | - Qualify each new lot with a functional bioassay before use. - Compare the activity of the new lot to a previously validated reference lot. | |
| Inconsistent results between experiments | Lot-to-lot variability: Different lots of this compound may have varying potency. | - Standardize your experiments by using the same lot of this compound for a complete study. - If you must switch lots, perform a bridging study to compare the potency of the new and old lots and adjust concentrations accordingly. |
| Assay variability: Inconsistent cell culture conditions, reagent preparation, or experimental timing. | - Maintain consistent cell passage numbers and seeding densities. - Prepare fresh reagents for each experiment. - Ensure precise timing of incubations and measurements. | |
| Poor peptide solubility | Peptide aggregation: this compound may be prone to aggregation, especially at high concentrations or in certain buffers. | - Initially dissolve the peptide in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting in your aqueous assay buffer. - Sonication may help to dissolve aggregates. - If aggregation persists, consider using a different buffer system or adding a small amount of a non-ionic detergent. |
Experimental Protocols
Quality Control Workflow for New Lots of this compound
This workflow outlines the essential steps to qualify a new lot of this compound to ensure its suitability for your research.
Detailed Protocol: Cell-Based cAMP Assay for this compound Potency
This protocol describes a method to determine the potency of this compound by measuring its ability to induce cAMP production in a cell line expressing the PAC1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human PAC1 receptor (or a similar cell line, e.g., HEK293)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and antibiotics
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
This compound (reference lot and new lot)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture the PAC1R-expressing CHO-K1 cells according to standard protocols.
-
Cell Seeding: The day before the assay, seed the cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
-
Assay Preparation:
-
Prepare a stock solution of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in assay buffer.
-
Prepare serial dilutions of the reference and new lots of this compound in assay buffer containing IBMX.
-
Prepare a positive control solution of forskolin (an adenylyl cyclase activator) in assay buffer with IBMX.
-
-
Cell Stimulation:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each lot.
-
Data Presentation
Representative Bioactivity of this compound
The following table summarizes representative bioactivity data for this compound from a dermal blood flow assay.[4] Lot-to-lot variability may result in shifts in the EC50 value.
| Parameter | Value |
| Assay Type | In vivo dermal blood flow |
| EC50 | 0.0098 ng (95% CI: 0.0057–0.0171 ng) |
| Emax | ~454 Perfusion Units |
Signaling Pathways
Activation of the PAC1 receptor by this compound initiates a cascade of intracellular events, primarily through the Gs-adenylyl cyclase pathway. This leads to the activation of PKA, which can then phosphorylate various downstream targets, including transcription factors and other kinases. Additionally, PKA activation has been shown to crosstalk with the Wnt/β-catenin signaling pathway.
This compound-PAC1R Signaling Pathway
PKA and Wnt/β-Catenin Pathway Crosstalk
PKA, activated by the this compound-PAC1R signaling, can phosphorylate β-catenin at specific serine residues (S552 and S675).[10] This phosphorylation can stabilize β-catenin, leading to its nuclear translocation and the activation of TCF/LEF-mediated gene transcription.[10][11]
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. polypeptide.com [polypeptide.com]
- 9. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Frontiers | Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling [frontiersin.org]
- 11. Protein Kinase A Activation Enhances β-Catenin Transcriptional Activity through Nuclear Localization to PML Bodies | PLOS One [journals.plos.org]
appropriate experimental timeline for Maxadilan-induced effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Maxadilan in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent vasodilator peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis.[1][2] Its primary mechanism of action is as a specific and high-affinity agonist for the Pituitary Adenylate Cyclase-Activating Peptide (PACAP) Type I receptor (PAC1R).[1][3] Binding of this compound to the PAC1 receptor leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade is responsible for its potent vasodilatory and immunomodulatory effects.[4][6][7] Unlike PACAP, this compound is highly selective for the PAC1 receptor and does not significantly interact with VPAC1 or VPAC2 receptors.[2]
Q2: What are the typical timelines for observing this compound's effects in vivo?
The onset and duration of this compound's effects in vivo can vary depending on the experimental model and the endpoint being measured.
-
Vasodilation: Topical application of this compound induces an immediate and long-lasting increase in arteriolar dilation.[8] In hamster cheek pouch models, maximal arteriolar dilation is observed around 35 minutes post-application.[8] The erythema (redness) induced by picogram quantities of this compound injected into human skin can persist for approximately 48 hours.[2]
-
Plasma Leakage and Leukocyte Accumulation: Following vasodilation, plasma leakage and leukocyte accumulation are observed. In the hamster cheek pouch model, maximal plasma leakage and leukocyte accumulation are detected at approximately 60 minutes after topical application of this compound.[8]
-
Immunomodulation: In models of lethal endotoxemia in mice, a protective effect is observed when this compound (1 to 10 µg) is administered.[6] This is associated with a reduction in serum TNF-α levels and an increase in IL-6 and IL-10 levels.[6]
Q3: What are recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound for in vitro experiments depends on the cell type and the specific assay.
-
Neutrophil Chemotaxis: this compound induces a dose-dependent chemotactic response in human neutrophils, with significant effects observed at concentrations around 100 nM.[8]
-
Cytokine Release from Macrophages: For studies on cytokine modulation in LPS-stimulated mouse macrophages, this compound has been shown to inhibit TNF-α and induce IL-6 at concentrations as low as 10 ng/mL.[5][9]
-
cAMP Accumulation: In cell lines expressing the PAC1 receptor, such as CHO cells or PC12 cells, this compound stimulates cAMP accumulation in a dose-dependent manner with an EC50 in the nanomolar range.[3][10] For instance, in COS cells transfected with the PACAP type I receptor, the EC50 for this compound was 0.62 nM.[10]
-
Neural Differentiation: For inducing neural-like cell morphology in human adipose-derived stem cells (hADSCs), a concentration of 80 nM this compound for 1-3 days has been used.[11]
Q4: Are there any known inhibitors or antagonists for this compound's activity?
Yes, several antagonists can be used to investigate the specificity of this compound's effects.
-
M65: A recombinant mutant of this compound, M65, acts as a specific PAC1 receptor antagonist.[2][8] It can inhibit this compound-induced effects such as arteriolar dilation, plasma leakage, and neutrophil migration.[8] M65 is generated by deleting amino acids 24-42 of the this compound peptide.[12]
-
Reparixin: This compound is an antagonist of the CXCR1/2 receptors and can inhibit this compound-induced neutrophil migration and subsequent plasma leakage and leukocyte accumulation in vivo.[8][13]
-
PACAP(6-38): This peptide fragment is a known antagonist of the PACAP receptor and can block the activities of this compound on macrophages, such as the inhibition of TNF-α and induction of IL-6.[5]
Troubleshooting Guides
Issue 1: No or weak vasodilatory response observed in vivo.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of this compound solution. Prepare fresh solutions for each experiment. Recombinant this compound should be handled according to the manufacturer's instructions. |
| Incorrect Administration | For topical application, ensure the solution is applied directly and remains in contact with the target tissue for a sufficient duration. For injections, verify the injection site and volume. |
| Animal Model Variability | Species and even strain differences can affect responsiveness. Consult literature for appropriate models and expected responses. Hamster cheek pouch and rabbit skin are commonly used models.[8][12] |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific model and endpoint. |
Issue 2: High background or inconsistent results in in vitro chemotaxis assays.
| Possible Cause | Troubleshooting Step |
| Cell Viability Issues | Ensure neutrophils are freshly isolated and have high viability. Perform a viability test (e.g., trypan blue exclusion) before starting the assay. |
| Suboptimal this compound Concentration | This compound exhibits a characteristic bell-shaped dose-response curve for chemotaxis.[8] Test a range of concentrations (e.g., 1 nM to 1 µM) to find the optimal chemotactic concentration. |
| Assay Incubation Time | Optimize the incubation time for cell migration. Typically, 60-90 minutes is sufficient, but this may vary depending on the assay system. |
| Non-specific Cell Migration | Include a negative control (buffer alone) and a positive control (e.g., fMLP or IL-8) to assess baseline and maximal migration.[8] |
Issue 3: Unexpected or contradictory cytokine profiles in macrophage stimulation assays.
| Possible Cause | Troubleshooting Step |
| Timing of this compound Treatment and LPS Stimulation | The timing of this compound addition relative to the inflammatory stimulus (e.g., LPS) is critical. For TNF-α inhibition, macrophages are often pre-incubated with this compound before LPS stimulation.[9] |
| Cell Culture Conditions | Ensure consistent cell seeding density and culture conditions. Macrophage activation state can be influenced by factors in the culture medium. |
| Cytokine Measurement Assay | Verify the specificity and sensitivity of your cytokine detection method (e.g., ELISA, CBA). Include appropriate standards and controls. |
| Endotoxin Contamination | Ensure that all reagents, including the this compound solution, are free of endotoxin contamination, which can independently stimulate macrophages. |
Data Presentation
Table 1: Summary of In Vivo Experimental Timelines for this compound Effects
| Effect | Animal Model | This compound Dose/Concentration | Time to Max Effect | Duration of Effect | Reference |
| Arteriolar Dilation | Hamster Cheek Pouch | 134 nM (topical) | ~35 minutes | Long-lasting | [8] |
| Plasma Leakage | Hamster Cheek Pouch | 134 nM (topical) | ~60 minutes | Maintained for the duration of the experiment | [8] |
| Leukocyte Accumulation | Hamster Cheek Pouch | 134 nM (topical) | ~60 minutes | Maintained for the duration of the experiment | [8] |
| Erythema | Human Skin | Picogram quantities (injection) | Not specified | ~48 hours | [2] |
| Protection against Endotoxemia | BALB/c Mice | 1 - 10 µg (i.p.) | Not specified | Protective against lethal dose of LPS | [6] |
Table 2: Summary of In Vitro Experimental Concentrations for this compound Effects
| Effect | Cell Type | This compound Concentration | Incubation Time | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 100 nM | Not specified | [8] |
| TNF-α Inhibition | LPS-stimulated Mouse Macrophages | 10 ng/mL | 2 hours pre-incubation, then 4 hours with LPS | [9] |
| IL-6 Induction | Mouse Macrophages | Dose-dependent | Not specified | [5] |
| cAMP Accumulation | COS cells with PAC1R | EC50 = 0.62 nM | 10 minutes | [10] |
| Neural Differentiation | Human Adipose-Derived Stem Cells | 80 nM | 1 - 3 days | [11] |
Experimental Protocols
Protocol 1: In Vitro Human Neutrophil Chemotaxis Assay
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Ensure high purity and viability of the isolated cells.
-
Cell Resuspension: Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 5 x 10^5 cells/mL.
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size).
-
Loading of Chemoattractants:
-
Add different concentrations of this compound (e.g., 1 nM to 1 µM) to the lower wells of the chamber.
-
Include a negative control (assay medium alone) and a positive control (e.g., 100 nM fMLP or 30 nM IL-8).
-
-
Cell Seeding: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Cell Migration Analysis: After incubation, remove the filter and stain the migrated cells on the lower side of the filter with a suitable stain (e.g., Diff-Quik).
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope for each condition.
Protocol 2: Measurement of Cytokine Production from LPS-Stimulated Macrophages
-
Macrophage Culture: Plate murine bone marrow-derived macrophages or a macrophage cell line (e.g., RAW 264.7) in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation with this compound:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1-100 ng/mL).
-
Include a vehicle control (medium alone).
-
Incubate for 2 hours at 37°C.
-
-
LPS Stimulation: Add LPS to the wells to a final concentration of 500 ng/mL.
-
Incubation: Incubate the plates for an additional 4 hours (for TNF-α) or 24 hours (for IL-6) at 37°C.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cells or debris.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
Mandatory Visualization
Caption: this compound signaling pathway via the PAC1 receptor.
Caption: Workflow for in vivo analysis of this compound-induced effects.
References
- 1. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Functional characterization of structural alterations in the sequence of the vasodilatory peptide this compound yields a pituitary adenylate cyclase-activating peptide type 1 receptor-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1-CXCR1/2-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Maxadilan and PACAP
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Maxadilan, a potent vasodilatory peptide from sand fly saliva, and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a pleiotropic neuropeptide. We will delve into their receptor specificity, signaling pathways, and key biological effects, supported by experimental data and protocols.
Introduction
This compound is a 61-amino acid peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis[1][2]. Despite having no significant sequence homology to PACAP, it acts as a potent and selective agonist for the PACAP type I receptor (PAC1R)[1][2][3]. PACAP, which exists in two forms (PACAP-38 and PACAP-27), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. It exerts its effects by binding to three distinct G protein-coupled receptors: the specific PAC1 receptor (PAC1R), and two receptors it shares with VIP, the VPAC1 and VPAC2 receptors[4][5][6].
This key difference in receptor activation—this compound's specificity for PAC1R versus PACAP's broader activity across PAC1R, VPAC1R, and VPAC2R—underpins the variations in their biological effects and makes this compound a valuable tool for isolating the specific functions of the PAC1 receptor[2][7].
Quantitative Comparison of Biological Activity
The following table summarizes key quantitative parameters that highlight the differences and similarities in the biological activity of this compound and PACAP.
| Parameter | This compound | PACAP-38 | PACAP-27 | Key Findings & Notes |
| Receptor Selectivity | Highly selective for PAC1R[1][3]. | High affinity for PAC1R, VPAC1R, and VPAC2R[5][6]. | High affinity for PAC1R, VPAC1R, and VPAC2R[4]. | This compound's specificity makes it a preferred tool for studying PAC1R-mediated effects in isolation[8]. PACAP has a thousand-fold lower affinity for VIP at the PAC1R[9]. |
| PAC1R Binding Affinity | High affinity, comparable to PACAP[3]. | High affinity (Kd ~0.5 nM)[9]. | High affinity, comparable to PACAP-38. | Both peptides bind to PAC1R with similar high affinity, despite a lack of sequence homology[2][3]. |
| cAMP Accumulation (EC50) | 0.62 ± 0.18 nM (in COS cells expressing PAC1R). | 0.34 ± 0.08 nM (in COS cells expressing PAC1R). | Not specified in the provided results. | Both peptides potently stimulate cAMP accumulation via PAC1R, with PACAP-38 showing slightly higher potency in this specific assay. |
| Vasodilation | Potent vasodilator, ~500 times more potent than CGRP[2]. Induces robust, dose-dependent dermal blood flow increase (EC50 = 0.0098 ng in human skin)[8]. | Potent vasodilator[3]. | Potent vasodilator. | This compound induces a long-lasting erythema (up to 48 hours) at the injection site[2]. |
| Anti-inflammatory Effects | Reduces TNF-α and IL-1β[10]. Protects against lethal endotoxemia by reducing TNF-α and increasing IL-10[11][12]. | Protects against lethal endotoxemia[11][12]. | Not specified in the provided results. | The anti-inflammatory effects of this compound are mediated via PAC1R and are partially dependent on IL-10 induction[11][12]. |
Signaling Pathways
Both this compound and PACAP initiate signaling cascades upon binding to their respective receptors. However, the pathways activated by PACAP are more complex due to its interaction with multiple receptor types.
This compound Signaling Pathway
As a specific PAC1R agonist, this compound's signaling is confined to the pathways downstream of this receptor. PAC1R is primarily coupled to Gαs and Gαq proteins.
-
Gαs Coupling: Activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA)[1][3].
-
Gαq Coupling: Activates Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), subsequently causing an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC)[4][5].
-
Other Pathways: PAC1R activation by this compound has also been shown to up-regulate the Wnt/β-catenin signaling pathway and can activate the MAPK/ERK pathway[1][3].
Caption: Signaling pathway of this compound via the PAC1 receptor.
PACAP Signaling Pathway
PACAP activates all three receptor subtypes (PAC1R, VPAC1R, VPAC2R). While PAC1R can couple to both Gαs and Gαq, VPAC1R and VPAC2R predominantly couple to Gαs to activate the adenylyl cyclase/cAMP pathway[3][4]. This broader receptor activation means PACAP's biological effects are a composite of signaling through all three receptors.
Caption: Pleiotropic signaling pathways of PACAP.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are summaries of protocols used in key studies.
Receptor Binding and cAMP Accumulation Assay
This protocol is used to determine the binding affinity and functional potency of ligands like this compound and PACAP at specific receptors.
-
Objective: To quantify the EC50 for cAMP accumulation stimulated by this compound and PACAP in cells expressing the PAC1 receptor.
-
Cell Line: COS cells (a kidney cell line from African green monkey) are transfected with plasmids encoding the PACAP Type I receptor cDNA.
-
Protocol:
-
Cell Culture: Transfected COS cells are plated in 12-well plates at a density of 1.5 x 10^5 cells/well.
-
Stimulation: Cells are incubated with varying concentrations of either this compound or PACAP-38.
-
cAMP Measurement: After incubation, the reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: A concentration-response curve is generated, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.
-
-
Reference Study: This method is based on the protocol described in the study characterizing this compound as a specific PAC1R agonist.
Caption: Workflow for cAMP accumulation assay.
In Vivo Murine Model of Endotoxemia
This protocol assesses the anti-inflammatory and protective effects of this compound and PACAP in a model of systemic inflammation.
-
Objective: To determine if this compound or PACAP can protect mice from a lethal dose of lipopolysaccharide (LPS) and to measure their effect on inflammatory cytokines.
-
Animal Model: BALB/c mice.
-
Protocol:
-
Induction of Endotoxemia: Mice are injected intraperitoneally (i.p.) with a lethal dose of LPS.
-
Treatment: A separate group of mice receives an i.p. injection of this compound (e.g., 1 to 10 µg) or PACAP-38 shortly after the LPS challenge.
-
Survival Monitoring: The survival rate of the mice in each group is monitored over a set period (e.g., 48-72 hours).
-
Cytokine Analysis: At a specific time point post-injection (e.g., 2 hours), blood is collected, and serum levels of cytokines such as TNF-α, IL-6, and IL-10 are measured by ELISA.
-
Control Groups: Control groups include mice receiving only LPS (lethal control) and mice receiving only the vehicle.
-
-
Reference Study: This protocol is adapted from studies investigating the protective effects of this compound in endotoxic shock[11][12].
Conclusion
This compound and PACAP, while both potent biological mediators, exhibit distinct profiles of activity primarily due to their receptor specificity. This compound's selective and potent activation of the PAC1R makes it an invaluable pharmacological tool for dissecting the specific roles of this receptor in vasodilation, inflammation, and other physiological processes[2][8][13]. PACAP's ability to activate VPAC1R and VPAC2R in addition to PAC1R results in a broader, more pleiotropic range of effects[4][5]. For drug development professionals, understanding these differences is critical for designing targeted therapies, whether the goal is to specifically modulate PAC1R-mediated pathways or to elicit the broader effects associated with the PACAP system.
References
- 1. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. The selective PAC1 receptor agonist this compound inhibits neurogenic vasodilation and edema formation in the mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Receptor Allegiances: A Comparative Guide to Maxadilan and VIP Specificity
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the differential receptor specificity of Maxadilan, a potent vasodilatory peptide from sandfly saliva, and the endogenous neuropeptide, Vasoactive Intestinal Peptide (VIP). We delve into their binding affinities for the PAC1, VPAC1, and VPAC2 receptors, outline the experimental protocols used to determine these specificities, and visualize the distinct signaling pathways they activate.
This compound distinguishes itself as a highly selective agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1). In stark contrast, VIP demonstrates a broader affinity profile, binding with high affinity to both Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2), while exhibiting a significantly lower affinity for the PAC1 receptor.[1] This differential specificity makes this compound a valuable pharmacological tool to isolate and study the physiological roles of the PAC1 receptor.
Quantitative Analysis of Receptor Binding
The binding affinities of this compound and VIP for the PAC1, VPAC1, and VPAC2 receptors have been quantified using various experimental assays. The dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) are key metrics used to express these affinities, with lower values indicating a stronger binding interaction.
| Ligand | Receptor | Binding Affinity (Kd/Ki/IC50) | Reference |
| This compound | PAC1 | High affinity (qualitative) | [2][3] |
| VPAC1 | No significant binding | [2] | |
| VPAC2 | Extremely low affinity | [4] | |
| VIP | PAC1 | > 500 nM (Kd) | [1] |
| VPAC1 | High affinity | [1] | |
| VPAC2 | High affinity | [1] |
Note: While precise quantitative values for this compound's binding to PAC1 are potent, they are not consistently reported across studies in the form of Kd or Ki. However, its high selectivity for PAC1 over VPAC1 and VPAC2 is well-established.
Experimental Protocols
The determination of ligand-receptor binding affinities and functional activity relies on robust experimental methodologies. The two primary assays cited in the characterization of this compound and VIP receptor specificity are the Radioligand Binding Assay and the cAMP Accumulation Assay.
Radioligand Binding Assay
This technique is employed to determine the affinity of a ligand for its receptor. It involves the use of a radioactively labeled ligand that binds to the receptor.
Objective: To quantify the binding affinity (Kd) and the total number of binding sites (Bmax) of a radioligand to its receptor, and to determine the affinity (Ki) of an unlabeled competitor ligand.
Materials:
-
Cell membranes or tissues expressing the receptor of interest (PAC1, VPAC1, or VPAC2).
-
Radiolabeled ligand (e.g., [125I]-PACAP27 for PAC1, [125I]-VIP for VPAC1/VPAC2).
-
Unlabeled competitor ligands (this compound, VIP).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of the radiolabeled ligand in the binding buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand. For competition binding assays, a fixed concentration of radiolabeled ligand is incubated with varying concentrations of the unlabeled test compound (e.g., this compound or VIP).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. For saturation binding experiments, the data are analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax. For competition binding experiments, the IC50 value is determined, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This is a functional assay used to determine whether a ligand acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.
Objective: To measure the ability of a ligand to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) in cells expressing the receptor of interest.
Materials:
-
Cells stably or transiently expressing the receptor of interest (PAC1, VPAC1, or VPAC2).
-
Cell culture medium.
-
Test ligands (this compound, VIP).
-
Forskolin (an activator of adenylyl cyclase, used for studying antagonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based).
-
Plate reader.
Procedure:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate multi-well plates.
-
Pre-incubation: The cells are pre-incubated with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Ligand Stimulation: The cells are then stimulated with various concentrations of the test agonist (e.g., this compound or VIP) for a defined period at 37°C. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist or forskolin.
-
Cell Lysis: The stimulation is terminated by lysing the cells to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay or a biosensor-based method according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: The amount of cAMP produced is plotted against the ligand concentration. For agonists, the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined. For antagonists, the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated.
Signaling Pathways
Upon binding of an agonist, PAC1, VPAC1, and VPAC2 receptors, which are all G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades. The primary pathway for all three receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, they can also couple to other G-proteins to activate alternative signaling pathways.
This compound-PAC1 Signaling
This compound's specific activation of the PAC1 receptor predominantly triggers the Gαs-adenylyl cyclase-cAMP pathway. However, PAC1 can also couple to Gαq, leading to the activation of phospholipase C (PLC).
VIP-VPAC1/VPAC2 Signaling
VIP's activation of VPAC1 and VPAC2 receptors also primarily signals through the Gαs-cAMP pathway. Additionally, these receptors can couple to Gαi, which inhibits adenylyl cyclase, or Gαq to activate the PLC pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating Maxadilan's PAC1 Receptor-Mediated Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Maxadilan's effects with the physiological outcomes observed in Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor knockout models. This analysis serves to validate that the biological activities of this compound are primarily mediated through the PAC1 receptor.
This compound, a potent vasodilatory peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis, is a highly specific agonist for the PAC1 receptor.[1][2][3] While it shares no significant sequence homology with the endogenous ligand PACAP, it potently activates the PAC1 receptor, making it a valuable tool for elucidating the receptor's physiological roles.[2] To definitively attribute the effects of this compound to PAC1 receptor activation, this guide leverages data from studies on PAC1 receptor knockout mice, which provide a clear biological null-context for comparison.
Phenotypic Comparison: Wild-Type vs. PAC1 Receptor Knockout Mice
The targeted deletion of the PAC1 receptor in mice results in a range of observable phenotypes, offering a baseline to understand the receptor's function. These knockout models are essential for validating that the effects of an exogenous agonist like this compound are indeed PAC1-dependent.
| Phenotypic Trait | Wild-Type Mice | PAC1 Receptor Knockout Mice | Reference |
| Postnatal Survival | Normal | Significantly impaired pre-weaning survival, with some studies reporting up to 60% mortality within the first four weeks after birth.[4][5] | [4][5] |
| Growth and Development | Normal postnatal weight gain. | Marked developmental deficits, including reduced postnatal weight.[4] | [4] |
| Neurological Function | Normal locomotor activity and anxiety-like behavior. | Exhibit hyperlocomotion and reduced anxiety-like behavior.[4] | [4] |
| Metabolic Function | Normal insulinotropic response to glucose and glucose tolerance. | Impaired insulinotropic response to glucose and reduced glucose tolerance. | |
| Cardiorespiratory Function | Normal cardiorespiratory response to hypoxia. | Blunted respiratory rate, tidal volume, and minute ventilation responses to hypoxia.[5] | [5] |
| Stress Response | Normal stress-induced corticosterone elevation. | Attenuated elevation of corticosterone in response to restraint stress.[6] | [6] |
This compound's Effects in Wild-Type Models and Their Correlation with PAC1 Receptor Function
Studies administering this compound to wild-type animal models have revealed a range of physiological effects that align with the functions lost in PAC1 receptor knockout mice. This correlation provides strong evidence for this compound's PAC1-mediated mechanism of action.
| Observed Effect of this compound in Wild-Type Models | Corresponding Phenotype in PAC1 Knockout Mice | Implication for PAC1 Receptor-Mediated Action | Reference |
| Vasodilation | Not directly reported, but PAC1 receptors are known to be involved in vascular regulation. | This compound's potent vasodilatory effect is likely a key function of PAC1 receptor activation.[2][7] | [2][7] |
| Anti-inflammatory Effects (e.g., inhibition of neurogenic inflammation) | Not directly reported, but PAC1 receptor signaling is implicated in immune modulation.[8] | The anti-inflammatory properties of this compound are mediated through the PAC1 receptor.[7] | [7][8] |
| Atheroprotective Effects in ApoE-deficient mice | A study on PAC1 knockout in an ApoE-deficient background showed atheroprotection, suggesting a complex role of the receptor in atherosclerosis development.[9] | This compound's atheroprotective effects highlight a therapeutic potential for PAC1 receptor agonists in cardiovascular disease, though the underlying mechanisms are complex and may differ from constitutive receptor knockout.[9][10] | [9][10] |
Signaling Pathways Activated by this compound
This compound activates the PAC1 receptor, leading to the initiation of downstream signaling cascades. Understanding these pathways is crucial for dissecting its mechanism of action at the molecular level.
Caption: this compound signaling through the PAC1 receptor.
Experimental Workflows
To validate the PAC1 receptor-dependent effects of this compound, a logical experimental workflow would involve comparing the responses of wild-type and PAC1 receptor knockout mice to this compound administration.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and Sudden Infant Death Syndrome: A Potential Model for Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PACAP and PAC1 Receptor Deficiency on the Neurochemical and Behavioral Effects of Acute and Chronic Restraint Stress in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective PAC1 receptor agonist this compound inhibits neurogenic vasodilation and edema formation in the mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PACAP/PAC1 Regulation of Inflammation via Catecholaminergic Neurons in a Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PAC1 Agonist this compound Reduces Atherosclerotic Lesions in Hypercholesterolemic ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Maxadilan and Other Vasodilators for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective vasodilator agents, researchers and drug development professionals require comprehensive comparative data to guide their work. This guide provides a detailed head-to-head comparison of Maxadilan, a potent vasodilatory peptide, with a selection of commonly used vasodilators from different pharmacological classes. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to this compound
This compound is a 61-amino acid peptide found in the saliva of the sand fly Lutzomyia longipalpis. It is one of the most potent vasodilators known, inducing long-lasting erythema at the site of a bite, which facilitates blood-feeding for the insect.[1] Its unique mechanism of action and high potency make it a subject of significant interest for potential therapeutic applications.
Mechanism of Action: A Tale of Different Pathways
Vasodilators achieve their effects through various signaling pathways. This compound's mechanism is distinct from many conventional vasodilators.
This compound: It is a specific and potent agonist of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I receptor (PAC1).[2][3][4] Activation of this G-protein coupled receptor leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels in vascular smooth muscle cells.[5] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.[6] Notably, this action is endothelium-independent.[5][6]
Other Vasodilators:
-
Nitroglycerin (and other organic nitrates): These act as nitric oxide (NO) donors. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which promotes smooth muscle relaxation.
-
Amlodipine (Calcium Channel Blocker): This drug blocks the influx of extracellular calcium into vascular smooth muscle cells by inhibiting L-type voltage-gated calcium channels. The reduction in intracellular calcium prevents the activation of myosin light-chain kinase, leading to vasodilation.[7]
-
Lisinopril (ACE Inhibitor): It inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. It also inhibits the degradation of bradykinin, a vasodilator.[8][9]
-
Losartan (Angiotensin II Receptor Blocker - ARB): This agent selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects.
-
Minoxidil: It is a potassium channel opener. By opening ATP-sensitive potassium channels in vascular smooth muscle cells, it causes hyperpolarization of the cell membrane, which closes voltage-gated calcium channels and leads to vasodilation.[10]
-
Hydralazine: Its exact mechanism is not fully elucidated but is thought to involve the opening of high-conductance calcium-activated potassium channels (BKCa) and potentially the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle.[11][12]
Signaling Pathway Diagrams
Quantitative Comparison of Vasodilator Potency
The potency of a vasodilator is often expressed as its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes available data. It is crucial to note that direct comparison of absolute values across different studies can be misleading due to variations in experimental models and conditions.
| Vasodilator | Potency (EC50/IC50) | Experimental Model | Reference(s) |
| This compound | 1.9 - 2.7 nM (EC50) | Isolated rabbit aorta, carotid, and iliac arteries | [6] |
| Nitroglycerin | 22 - 37 nM (EC50) | Isolated rabbit aorta, carotid, and iliac arteries | [6] |
| Amlodipine | 1.9 nM (IC50) | Depolarized rat aorta | [7] |
| Hydralazine | ~4.2 µM (pD2 = 5.38) | Isolated porcine coronary arteries | [12] |
Duration of Action and Side Effect Profile
| Vasodilator | Duration of Action | Common Side Effects |
| This compound | Long-lasting (erythema persists for ~48 hours in human skin)[1] | Immunomodulatory effects (inhibition of T-cell proliferation)[13] |
| Nitroglycerin | Short-acting (sublingual), longer with transdermal patches | Headache, flushing, dizziness, hypotension, reflex tachycardia |
| Amlodipine | Long-acting (half-life of 30-50 hours) | Peripheral edema, dizziness, flushing, headache, fatigue |
| Lisinopril | Long-acting (once-daily dosing) | Dry cough, hyperkalemia, hypotension, dizziness, renal impairment |
| Losartan | Long-acting (once-daily dosing) | Dizziness, hyperkalemia, hypotension, fatigue |
| Minoxidil | Long-acting (~24 hours) | Hypertrichosis (excessive hair growth), fluid retention, reflex tachycardia, pericardial effusion[10][14] |
| Hydralazine | Moderate duration (requires multiple daily doses) | Headache, tachycardia, palpitations, flushing, drug-induced lupus syndrome |
Experimental Protocols
Isolated Aortic Ring Assay
This in vitro method is commonly used to assess the direct vasodilatory or vasoconstrictive effects of compounds on blood vessels.
Objective: To determine the concentration-response relationship of a vasodilator on isolated arterial rings.
Methodology:
-
Tissue Preparation: A thoracic aorta is carefully dissected from a laboratory animal (e.g., rabbit or rat). The surrounding connective and adipose tissue is removed, and the aorta is cut into rings of 1-4 mm in width.[15][16][17]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[17] The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a specified period. Subsequently, a stable contraction is induced using a vasoconstrictor agent such as phenylephrine or norepinephrine.[5]
-
Drug Administration: Once a stable contraction plateau is reached, the vasodilator is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. An EC50 or IC50 value is calculated from the resulting concentration-response curve.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the PAC1 receptor, and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasodilatory properties of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of zofenopril and lisinopril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of angiotensin converting enzyme inhibition on endothelium-dependent vasodilatation in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long term haemodynamic effects of pinacidil and hydralazine in arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
Confirming the Bioactivity of a New Batch of Maxadilan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the bioactivity of a new batch of Maxadilan, a potent vasodilatory and immunomodulatory peptide. By comparing the new batch against a known standard, a specific antagonist, and an alternative agonist, researchers can ensure the peptide's potency and consistency for reliable experimental outcomes.
Introduction to this compound's Bioactivity
This compound, a 61-amino acid peptide isolated from the saliva of the sand fly Lutzomyia longipalpis, is a highly specific and potent agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I receptor (PAC1).[1][2] Its activation of the PAC1 receptor triggers a cascade of intracellular events, primarily mediated by the elevation of cyclic AMP (cAMP), leading to a range of biological effects.[3]
Key well-documented bioactivities of this compound include:
-
Potent Vasodilation: One of its most prominent effects, contributing to increased blood flow.[2][4]
-
Immunomodulation: this compound can modulate cytokine production, notably inhibiting the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while promoting the secretion of Interleukin-6 (IL-6) and the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][5]
-
Leukocyte Chemotaxis: It has been shown to be a chemoattractant for human neutrophils.[6]
-
Induction of Plasma Leakage: this compound can induce plasma leakage from postcapillary venules.[6]
-
Anti-apoptotic Effects: Studies have indicated that this compound can exert anti-apoptotic actions.[7][8][9]
This guide outlines key in vitro experiments to quantitatively assess these activities and confirm the biological integrity of a new batch of this compound.
Comparative Analysis of Bioactivity
To objectively assess the bioactivity of a new batch of this compound, it is essential to compare its performance against appropriate controls and alternatives. This section provides a template for presenting the comparative data in a clear and structured format.
Table 1: Comparative Analysis of Vasodilatory Activity
| Compound | Concentration (nM) | Change in Arterial Diameter (%) |
| New Batch this compound | 1 | |
| 10 | ||
| 100 | ||
| Standard this compound | 1 | |
| 10 | ||
| 100 | ||
| PACAP-38 (Alternative) | 1 | |
| 10 | ||
| 100 | ||
| M65 (Antagonist) | 100 | |
| Vehicle Control | N/A |
Table 2: Comparative Analysis of Immunomodulatory Effects on Macrophages
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) | IL-10 Concentration (pg/mL) |
| LPS Only | |||
| LPS + New Batch this compound (100 nM) | |||
| LPS + Standard this compound (100 nM) | |||
| LPS + PACAP-38 (100 nM) | |||
| LPS + M65 (100 nM) | |||
| Untreated Control |
Table 3: Comparative Analysis of Neutrophil Chemotaxis
| Chemoattractant | Concentration (nM) | Chemotactic Index |
| New Batch this compound | 10 | |
| 100 | ||
| Standard this compound | 10 | |
| 100 | ||
| fMLP (Positive Control) | 100 | |
| M65 (Antagonist) | 100 | |
| Buffer Control | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Ex Vivo Aortic Ring Vasodilation Assay
This assay measures the vasodilatory effect of this compound on isolated aortic rings pre-constricted with phenylephrine.
Methodology:
-
Isolate the thoracic aorta from a euthanized rodent model (e.g., Sprague-Dawley rat).
-
Clean the aorta of adhering fat and connective tissue and cut into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.
-
Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the new batch of this compound, standard this compound, PACAP-38, or M65.
-
Record the changes in tension and express the relaxation as a percentage of the phenylephrine-induced contraction.
-
A vehicle control should be run in parallel.
Macrophage Cytokine Secretion Assay
This assay quantifies the immunomodulatory effects of this compound on cytokine production by macrophages.
Methodology:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the new batch of this compound, standard this compound, PACAP-38, or M65 (e.g., 100 nM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours. Include untreated and LPS-only controls.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to induce the migration of neutrophils.
Methodology:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Resuspend the purified neutrophils in a suitable assay buffer.
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Add the new batch of this compound, standard this compound, fMLP (a known chemoattractant as a positive control), or M65 to the lower wells of the chamber. Use buffer as a negative control.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index as the fold increase in migrated cells in response to the test substance compared to the buffer control.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound signaling pathway via the PAC1 receptor.
Caption: Workflow for confirming this compound bioactivity.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAC1 Agonist this compound Reduces Atherosclerotic Lesions in Hypercholesterolemic ApoE-Deficient Mice [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Unveiling the Selectivity of Maxadilan: A Comparative Guide for GPCR Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel compounds is paramount. This guide provides a comprehensive comparison of Maxadilan's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by experimental data and detailed protocols. Our analysis confirms that this compound is a highly potent and selective agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1), exhibiting minimal to no significant cross-reactivity with other GPCRs, including the closely related Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.
This compound, a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis, has emerged as a powerful tool in GPCR research. Its high affinity and specificity for the PAC1 receptor make it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor in various systems.
Quantitative Analysis of this compound's Receptor Selectivity
To quantify the selectivity of this compound, binding affinity (Ki) and functional potency (EC50) values are determined across a panel of GPCRs. The data consistently demonstrates a significant preference for the PAC1 receptor.
| Receptor | Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| PAC1 | This compound | ~0.5 nM | ~0.1 - 1 nM | [1][2] |
| VPAC1 | This compound | >1000 nM | No significant activity | [1][2] |
| VPAC2 | This compound | >1000 nM | No significant activity | [1] |
Note: The exact values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions. The data presented is a representative summary from multiple studies.
While comprehensive screening data across all GPCR families is not extensively published, the consistent lack of high-affinity binding or functional activation of VPAC1 and VPAC2 receptors, which share significant homology with PAC1, strongly supports the high selectivity of this compound. Studies have also shown that this compound does not interact with receptors for CGRP, amylin, or adrenomedullin.[1]
Experimental Protocols
The determination of GPCR cross-reactivity relies on robust and validated experimental assays. Below are detailed methodologies for two key experiments used to assess the selectivity of this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [¹²⁵I]-PACAP-27 for PAC1).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger in GPCR signaling.
Objective: To determine the functional potency (EC50) of this compound in activating Gs-coupled GPCRs like PAC1.
Materials:
-
Whole cells expressing the target GPCR.
-
This compound at various concentrations.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in stimulation buffer to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Interactions
To further illustrate the specificity of this compound, the following diagrams depict its primary signaling pathway and the experimental workflow for assessing GPCR cross-reactivity.
Conclusion
References
A Comparative Analysis of Maxadilan and Its Synthetic Analogs in PAC1 Receptor Modulation
Maxadilan, a potent vasodilatory peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis, has garnered significant interest in the scientific community for its specific and high-affinity agonism of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor. This unique interaction, occurring despite a lack of significant sequence homology with the endogenous ligand PACAP, has spurred the development of synthetic analogs aimed at dissecting its structure-function relationship and exploring therapeutic applications. This guide provides a functional comparison of this compound and its key synthetic analogs, M65 and Maxa[1–23 + 43–61, S–S14–51 Ala1,5], with a focus on their receptor binding, downstream signaling, and physiological effects, supported by experimental data.
Quantitative Comparison of Functional Activities
The functional divergence between this compound and its synthetic analogs is most evident in their interaction with the PAC1 receptor and the subsequent cellular responses. The following table summarizes key quantitative data from various experimental models.
| Parameter | This compound (Wild-Type) | M65 (Analog) | Maxa[1–23 + 43–61, S–S14–51 Ala1,5] (Analog) | Experimental Model |
| PAC1 Receptor Binding (IC50) | 3.89 nM | Antagonist | 1.99 nM | Rat cortical membranes |
| Vasodilation (IC50) | 24 nM (recombinant) 74 nM (synthetic) | No activity | No activity | Rabbit isolated aorta |
| cAMP Accumulation | Potent induction | Inhibits this compound-induced accumulation | Inhibits PACAP-27-induced accumulation | PC12 cells |
| Leukocyte Accumulation | Induces | Inhibits this compound-induced accumulation | Not reported | Hamster cheek pouch |
| Plasma Leakage | Induces | Inhibits this compound-induced accumulation | Not reported | Hamster cheek pouch |
| TNF-α Release (LPS-stimulated) | Inhibits | Not reported | Not reported | Mouse macrophages |
| IL-6 Release | Induces | Not reported | Not reported | Mouse macrophages |
| IL-10 Release | Induces | Not reported | Not reported | Mouse macrophages |
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects primarily through the activation of the PAC1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events, with the modulation of cyclic AMP (cAMP) levels being a central mechanism.
This compound-Induced Signaling Cascade
Upon binding to the PAC1 receptor on smooth muscle cells, this compound triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP, a second messenger that mediates a variety of cellular responses, including vasodilation. In immune cells, such as macrophages, this increase in intracellular cAMP is associated with the modulation of cytokine production, characterized by the inhibition of the pro-inflammatory cytokine TNF-α and the induction of the anti-inflammatory cytokine IL-10 and the pleiotropic cytokine IL-6.
Furthermore, recent studies have revealed a more complex signaling network, demonstrating that this compound-induced plasma leakage and leukocyte accumulation involve not only the PAC1 receptor but also the CXCR1/2 receptors. This suggests a potential cross-talk between these two receptor systems.
Validating Maxadilan's Immunomodulatory Effects with Cytokine Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maxadilan, a potent vasodilatory peptide isolated from the saliva of the sand fly Lutzomyia longipalpis, has garnered significant interest for its profound immunomodulatory properties. Its ability to alter host immune responses, particularly cytokine production, has significant implications for its potential therapeutic applications, ranging from anti-inflammatory treatments to vaccine development. This guide provides an objective comparison of this compound's effects on cytokine profiles with other immunomodulatory agents, supported by experimental data and detailed protocols.
This compound's Mechanism of Action: A Shift in Cytokine Landscapes
This compound exerts its immunomodulatory effects primarily through the activation of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R).[1][2] This interaction triggers a signaling cascade that ultimately reshapes the cytokine environment. A key characteristic of this compound's activity is its ability to suppress pro-inflammatory Th1-type immune responses while promoting anti-inflammatory and Th2-type responses.
This is primarily achieved by downregulating the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), while simultaneously upregulating the secretion of anti-inflammatory and Th2-associated cytokines like Interleukin-10 (IL-10) and Interleukin-6 (IL-6).[3] This targeted modulation of cytokine expression underscores this compound's potential as a refined immunomodulatory agent.
Comparative Analysis of Cytokine Profiles
To contextualize the immunomodulatory effects of this compound, it is essential to compare its cytokine signature with that of other well-characterized immunomodulators. While direct, comprehensive comparative studies are limited, we can infer its relative performance from existing data.
Data Summary: this compound vs. Other Immunomodulators
The following table summarizes the known effects of this compound on cytokine production by macrophages, a key cell type in the innate immune system, in response to lipopolysaccharide (LPS) stimulation. For a broader perspective, the typical effects of a classic anti-inflammatory corticosteroid, Dexamethasone, are also presented.
| Cytokine | This compound Effect on LPS-Stimulated Macrophages | Dexamethasone Effect on LPS-Stimulated Macrophages | Reference |
| Pro-inflammatory | |||
| TNF-α | ↓ (Significant Decrease) | ↓ (Significant Decrease) | [3],[4] |
| IL-12 | ↓ (Significant Decrease) | ↓ | [3] |
| Anti-inflammatory / Th2-associated | |||
| IL-10 | ↑ (Significant Increase) | ↑ | [3] |
| IL-6 | ↑ (Significant Increase) | ↓ | [3],[4] |
Key Observations:
-
Both this compound and Dexamethasone demonstrate potent anti-inflammatory activity by significantly suppressing the key pro-inflammatory cytokine TNF-α.
-
A notable difference lies in their effect on IL-6. While Dexamethasone generally suppresses IL-6 production, this compound significantly increases it. This suggests a more complex immunomodulatory role for this compound beyond simple anti-inflammatory action, potentially influencing tissue repair and B cell responses.
-
This compound's pronounced upregulation of the potent anti-inflammatory cytokine IL-10 is a key feature of its immunomodulatory profile.
It is important to note that PACAP-38, the endogenous ligand for the PAC1 receptor, has been shown to have similar effects to this compound on TNF-α and IL-6 production by macrophages, highlighting the receptor-specific nature of this immunomodulation.
Experimental Protocols
A robust and reproducible experimental workflow is critical for validating the immunomodulatory effects of compounds like this compound. Below is a detailed protocol for in vitro stimulation of macrophages and subsequent cytokine profiling.
Protocol: In Vitro Macrophage Stimulation and Cytokine Analysis
1. Cell Culture and Plating:
- Culture a suitable macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]
- Seed the macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[6]
2. Macrophage Stimulation:
- The following day, replace the culture medium with fresh, serum-free medium.
- Prepare stock solutions of this compound and other test compounds (e.g., Dexamethasone) in sterile PBS.
- Pre-treat the cells with various concentrations of this compound or the comparative immunomodulator for 1-2 hours.
- Stimulate the macrophages with an inflammatory stimulus, such as LPS (100 ng/mL), for a defined period (typically 4-24 hours).[5][6] Include unstimulated and LPS-only controls.
3. Sample Collection and Processing:
- After the incubation period, collect the cell culture supernatants.
- Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
- Store the clarified supernatants at -80°C until cytokine analysis.
4. Cytokine Profiling:
- Thaw the supernatants on ice.
- Perform cytokine quantification using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs for the cytokines of interest (e.g., TNF-α, IL-6, IL-10, IL-12p70). Follow the manufacturer's instructions for the chosen assay.
Visualizing the Mechanisms
Signaling Pathway of this compound-Induced Immunomodulation
Caption: this compound signaling pathway in macrophages.
Experimental Workflow for Cytokine Profiling
Caption: Experimental workflow for cytokine profiling.
Conclusion
This compound presents a unique immunomodulatory profile characterized by the suppression of Th1-associated pro-inflammatory cytokines and the enhancement of Th2-associated and anti-inflammatory cytokines. This distinct mechanism, mediated through the PAC1 receptor, sets it apart from broadly immunosuppressive agents like corticosteroids. The ability to selectively modulate cytokine responses highlights this compound's potential for therapeutic intervention in a variety of inflammatory and infectious diseases. Further head-to-head comparative studies with a wider range of immunomodulators are warranted to fully elucidate its therapeutic potential and position it within the landscape of immunomodulatory drugs.
References
- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the PAC1 receptor, and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Maxadilan and PACAP-38
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two potent vasoactive and cytoprotective peptides: Maxadilan and Pituitary Adenylate Cyclase-Activating Polypeptide-38 (PACAP-38). The information presented is based on experimental data from preclinical studies, offering a valuable resource for researchers in pharmacology, neuroscience, and immunology.
At a Glance: this compound vs. PACAP-38
| Feature | This compound | PACAP-38 |
| Primary Receptor | PAC1 Receptor (highly selective) | PAC1, VPAC1, and VPAC2 Receptors |
| Key In Vivo Effects | Potent Vasodilation, Anti-inflammatory, Atheroprotective, Immunomodulatory | Potent Vasodilation, Neuroprotective, Cardioprotective, Anti-inflammatory |
| Therapeutic Potential | Atherosclerosis, Inflammatory Diseases, Endotoxemia | Stroke, Neurodegenerative Diseases, Myocardial Infarction, Inflammatory Conditions |
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key quantitative data from in vivo studies, providing a direct comparison of the therapeutic effects of this compound and PACAP-38 in various preclinical models.
Vasodilation and Vascular Effects
| Parameter | This compound | PACAP-38 | Experimental Model |
| Arteriolar Dilation | Induces significant arteriolar dilation.[1] | Induces significant arteriolar dilation.[1] | Hamster Cheek Pouch |
| Plasma Leakage | Induces plasma leakage.[1] | Induces plasma leakage.[1] | Hamster Cheek Pouch |
| Leukocyte Accumulation | Induces leukocyte accumulation.[1] | Induces leukocyte accumulation.[1] | Hamster Cheek Pouch |
Anti-inflammatory and Cytoprotective Effects
| Parameter | This compound | PACAP-38 | Experimental Model |
| Survival in Endotoxemia | Protected BALB/c mice against a lethal dose of LPS.[2][3] | Significantly protected mice against a lethal dose of LPS.[2][3][4] | Lipopolysaccharide (LPS)-induced endotoxemia in mice |
| TNF-α Reduction | Reduced serum TNF-α levels by approximately tenfold.[2][3] | Not explicitly quantified in the same study. | LPS-induced endotoxemia in mice |
| IL-10 Increase | Caused a threefold increase in IL-10.[2][3] | Not explicitly quantified in the same study. | LPS-induced endotoxemia in mice |
Atheroprotective Effects
| Parameter | This compound | PACAP-38 | Experimental Model |
| Lumen Stenosis Reduction (Standard Chow) | Inhibited lumen stenosis by 70% (7.2% vs. 2.1%).[5] | Data not available in a comparable model. | ApoE-deficient mice |
| Lumen Stenosis Reduction (Cholesterol-Enriched Diet) | Reduced lumen stenosis by 86.5% (42.1% vs. 5.7%).[5] | Data not available in a comparable model. | ApoE-deficient mice |
| Reduction in TNF-α+ Area in Plaques (CED) | Reduced by 18.3%.[5][6] | Data not available in a comparable model. | ApoE-deficient mice |
| Reduction in IL-1β+ Area in Plaques (SC) | Reduced by 23.6%.[5][6] | Data not available in a comparable model. | ApoE-deficient mice |
Neuroprotective Effects
| Parameter | This compound | PACAP-38 | Experimental Model |
| Infarct Size Reduction | Data not available in a comparable model. | Reduced infarct size by 50.88% when administered 4 hours after MCAO.[7][8] Reduced infarct volume to approximately 18.8% from 36% (a 48% reduction) after 2 hours of MCAO and 48 hours of reperfusion.[9] | Transient Middle Cerebral Artery Occlusion (MCAO) in rats |
Experimental Protocols
Hamster Cheek Pouch Model for Vasodilation and Inflammation
-
Animal Model: Male golden hamsters.
-
Procedure: The hamster cheek pouch is prepared for in vivo microscopy. The microcirculation is visualized, and baseline measurements of arteriolar diameter, plasma leakage (using FITC-dextran), and leukocyte accumulation (using rhodamine) are recorded.[1][10]
-
Treatment: this compound (134 nM) or PACAP-38 (50 nM) is applied topically to the cheek pouch.[1]
-
Endpoints: Changes in arteriolar diameter, fluorescence intensity (indicating plasma leakage), and the number of accumulated leukocytes are measured over time.[1]
Murine Model of Endotoxemia
-
Procedure: Mice are intraperitoneally (i.p.) injected with a lethal dose of lipopolysaccharide (LPS).
-
Treatment: this compound (1 to 10 µg) or PACAP-38 (3 µg) is administered i.p. prior to the LPS challenge.[2][3][4][11]
-
Endpoints: Survival is monitored over several days. Serum levels of cytokines such as TNF-α, IL-6, and IL-10 are measured.[2][3]
Atherosclerosis Model in ApoE-Deficient Mice
-
Diet: Mice are fed either a standard chow (SC) or a cholesterol-enriched diet (CED).[5][6][12]
-
Treatment: this compound (20 nmol/kg) is administered intraperitoneally.[12][13]
-
Endpoints: After a defined period, the brachiocephalic trunk is analyzed for atherosclerotic plaque size, lumen stenosis, and immunohistochemical staining for inflammatory markers (TNF-α, IL-1β) and apoptosis (caspase-3).[5][6][12][13]
Rat Model of Focal Cerebral Ischemia (Stroke)
-
Animal Model: Male rats.
-
Procedure: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours), followed by reperfusion.[7][8][9]
-
Treatment: PACAP-38 is administered intravenously as a bolus followed by infusion at various time points after MCAO.[7][8] For example, a bolus of 20 nmol/kg followed by an infusion of 160 pmol/µL per hour for 48 hours.[8] In another study, a single i.v. injection of 30 ng/kg was administered.[9]
-
Endpoints: Infarct size is determined by staining brain sections with triphenyltetrazolium chloride (TTC) and quantified using image analysis.[7][8] Neurological deficits can also be assessed.
Signaling Pathways
This compound Signaling Pathway
This compound is a highly selective agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor (PAC1R).[14] Its binding to the PAC1 receptor is the primary step in its signaling cascade. This interaction can lead to the activation of downstream effectors, though the pathways are less extensively characterized than those of PACAP-38. In the context of inflammation, this compound's signaling may also involve the CXCR1/2 pathway, contributing to leukocyte accumulation and plasma leakage.[1]
PACAP-38 Signaling Pathway
PACAP-38 exhibits a broader receptor activation profile compared to this compound, binding with high affinity to the PAC1 receptor and also activating VPAC1 and VPAC2 receptors.[15] This allows PACAP-38 to initiate a wider range of intracellular signaling cascades. The primary pathways involve the activation of Gs and Gq proteins. Gs protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Gq protein activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). Furthermore, PACAP-38 can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway.
Summary and Conclusion
Both this compound and PACAP-38 demonstrate potent and therapeutically relevant in vivo efficacy across a range of preclinical models.
This compound's high selectivity for the PAC1 receptor makes it a valuable tool for dissecting PAC1-mediated effects and a promising candidate for conditions where targeted PAC1 agonism is desired, such as in the treatment of atherosclerosis. Its profound anti-inflammatory and immunomodulatory properties are also of significant interest.
PACAP-38 , with its broader receptor activation profile, exhibits a wider array of cytoprotective effects, most notably its well-documented neuroprotective and cardioprotective actions. This makes PACAP-38 a compelling candidate for acute and chronic conditions affecting the central nervous and cardiovascular systems.
The choice between these two peptides for therapeutic development will ultimately depend on the specific pathological context and the desired pharmacological outcome. The data presented in this guide provides a foundation for researchers to make informed decisions in the design of future studies and the development of novel therapeutic strategies.
References
- 1. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. PAC1 Agonist this compound Reduces Atherosclerotic Lesions in Hypercholesterolemic ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAC1 Agonist this compound Reduces Atherosclerotic Lesions in Hypercholesterolemic ApoE-Deficient Mice [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spread of vasodilatation and vasoconstriction along feed arteries and arterioles of hamster skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety Protocols for Handling Maxadilan
Maxadilan, a potent vasodilator peptide isolated from sand fly salivary glands, is a valuable tool in biomedical research.[1][2] As with all biologically active peptides, it is crucial to handle this compound with the utmost care to prevent accidental exposure and contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is mandatory when handling this compound in any form (lyophilized powder or reconstituted solution). The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment | Rationale |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gown | Protects against accidental splashes, skin contact, and contamination of personal clothing.[3][4] |
| Handling of Lyophilized Powder | - All routine PPE- Dust respirator or a properly fitted N95 mask | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[4][5] |
| Responding to a Large Spill | - Full protective suit- Splash goggles- Dust respirator or Self-Contained Breathing Apparatus (SCBA)- Heavy-duty, chemical-resistant gloves- Boots | Provides comprehensive protection against significant chemical exposure during cleanup of a large or high-concentration spill.[4][6] |
Always inspect PPE for damage before use and remove it carefully to avoid cross-contamination.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
1. Preparation and Weighing:
-
Ensure your workspace, whether a laboratory bench or a chemical fume hood, is clean and uncluttered.[8]
-
When handling the lyophilized powder, perform the weighing within a chemical fume hood or a well-ventilated area to control potential aerosols and dust.[3][5]
-
Wear all required PPE as outlined in the table above.
-
Use anti-static weighing techniques and clean tools to prevent dispersion and contamination.[3]
2. Reconstitution and Aliquoting:
-
Dissolve the peptide in a sterile, appropriate solvent, such as bacteriostatic water or a recommended buffer.[7]
-
Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can damage the peptide.[5]
-
To prevent degradation from repeated freeze-thaw cycles, it is best practice to create single-use aliquots of the reconstituted solution.[7][8]
-
Clearly label all vials with the peptide name, concentration, and date of preparation.[7]
3. Experimental Use:
-
Handle the this compound solution with care to avoid splashes and spills.
-
Keep vials closed when not in use to prevent evaporation and contamination.[5]
-
Always wash your hands thoroughly after handling the peptide, even if gloves were worn.[5]
Emergency Procedures: Be Prepared
Accidents can happen. A clear and practiced emergency plan is essential.
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing and PPE. Seek medical attention if irritation develops or persists.[3]
-
Spills:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, contain the spill with absorbent materials. Clean the area with a suitable disinfectant.[3]
-
Large Spills: Evacuate the immediate area and restrict access. Follow your institution's specific protocols for large chemical spills. This may involve a specialized spill response team.[6]
-
Disposal Plan: Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All peptide waste, including unused solutions and contaminated consumables (e.g., pipette tips, tubes, gloves), must be collected in designated, clearly labeled waste containers.[3]
-
Waste Segregation: Separate chemical and biological waste streams as required by your institution's guidelines.[7]
-
Disposal Method: Never dispose of peptide waste down the drain or in the regular trash.[3] All waste must be disposed of in accordance with federal, state, and local environmental regulations, typically through a certified chemical waste management service.[6][9]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound, the PAC1 receptor, and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. realpeptides.co [realpeptides.co]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
